1-Palmitoyl-2-oleoyl-sn-glycero-3-PC
描述
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine has been reported in Streptomyces roseicoloratus, Drosophila melanogaster, and other organisms with data available.
PC(16:0/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
属性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-VYOBOKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029642 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(16:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26853-31-6 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE895536Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(16:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Critical Role of POPC Lipid Asymmetry in Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The asymmetric distribution of lipids across the leaflets of cellular membranes is a fundamental and highly regulated feature of eukaryotic cells. Among the myriad of phospholipid species, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous component whose spatial arrangement is critical for membrane integrity, signaling, and protein function. This technical guide provides an in-depth exploration of POPC lipid asymmetry, detailing its generation and maintenance by lipid transporters, its functional implications in cellular processes, and the experimental methodologies used for its investigation. Quantitative data on POPC distribution are summarized, and detailed protocols for key experimental techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this vital aspect of membrane biology.
Introduction to Lipid Asymmetry
Biological membranes are not homogenous structures; instead, they exhibit a remarkable degree of organization, a key feature of which is lipid asymmetry. This refers to the differential distribution of lipid species between the inner (cytoplasmic) and outer (exoplasmic) leaflets of the bilayer.[1] In mammalian plasma membranes, the outer leaflet is typically enriched in phosphatidylcholine (PC) and sphingomyelin, while the inner leaflet is predominantly composed of phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositols (PI).[1] This arrangement is not static but is dynamically regulated by the concerted action of ATP-dependent lipid transporters and is crucial for a multitude of cellular functions.
POPC, a major species of PC, is a zwitterionic phospholipid that constitutes a significant fraction of eukaryotic cell membranes. Its asymmetric distribution contributes to the overall biophysical properties of the membrane, including fluidity, curvature, and electrostatic potential. Disruptions in POPC and general lipid asymmetry have been implicated in various pathological conditions, making it a critical area of study for disease understanding and drug development.
Generation and Maintenance of POPC Asymmetry
The establishment and maintenance of POPC and other lipid asymmetries are primarily orchestrated by three classes of membrane proteins: flippases, floppases, and scramblases.[2] These transporters control the transverse movement, or "flip-flop," of lipids between the two leaflets of the membrane.
-
Flippases: These P-type ATPases actively transport aminophospholipids like PS and PE from the outer to the inner leaflet, contributing to their concentration on the cytosolic side.[3][4] This inward movement of specific lipids helps to maintain a relative enrichment of other lipids, such as POPC, in the outer leaflet.
-
Floppases: Members of the ATP-binding cassette (ABC) transporter superfamily, floppases mediate the ATP-dependent translocation of phospholipids, including PC, from the inner to the outer leaflet.[2][4] This action directly contributes to the higher concentration of PC in the exoplasmic leaflet.
-
Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of lipids across the membrane.[2] Their activation, often triggered by an increase in intracellular calcium or apoptotic signals, leads to a rapid collapse of lipid asymmetry.
The interplay between these transporters ensures the dynamic regulation of membrane asymmetry in response to cellular needs and signals.
References
- 1. Structure of the Plasma Membrane - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dynamic Transbilayer Lipid Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a biologically relevant phospholipid widely utilized in the creation of model membranes for biophysical studies and as a key component in liposomal drug delivery systems. Its asymmetric acyl chains, one saturated (palmitic acid, 16:0) and one monounsaturated (oleic acid, 18:1), impart distinct physicochemical properties that mimic the fluidity and structural characteristics of natural cell membranes. A thorough understanding of the thermodynamic properties of POPC bilayers is paramount for predicting their behavior in various applications, from fundamental research on membrane protein function to the rational design of stable and effective drug carriers. This guide provides an in-depth overview of the core thermodynamic parameters of POPC bilayers, detailed experimental protocols for their determination, and visual representations of key experimental workflows.
Core Thermodynamic Properties
The thermodynamic behavior of POPC bilayers is characterized by a distinct main phase transition (T_m) from a more ordered gel-like state (L_β') to a more fluid liquid-crystalline state (L_α). This transition is accompanied by changes in enthalpy, entropy, heat capacity, and key structural parameters such as the area per lipid and bilayer thickness.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and structural parameters for fully hydrated POPC bilayers.
| Property | Value | Units | Experimental Technique(s) |
| Main Phase Transition Temperature (T_m) | -3 to -2 | °C | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Main Transition (ΔH) | 29.3 - 36.4 | kJ/mol | Differential Scanning Calorimetry (DSC) |
| Entropy of Main Transition (ΔS) | 108 - 135 | J/(mol·K) | Calculated from ΔH and T_m |
| Heat Capacity Change at T_m (ΔC_p) | ~0.8 | kJ/(mol·K) | Differential Scanning Calorimetry (DSC) |
| Area per Lipid (A_L) - Gel Phase (L_β') | ~48 | Ų/molecule | X-ray Scattering, Molecular Dynamics |
| Area per Lipid (A_L) - Fluid Phase (L_α) | 64.3 - 68.3 | Ų/molecule | X-ray Scattering, Molecular Dynamics |
| Bilayer Thickness (D_HH) - Gel Phase | ~4.6 | nm | X-ray Scattering |
| Bilayer Thickness (D_HH) - Fluid Phase | 3.7 - 3.9 | nm | X-ray Scattering |
| Area Compressibility Modulus (K_A) | 230 - 265 | mN/m | Micropipette Aspiration, Molecular Dynamics |
Experimental Protocols
Accurate determination of the thermodynamic properties of POPC bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the phase transition behavior of lipid bilayers by measuring the heat flow associated with thermal transitions.[1][2]
a) Vesicle Preparation:
-
Lipid Film Formation: A known amount of POPC dissolved in a chloroform/methanol (2:1, v/v) solvent mixture is dried into a thin film on the bottom of a round-bottom flask using a rotary evaporator. The flask is then placed under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a buffer of choice (e.g., phosphate-buffered saline, PBS) to a final lipid concentration of 1-5 mg/mL. The hydration is performed above the T_m of POPC (e.g., at room temperature) with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional but Recommended): For more uniform vesicle populations (large unilamellar vesicles, LUVs), the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times.
b) DSC Measurement:
-
Sample and Reference Preparation: A precise volume of the vesicle suspension is loaded into a DSC sample pan. An equal volume of the same buffer used for hydration is loaded into a reference pan. Both pans are hermetically sealed.
-
Thermal Scanning: The sample and reference pans are placed in the calorimeter. A typical experimental run involves an initial equilibration period, followed by a heating scan from well below the T_m to well above it (e.g., from -20°C to 20°C) at a controlled scan rate (e.g., 1°C/min). A subsequent cooling scan and a second heating scan are often performed to check for reversibility and thermal history effects.
-
Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The T_m is determined as the peak temperature of the transition, and the enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.
Small-Angle X-ray Scattering (SAXS)
SAXS provides structural information about the lamellar organization of lipid bilayers, including the bilayer thickness and area per lipid.[3][4]
a) Sample Preparation:
-
MLV Preparation: Multilamellar vesicles of POPC are prepared as described in the DSC protocol (lipid film hydration). Higher lipid concentrations (e.g., 10-20 mg/mL) are often used to obtain a stronger scattering signal.
-
Sample Loading: The MLV suspension is loaded into a temperature-controlled, thin-walled quartz capillary or a specialized sample cell with mica windows.
b) SAXS Data Acquisition:
-
Instrument Setup: The sample is placed in the SAXS instrument, and the temperature is controlled using a circulating water bath or Peltier element.
-
Scattering Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector. Scattering patterns are collected at various temperatures, particularly below and above the T_m.
-
Data Correction: The raw 2D scattering data are radially averaged to produce a 1D intensity profile as a function of the scattering vector, q. The data are corrected for background scattering from the buffer and sample cell.
c) Data Analysis:
-
Lamellar Spacing (d): For MLVs, the scattering pattern exhibits a series of sharp Bragg peaks. The position of these peaks (q_n) is used to calculate the lamellar repeat spacing (d) using the formula: d = 2πn/q_n, where n is the order of the reflection.
-
Bilayer Thickness and Area per Lipid: The electron density profile of the bilayer can be reconstructed from the integrated intensities of the Bragg peaks. This profile provides the headgroup-to-headgroup thickness (D_HH). The area per lipid (A_L) can then be calculated if the lipid volume (V_L) is known, using the relationship: A_L = 2V_L/D_HH.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure and dynamics of POPC bilayers, complementing experimental data.[5][6][7]
a) System Setup:
-
Bilayer Construction: A POPC bilayer is constructed using a molecular modeling software package (e.g., GROMACS, CHARMM-GUI). A typical system consists of 128-256 POPC lipids (64-128 per leaflet).
-
Solvation: The bilayer is placed in a simulation box and solvated with a water model (e.g., TIP3P). Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and to mimic a specific ionic strength.
-
Force Field Selection: An appropriate force field for lipids (e.g., CHARMM36, GROMOS54a7) is chosen.
b) Simulation Protocol:
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes.
-
Equilibration: The system is equilibrated in a stepwise manner, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to relax around the lipid headgroups, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Equilibration is performed at the desired temperature.
-
Production Run: Once equilibrated, a production run of several hundred nanoseconds to microseconds is performed in the NPT ensemble.
c) Data Analysis:
-
Structural Properties: The area per lipid is calculated by dividing the xy-area of the simulation box by the number of lipids per leaflet. The bilayer thickness is determined from the average distance between the phosphorus atoms in the two leaflets.
-
Thermodynamic Properties: By running simulations at different temperatures, the phase transition can be observed through changes in the area per lipid and acyl chain order parameters. The area compressibility modulus can be calculated from the fluctuations in the box area.
Visualizations
The following diagrams illustrate the experimental workflows for the techniques described above.
Conclusion
The thermodynamic properties of POPC bilayers are fundamental to their function as model membranes and in drug delivery applications. The main phase transition from the gel to the liquid-crystalline phase dictates the fluidity, permeability, and mechanical stability of the bilayer. The experimental techniques of DSC, SAXS, and MD simulations provide a complementary suite of tools for the comprehensive characterization of these properties. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and scientists to accurately determine and understand the thermodynamic behavior of POPC bilayers, thereby facilitating advancements in membrane biophysics and the development of novel lipid-based technologies.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. indico.ictp.it [indico.ictp.it]
- 4. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 6. Investigating Heat-Induced Phase Transitions in POPC Lipid Bilayers Using Molecular Dynamics Simulations [jcamech.ut.ac.ir]
- 7. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to POPC Molecular Dynamics Simulation Parameters
Introduction
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a common unsaturated phospholipid found in eukaryotic cell membranes. Due to its zwitterionic nature and cylindrical shape, it readily forms stable bilayer structures in aqueous environments, making it a popular model system for studying membrane properties and lipid-protein interactions through molecular dynamics (MD) simulations. The accuracy and predictive power of these simulations are critically dependent on the quality of the force field parameters and the rigor of the simulation protocol. This guide provides a comprehensive overview of the core parameters and methodologies required for conducting reliable MD simulations of POPC bilayers.
Force Fields for POPC Simulations
The choice of force field is a foundational decision in any MD simulation. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For lipid bilayers, several well-established, all-atom force fields are commonly used.
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM36 force field is widely regarded as one of the most accurate and extensively validated parameter sets for lipid simulations.[1][2] It has been shown to reproduce a wide range of experimental observables for POPC bilayers, including the area per lipid, bilayer thickness, and acyl chain order parameters.[1] The CHARMM force field parameters are developed to be consistent with the CHARMM27 force field for proteins and nucleic acids, making it an excellent choice for studying membrane-protein systems.[3] The associated TIP3P water model is typically used for solvation.[1]
-
AMBER (Assisted Model Building with Energy Refinement): While the AMBER force fields are renowned for their accuracy in protein and nucleic acid simulations, dedicated lipid parameter sets are also available.[4] The Lipid21 force field is a recent development within the AMBER ecosystem. Historically, a common practice has been to combine AMBER protein force fields (like AMBER99SB) with the Berger lipid parameters, which are a set of united-atom parameters for lipids.[4] This combination has been shown to be compatible and provide reliable results for membrane protein simulations.[4] The General AMBER Force Field (GAFF and GAFF2) can be used to parameterize drug-like molecules that might interact with the POPC membrane.[5]
-
GROMOS (GROningen MOlecular Simulation): The GROMOS force fields are another popular choice, particularly within the GROMACS simulation package community.[6][7] These are typically united-atom force fields, where non-polar hydrogen atoms are grouped with their adjacent carbon atoms.[6] Several GROMOS parameter sets, such as 53A6 and 54A7, are available and have been used for lipid simulations.[6][8] It is important to note that some GROMOS force fields were parameterized using specific simulation settings, such as a twin-range cutoff, which should be considered when setting up the simulation.[7]
-
OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field family, particularly the all-atom OPLS-AA, is another robust option. The OPLS3e force field, for instance, has been shown to accurately model the behavior of POPC bilayers, yielding results for carbon-hydrogen order parameters that are in good agreement with experimental data and comparable to those obtained with CHARMM36.[1]
A summary of these common force fields is presented in Table 1.
Table 1: Common All-Atom Force Fields for POPC Simulations
| Force Field | Key Features | Recommended Water Model | Notes |
| CHARMM36 | Highly validated for lipids; excellent agreement with experimental data for area per lipid and order parameters.[1][2] | CHARMM TIP3P[1] | Often considered the "gold standard" for lipid simulations. |
| AMBER (Lipid21) | Developed to be fully compatible with the latest AMBER protein force fields. | TIP3P, OPC | Provides a consistent parameter set for protein-lipid systems within the AMBER framework. |
| AMBER/Berger | A hybrid approach combining AMBER protein force fields with united-atom Berger lipid parameters.[4] | TIP3P | A well-established and validated combination for membrane protein simulations.[4] |
| GROMOS (54A7) | A united-atom force field widely used with the GROMACS software.[6][8] | SPC/E | Care must be taken to use simulation settings consistent with the force field parameterization. |
| OPLS3e | Provides accurate structural and dynamic properties of POPC bilayers, comparable to CHARMM36.[1] | TIP3P | A strong alternative for those working within the Schrödinger/Desmond ecosystem. |
Experimental Protocols: Simulating a POPC Bilayer
The following sections outline a typical workflow for setting up and running an MD simulation of a pure POPC bilayer. This process generally involves system construction, energy minimization, equilibration, and a production run.
1. System Construction
The initial step is to build the atomic model of the POPC bilayer. This is most conveniently done using specialized software tools:
-
CHARMM-GUI Membrane Builder: A powerful web-based tool that generates fully hydrated and ionized lipid bilayer systems with various compositions.[1][9] It produces input files for multiple MD simulation packages, including GROMACS, AMBER, and CHARMM.
-
VMD (Visual Molecular Dynamics): The membrane plugin in VMD can be used to generate simple, pure lipid bilayers.[10]
-
PACKMOL-memgen: A command-line tool that is particularly useful for creating complex, multi-component lipid bilayers.[11][12]
A typical system might consist of 128 to 200 POPC lipids (64 to 100 per leaflet) to create a patch of membrane large enough to avoid significant finite-size artifacts.[1] The bilayer is then solvated by adding a layer of water on both sides, typically with a thickness of at least 15 Å to ensure the membrane does not interact with its periodic image.[10] Finally, ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to achieve a physiological salt concentration, such as 0.15 M.[10][11]
2. Energy Minimization
The initial coordinates from the building process will likely contain unfavorable contacts, such as steric clashes, which can lead to simulation instability. Energy minimization is performed to relax the system and remove these high-energy interactions. This is typically done using the steepest descent algorithm for an initial period, followed by the conjugate gradient method for a more refined minimization.[11]
3. Equilibration
Equilibration is a crucial multi-step process designed to bring the system to the desired temperature and pressure while allowing the lipids and water to relax into a stable configuration. A common equilibration protocol proceeds as follows:
-
NVT (Canonical) Ensemble Equilibration: The system is heated to the target temperature (e.g., 303 K or 310 K) while keeping the volume constant.[11] During this phase, positional restraints are often applied to the lipid headgroups and heavy atoms to allow the surrounding water and lipid tails to equilibrate without drastic structural changes to the bilayer.[11] These restraints are typically applied with a decreasing force constant over several short simulations.
-
NPT (Isothermal-Isobaric) Ensemble Equilibration: Following temperature equilibration, the system is switched to the NPT ensemble, where the pressure is also controlled. A semi-isotropic pressure coupling scheme is generally used for membranes, allowing the x-y plane of the bilayer to fluctuate independently of the z-axis (the direction normal to the bilayer).[13] This allows the area per lipid to adjust to its equilibrium value. The restraints on the lipid atoms are gradually removed during this phase.
4. Production Simulation
Once the system is well-equilibrated, as judged by the convergence of properties like temperature, pressure, density, and the area per lipid, the production simulation can be initiated. This is the main data-gathering phase of the simulation.
A summary of typical simulation parameters for a POPC bilayer using the CHARMM36 force field is provided in Table 2.
Table 2: Typical Simulation Parameters for a POPC Bilayer (CHARMM36)
| Parameter | Minimization | NVT Equilibration | NPT Equilibration | Production |
| Ensemble | - | NVT | NPT | NPT |
| Temperature | - | 303 K | 303 K | 303 K |
| Thermostat | - | Nosé-Hoover | Nosé-Hoover | Nosé-Hoover |
| Pressure | - | - | 1 atm | 1 atm |
| Barostat | - | - | Parrinello-Rahman | Parrinello-Rahman |
| Pressure Coupling | - | - | Semi-isotropic | Semi-isotropic |
| Timestep | - | 2 fs | 2 fs | 2 fs |
| Constraints | - | H-bonds (LINCS/SHAKE) | H-bonds (LINCS/SHAKE) | H-bonds (LINCS/SHAKE) |
| Electrostatics | PME | PME | PME | PME |
| van der Waals | Cutoff with switch | Cutoff with switch | Cutoff with switch | Cutoff with switch |
| Simulation Time | ~5000 steps | 100-500 ps | 1-10 ns | >100 ns |
Key Physical Observables
The quality of a POPC simulation is often assessed by comparing key physical properties of the simulated bilayer with experimental data. Table 3 lists some important observables and their typical values from both simulations and experiments.
Table 3: Key Physical Observables for a POPC Bilayer at ~300-310 K
| Observable | CHARMM36 Value | Experimental Value |
| Area per Lipid (Ų) | ~68.3 | ~64.3 |
| Hydrophobic Thickness (Å) | ~27.0 | ~28.8 |
| P-P Distance (Å) | ~38.0 | ~37.5 |
Note: Simulated values can vary slightly depending on the specific simulation parameters and analysis methods used.[13]
Visualizations
MD Simulation Workflow
The general workflow for setting up and running a molecular dynamics simulation of a POPC bilayer is illustrated below. This process begins with the initial system construction and proceeds through minimization and equilibration before the final production run and subsequent analysis.
Conceptual Force Field Development
The parameters within a force field are not arbitrary; they are derived through a rigorous process that involves fitting to both high-level quantum mechanical calculations and experimental data. This ensures that the classical model accurately represents the underlying physics and chemistry of the system.
Performing accurate and meaningful molecular dynamics simulations of POPC bilayers requires careful attention to the choice of force field and adherence to a rigorous simulation protocol. The CHARMM36 and AMBER (Lipid21) force fields, among others, provide well-validated parameters for this purpose. By following a systematic approach of system building, minimization, and thorough equilibration, researchers can generate reliable simulation trajectories. The analysis of these trajectories can then provide valuable insights into the biophysical properties of lipid membranes and their interactions with proteins and small molecules, ultimately aiding in the fields of biophysics, drug discovery, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Protein Simulations Using AMBER Force Field and Berger Lipid Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 6. Force fields in GROMACS - GROMACS 2023 documentation [manual.gromacs.org]
- 7. Force field - GROMACS 2025.4 documentation [manual.gromacs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GitHub - callumjd/AMBER-Membrane_protein_tutorial: Tutorial on the setup and simulation of a membrane protein with AMBER Lipid21 and PACKMOL-Memgen [github.com]
- 12. GitHub - nilcm10/md_membrane_env: A simple guide to do MD of lipid bilayers and analyze them [github.com]
- 13. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
The Self-Assembly of POPC in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the principles and methodologies surrounding the self-assembly of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in aqueous environments. POPC is a key zwitterionic phospholipid used extensively in the creation of model cell membranes and as a fundamental component in liposomal drug delivery systems. Its behavior in water, driven by the hydrophobic effect, leads to the spontaneous formation of highly organized supramolecular structures, primarily bilayer vesicles, which are of significant interest in various scientific and therapeutic fields.
The Physicochemical Basis of POPC Self-Assembly
POPC is an amphipathic molecule, possessing a hydrophilic phosphocholine (B91661) head group and two distinct hydrophobic acyl chains: one saturated (palmitic acid, 16:0) and one monounsaturated (oleic acid, 18:1). This structural asymmetry is crucial, as it imparts a cylindrical shape to the molecule and a low phase transition temperature, making POPC bilayers fluid and dynamic at physiological temperatures.
When dispersed in an aqueous solution, the hydrophobic tails of POPC molecules avoid contact with water, driving them to aggregate. This process, known as the hydrophobic effect, is the primary thermodynamic driving force for self-assembly[1][2]. Due to its geometry, POPC preferentially forms lipid bilayers rather than micelles. These planar bilayers then close upon themselves to eliminate exposed hydrophobic edges, forming stable, sealed compartments known as vesicles or liposomes[3][4]. This self-assembly is a spontaneous process, leading to a thermodynamically stable state[2][4].
While the term Critical Micelle Concentration (CMC) is used for many surfactants, for double-chain phospholipids (B1166683) like POPC, the concentration at which bilayer structures form is more accurately termed the critical aggregation concentration (CAC) or critical vesicle concentration (CVC). This value for POPC is exceptionally low, often in the nanomolar range, meaning that in most practical applications, POPC exists predominantly in its aggregated, bilayer form rather than as soluble monomers[5].
Below is a diagram illustrating the molecular structure of POPC that dictates its self-assembly behavior.
Quantitative Properties of POPC Assemblies
The physical characteristics of POPC and its assemblies are critical for their application. These properties are influenced by factors such as temperature, pressure, and the presence of other molecules like cholesterol.
| Property | Value | Conditions/Notes | Reference(s) |
| Phase Transition Temp (Tm) | -2 °C | Main gel-to-liquid crystalline phase transition. POPC is in a fluid state at room and physiological temps. | [6][7][8] |
| Critical Aggregation Conc. | ~Nanomolar (nM) range | POPC predominantly forms bilayers, not micelles. This value represents the monomer-vesicle equilibrium. | [5] |
| Bilayer Thickness | ~4 nm | Determined by Small-Angle Neutron Scattering (SANS). | [9] |
| Area per Lipid (Fluid Phase) | > 67 Ų | Characterized as a "large" area per lipid, contributing to membrane fluidity. | [10] |
| Lateral Diffusion Coeff. | ~1.0 - 3.3 µm²/s | In Giant Unilamellar Vesicles (GUVs) at room temperature. | [6] |
Experimental Protocols for POPC Vesicle Preparation and Characterization
The reliable formation of POPC vesicles with controlled size and lamellarity is paramount for research and development. The most common workflow involves hydrating a lipid film followed by a size-reduction step.
The general workflow for preparing and characterizing POPC vesicles is outlined below.
Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion
This is the most widely used method to produce Large Unilamellar Vesicles (LUVs) with a controlled, monodisperse size distribution.
-
Lipid Film Formation :
-
Dissolve a known quantity of POPC (and other lipids like cholesterol, if required) in an organic solvent, typically a chloroform/methanol mixture (e.g., 2:1 v/v), in a round-bottom flask[3].
-
Remove the organic solvent under a gentle stream of inert gas (e.g., nitrogen or argon) while rotating the flask. This creates a thin, uniform lipid film on the inner surface[3][11].
-
Place the flask under a high vacuum for at least 30 minutes to remove any residual solvent[11].
-
-
Hydration :
-
Add an aqueous buffer (e.g., PBS, HEPES) to the flask containing the dry lipid film. The temperature of the buffer should be above the lipid's phase transition temperature (Tm). For POPC, hydration can be performed at room temperature[3][12].
-
Agitate the flask to disperse the lipid film, which will swell and form large, multilamellar vesicles (MLVs)[3]. This suspension often appears milky.
-
-
Extrusion (Sizing) :
-
Assemble a mini-extruder device with a polycarbonate membrane of a defined pore size (e.g., 100 nm)[13][14].
-
Load the MLV suspension into one of the extruder's gas-tight syringes.
-
Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 31 times)[7][15]. This mechanical stress ruptures the MLVs and forces them to re-form as unilamellar vesicles with a diameter close to the membrane's pore size[14].
-
The resulting vesicle suspension should appear clearer or translucent. Vesicles extruded through 100 nm pores typically yield LUVs with a mean diameter of 120-140 nm[3].
-
Protocol 2: Vesicle Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of vesicles in suspension.
-
Sample Preparation :
-
Instrument Setup :
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C)[16].
-
-
Data Acquisition :
-
The instrument's laser illuminates the sample, and fluctuations in the intensity of the scattered light are measured by a detector. These fluctuations are caused by the Brownian motion of the vesicles.
-
The instrument's software calculates an autocorrelation function from the intensity fluctuations.
-
-
Data Analysis :
-
The autocorrelation function is analyzed to determine the diffusion coefficient of the vesicles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI below 0.2 is generally considered indicative of a monodisperse sample.
-
The Self-Assembly Pathway
The transition from individual lipid monomers to a stable vesicle structure follows a thermodynamically favorable pathway. This process is driven by the imperative to minimize the unfavorable interactions between the hydrophobic lipid tails and the surrounding water molecules.
As depicted, when the concentration of POPC surpasses its critical aggregation concentration (CAC), the monomers rapidly aggregate to shield their hydrophobic tails[17]. These initial aggregates reorganize into more stable, planar bilayer fragments. However, the exposed hydrocarbon edges of these fragments are still energetically unfavorable. To eliminate these edges, the bilayer closes in on itself, forming a spherical, water-filled vesicle, which represents the lowest energy state for the system[3].
Conclusion
The self-assembly of POPC in aqueous solution is a robust and fundamental process that enables the formation of biomimetic structures essential for research in membrane biophysics and for the development of advanced drug delivery vehicles. A thorough understanding of the underlying principles, combined with precise control over preparation and characterization methodologies, allows scientists and researchers to harness the unique properties of POPC vesicles for a wide array of sophisticated applications.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of lipid composition and diffusivity in OLA generated vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging | MDPI [mdpi.com]
- 10. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 11. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liposome preparation and binding assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Light Scattering as an Easy Tool to Measure Vesicles Weight Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 17. Simulation of lipid bilayer self-assembly using all-atom lipid force fields - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Aggregation Behavior of POPC: A Technical Guide to Critical Micelle Concentration
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous glycerophospholipid, integral to the structure and function of biological membranes.[1][2][3] Its amphipathic nature, possessing a hydrophilic phosphocholine (B91661) head group and hydrophobic acyl chains (one saturated, palmitic acid, and one monounsaturated, oleic acid), drives its self-assembly in aqueous environments.[1][2] This self-assembly is fundamental to the formation of lipid bilayers in liposomes and cell membranes. A key parameter governing the behavior of amphiphiles is the critical micelle concentration (CMC), the concentration at which monomers spontaneously associate to form micelles.[4][5] For drug delivery systems utilizing liposomes and lipid nanoparticles, understanding the CMC of constituent lipids like POPC is paramount for formulation stability and predicting in vivo behavior.
This technical guide provides a comprehensive overview of the critical micelle concentration of POPC. Given the inherent complexities in measuring the CMC of lipids that readily form lamellar structures, this document emphasizes the experimental methodologies for its determination, offering detailed protocols and comparative data.
Critical Micelle Concentration of POPC: A Complex Parameter
The CMC of POPC is not as straightforward to define as that of a simple detergent. Due to its cylindrical molecular shape, POPC preferentially forms bilayers (liposomes) rather than spherical micelles in aqueous solutions. Consequently, the concept of a "classical" CMC, representing the sharp transition from monomers to micelles, is less distinct. Often, the reported "CMC" for such lipids reflects the monomer solubility limit in the aqueous phase in equilibrium with lamellar structures.
While a definitive, universally accepted CMC value for POPC is not readily found in the literature, it is generally understood to be in the very low nanomolar range. This is in line with other diacyl phosphatidylcholines. For context, the CMC of the related lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is approximately 0.46 nM.[6] It is important to note that any experimentally determined value can be influenced by factors such as temperature, buffer composition, and the presence of other molecules.[7]
Table 1: Comparative CMC Values of Relevant Phospholipids (B1166683)
| Phospholipid | Abbreviation | Acyl Chains | Reported CMC |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | ~ 0.46 nM |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0/18:1 | Expected in low nM range |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | ~ 650 µM (in soybean oil)[6] |
Note: The CMC of phospholipids can vary significantly based on the experimental conditions and the medium.
Experimental Protocols for CMC Determination
Several biophysical techniques can be employed to determine the CMC of phospholipids. These methods rely on detecting changes in the physicochemical properties of the solution as a function of lipid concentration.[7][8] The concentration at which a sharp change in a measured parameter occurs is taken as the CMC.[9]
Fluorescence Spectroscopy using a Hydrophobic Probe
This is a highly sensitive and widely used method for determining the CMC of lipids and surfactants.[8] It utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.
Principle: Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles.[8] This change in the microenvironment leads to a significant shift in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is monitored. A sharp decrease in the I1/I3 ratio indicates the formation of micelles.
Detailed Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of POPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
-
Sample Preparation:
-
Aliquots of the POPC stock solution are dispensed into a series of test tubes. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film. The films are then placed under high vacuum for at least 2 hours to remove any residual solvent.
-
A series of aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4) with varying POPC concentrations are prepared by hydrating the lipid films. This process is typically aided by vortexing and sonication.
-
A small aliquot of the pyrene stock solution is added to each POPC solution to achieve a final pyrene concentration in the micromolar range. The solutions are then incubated to allow for equilibration.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectra of the pyrene-containing solutions are recorded using a spectrofluorometer. The excitation wavelength is typically set around 335 nm, and the emission is scanned from 350 to 450 nm.
-
The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks are recorded for each sample.
-
-
Data Analysis:
-
The I1/I3 ratio is plotted against the logarithm of the POPC concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. fiveable.me [fiveable.me]
- 5. nanoscience.com [nanoscience.com]
- 6. researchgate.net [researchgate.net]
- 7. justagriculture.in [justagriculture.in]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. agilent.com [agilent.com]
Navigating the Fluid Mosaic: An In-depth Technical Guide to the Lateral Diffusion Coefficient of POPC Lipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lateral diffusion coefficient of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipids, a fundamental parameter in membrane biophysics. Understanding the lateral mobility of lipids within a bilayer is crucial for elucidating membrane function, protein-lipid interactions, and the development of lipid-based drug delivery systems. This document details the experimental and computational methodologies used to determine the POPC lateral diffusion coefficient, presents a compilation of quantitative data, and explores the role of lipid mobility in cellular signaling.
Quantitative Data Summary
The lateral diffusion coefficient (D) of POPC lipids is influenced by various factors, including temperature, the presence of other molecules like cholesterol, and the experimental or computational method employed. The following tables summarize key quantitative data from the literature.
Table 1: Experimental Values for the Lateral Diffusion Coefficient of Pure POPC Bilayers
| Measurement Technique | Temperature (°C) | Diffusion Coefficient (D) (μm²/s) | Reference |
| Fluorescence Recovery After Photobleaching (FRAP) | 23 | 3.3 ± 0.2 | [1] |
| Pulsed-Field Gradient NMR (PFG-NMR) | 25 | 8.87 | [2] |
| Pulsed-Field Gradient NMR (PFG-NMR) | 30 | 10.7 | [2] |
Table 2: Influence of Cholesterol on the Lateral Diffusion Coefficient of POPC
| Measurement Technique | Cholesterol (mol%) | Temperature (°C) | Diffusion Coefficient (D) (μm²/s) | Reference |
| Pulsed-Field Gradient NMR (PFG-NMR) | 0 | 30 | ~9.5 | [3] |
| Pulsed-Field Gradient NMR (PFG-NMR) | 10 | 30 | ~8.0 | [3] |
| Pulsed-Field Gradient NMR (PFG-NMR) | 20 | 30 | ~6.5 | [3] |
| Pulsed-Field Gradient NMR (PFG-NMR) | 30 | 30 | ~5.0 | [3] |
| Pulsed-Field Gradient NMR (PFG-NMR) | 40 | 30 | ~4.0 | [3] |
Table 3: Computationally Determined Lateral Diffusion Coefficients of POPC
| Simulation Method | Force Field | Temperature (K) | Diffusion Coefficient (D) (x 10⁻⁷ cm²/s) | Reference |
| All-Atom MD | CHARMM36 | 298 | 0.57 ± 0.03 | [2] |
| All-Atom MD | OPLS3e | 298 | 0.65 ± 0.04 | [2] |
| Coarse-Grained MD | N/A | 303 | N/A (MSD shown) | [4] |
Experimental and Computational Protocols
The determination of the lateral diffusion coefficient of POPC lipids relies on a variety of sophisticated experimental and computational techniques. Below are detailed methodologies for the key approaches.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a widely used fluorescence microscopy technique to measure the two-dimensional lateral diffusion of molecules in a membrane.[5]
Methodology:
-
Sample Preparation: Giant Unilamellar Vesicles (GUVs) or Supported Lipid Bilayers (SLBs) are prepared with POPC and a small mole fraction (typically <1%) of a fluorescently labeled lipid analog (e.g., NBD-PC).
-
Microscopy Setup: The sample is placed on a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.
-
Pre-Bleach Imaging: A low-intensity laser is used to acquire a baseline fluorescence image of the region of interest (ROI).[6]
-
Photobleaching: A brief, high-intensity laser pulse is focused on a defined ROI to irreversibly photobleach the fluorescent probes within that area.[6]
-
Post-Bleach Imaging: The fluorescence recovery in the bleached ROI is monitored over time using low-intensity laser illumination.[6] Images are acquired at regular intervals until the fluorescence intensity in the ROI reaches a plateau.[7]
-
Data Analysis: The fluorescence intensity of the bleached spot is measured over time and corrected for background fluorescence and photobleaching during image acquisition. The resulting recovery curve is fitted to a mathematical model of diffusion to extract the diffusion coefficient (D) and the mobile fraction of the fluorescent probes.
Fluorescence Correlation Spectroscopy (FCS)
FCS is a single-molecule sensitive technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules.[8]
Methodology:
-
Sample Preparation: Similar to FRAP, POPC GUVs or SLBs are prepared with a very low concentration of a fluorescent lipid analog to ensure that only a few molecules are in the observation volume at any given time.
-
Microscopy Setup: A confocal microscope is used to create a diffraction-limited observation volume (typically femtoliter range). The fluorescence emitted from this volume is collected and directed to a sensitive photodetector.[8]
-
Data Acquisition: The fluorescence intensity fluctuations are recorded over time as labeled lipids diffuse in and out of the observation volume.
-
Autocorrelation Analysis: The recorded intensity trace is subjected to temporal autocorrelation analysis. The resulting autocorrelation function (ACF) provides information about the average number of fluorescent molecules in the volume and their average residence time.
-
Data Fitting: The ACF is fitted to a two-dimensional diffusion model to extract the diffusion time (τD). The diffusion coefficient (D) is then calculated using the known radius of the observation volume (ω₀) according to the equation: D = ω₀² / 4τD.[9]
References
- 1. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ibidi.com [ibidi.com]
- 6. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 7. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for POPC Liposome Preparation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the preparation, characterization, and application of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes for drug delivery. This document includes established experimental protocols, comparative data on different preparation methods, and visualizations of cellular uptake mechanisms.
Introduction to POPC Liposomes in Drug Delivery
POPC is a zwitterionic phospholipid commonly used in the formulation of liposomes for drug delivery. Its biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make it an ideal candidate for developing novel therapeutic carriers.[1] The unique structure of liposomes, consisting of a lipid bilayer enclosing an aqueous core, allows for the targeted delivery of therapeutic agents, thereby enhancing their efficacy and reducing systemic toxicity.[2]
Quantitative Data on POPC Liposome (B1194612) Characteristics
The physicochemical properties of liposomes, such as size, polydispersity index (PDI), and zeta potential, are critical quality attributes that influence their in vivo behavior, including circulation time, tumor accumulation, and cellular uptake.[3] The choice of preparation method significantly impacts these characteristics.
| Preparation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Thin-Film Hydration | 168.2 - 246.6 | ~ 0.2 | -28 to -30 | [4] |
| Thin-Film Hydration followed by Extrusion | 103.4 ± 30.9 | 0.07 ± 0.01 | +47.9 ± 24.1 | [3][5] |
| Thin-Film Hydration followed by Sonication | < 250 | < 0.3 | Negative | [6] |
| Ethanol Injection | 113.6 | 0.124 | - | [7] |
Table 1: Comparative analysis of POPC liposome characteristics prepared by different methods.
Drug Encapsulation Efficiency
The encapsulation efficiency (EE) is a crucial parameter that indicates the percentage of the initial drug that is successfully entrapped within the liposomes.[8][9] The EE is influenced by the physicochemical properties of the drug (hydrophilicity/hydrophobicity) and the liposome formulation.
| Drug | Drug Type | Preparation Method | Encapsulation Efficiency (%) | Reference |
| Doxorubicin (B1662922) | Hydrophilic | Thin-Film Hydration | 74.9 - 94.1 | [10] |
| Doxorubicin | Hydrophilic | Thin-Film Hydration | ~93 | [11] |
| Curcumin (B1669340) | Hydrophobic | Thin-Film Hydration with Sonication | 75 | [6] |
| Curcumin | Hydrophobic | Micelle-to-Vesicle Transition | 98 | [12] |
Table 2: Encapsulation efficiency of hydrophilic and hydrophobic drugs in POPC-based liposomes.
Experimental Protocols
POPC Liposome Preparation by Thin-Film Hydration
This method, also known as the Bangham method, is a widely used technique for liposome preparation.[13]
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Cholesterol (optional, for enhancing stability)[10][11][14][15][16]
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Drug to be encapsulated
Protocol:
-
Dissolve POPC and cholesterol (if used) in chloroform or a chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Create a thin lipid film on the inner wall of the flask by evaporating the organic solvent using a rotary evaporator.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the lipid's phase transition temperature.
-
Agitate the flask by vortexing or shaking to facilitate the formation of multilamellar vesicles (MLVs).
Liposome Sizing by Extrusion
Extrusion is a common technique to produce unilamellar vesicles with a defined and homogenous size distribution.[1]
Materials:
-
MLV suspension from the thin-film hydration method
-
Extruder device
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
Protocol:
-
Assemble the extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of cycles (e.g., 11-21 times).[3][5]
-
Collect the resulting suspension of large unilamellar vesicles (LUVs).
Liposome Sizing by Sonication
Sonication uses high-frequency sound waves to break down MLVs into smaller unilamellar vesicles (SUVs).[17]
Materials:
-
MLV suspension from the thin-film hydration method
-
Probe sonicator or bath sonicator
Protocol:
-
Place the MLV suspension in an ice bath to prevent overheating during sonication.
-
For probe sonication: Insert the probe tip into the suspension and sonicate in pulses.
-
For bath sonication: Place the vial containing the suspension in a bath sonicator.
-
Sonication time and power should be optimized to achieve the desired vesicle size.[7]
-
After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip (if applicable).
Cellular Uptake of POPC Liposomes
The entry of liposomes into cells is a critical step for drug delivery and primarily occurs through various endocytic pathways. The specific mechanism can depend on the liposome's size, surface charge, and the cell type.[8]
Clathrin-Mediated Endocytosis
This is a receptor-mediated pathway involving the formation of clathrin-coated pits on the cell membrane.[18][19]
Caption: Clathrin-Mediated Endocytosis Pathway.
Caveolae-Mediated Endocytosis
This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[20][21]
Caption: Caveolae-Mediated Endocytosis Pathway.
Macropinocytosis
Macropinocytosis is a non-specific process involving the formation of large endocytic vesicles called macropinosomes.[22][23][24]
Caption: Macropinocytosis Pathway.
Stability of POPC Liposomes
The stability of liposomal formulations is critical for their shelf-life and therapeutic efficacy. Key factors influencing stability include storage temperature, pH, and the inclusion of stabilizing agents like cholesterol.
-
Temperature: Storage at lower temperatures (e.g., 4°C) generally improves the stability of POPC liposomes by reducing lipid oxidation and hydrolysis.[7][15] Storing liposomes at room temperature can lead to increased aggregation and leakage of the encapsulated drug over time.[7][13]
-
pH: The pH of the storage buffer can affect the stability of liposomes. For POPC, which is zwitterionic, the surface charge is close to neutral, but extreme pH values can lead to lipid hydrolysis and affect vesicle integrity.
-
Cholesterol: The incorporation of cholesterol into the POPC bilayer increases its rigidity and packing density, which in turn enhances the stability of the liposomes by reducing membrane fluidity and permeability.[10][11][14][15][16] This can lead to better retention of the encapsulated drug during storage.[7]
Conclusion
POPC liposomes are a versatile and effective platform for drug delivery. By carefully selecting the preparation method and formulation parameters, it is possible to produce liposomes with desired physicochemical characteristics for specific therapeutic applications. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working with POPC-based liposomal drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cholesterol Within Phosphatidylcholine Liposomes Attenuates the Expression of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Characterization of drug release from liposomal formulations in ocular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 14. scispace.com [scispace.com]
- 15. scialert.net [scialert.net]
- 16. mdpi.com [mdpi.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparison study between doxorubicin and curcumin co-administration and co-loading in a smart niosomal formulation for MCF-7 breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. thno.org [thno.org]
- 23. ijper.org [ijper.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Palmitoyl-2-Oleoyl-glycero-3-Phosphocholine (POPC) in Supported Lipid Bilayers (SLBs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes.[1] Composed of a planar lipid bilayer deposited on a solid support, SLBs allow for the investigation of membrane-associated biological processes in a controlled environment. 1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a zwitterionic phospholipid commonly used in the formation of SLBs due to its fluid phase at room temperature, which closely mimics the natural state of biological membranes.[2] These model systems are compatible with a variety of surface-sensitive analytical techniques, making them invaluable for studying lipid-protein interactions, drug-membrane interactions, and the assembly of membrane-bound signaling complexes.[1][3]
This application note provides detailed protocols for the preparation and characterization of POPC SLBs, summarizes key quantitative data, and illustrates the experimental workflow.
Key Experimental Protocols
The most common method for forming POPC SLBs is through the spontaneous fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate, such as mica or silica.[2][4]
Protocol 1: Preparation of POPC Small Unilamellar Vesicles (SUVs)
This protocol describes the preparation of POPC SUVs by the extrusion method, a common technique for generating vesicles with a defined size distribution.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)
-
Chloroform
-
Argon or Nitrogen gas
-
Phosphate Buffered Saline (PBS) or other desired buffer
-
Glass vials
-
Rotary evaporator or vacuum desiccator
-
Mini-extruder
-
Polycarbonate membranes with a specific pore size (e.g., 50 nm or 100 nm)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, add the desired amount of POPC in chloroform.
-
Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour, or overnight.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired buffer (e.g., PBS) to achieve the target lipid concentration (typically 0.5 - 5 mg/mL).[5][6]
-
Incubate the mixture for at least 1 hour at a temperature above the phase transition temperature of POPC (-2 °C), often at room temperature.[2] Vortexing can aid in the hydration process.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm pore size).
-
Transfer the hydrated lipid suspension into one of the syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution of vesicles.[7]
-
The resulting solution contains POPC SUVs. Vesicles can be stored at 4°C for a limited time.[7]
-
Protocol 2: Formation of POPC SLBs on Mica or Glass
This protocol details the vesicle fusion method for forming a POPC SLB on a solid substrate.
Materials:
-
POPC SUV suspension (from Protocol 1)
-
Freshly cleaved mica or clean glass coverslips
-
Buffer (e.g., PBS with CaCl2)
-
Incubation chamber
Procedure:
-
Substrate Preparation:
-
For mica, cleave the surface with tape immediately before use to expose a fresh, atomically flat surface.
-
For glass, clean the coverslips thoroughly by sonication in a series of solvents (e.g., ethanol, acetone) and water, followed by plasma cleaning or piranha solution treatment to create a hydrophilic surface.
-
-
Vesicle Fusion:
-
Place the prepared substrate in an incubation chamber.
-
Add the POPC SUV suspension to the substrate. The final lipid concentration in the solution is typically in the range of 0.05-1 mg/mL. The presence of divalent cations like Ca²⁺ (2-5 mM) in the buffer can promote vesicle fusion.[7]
-
Incubate for 30-60 minutes at room temperature. The formation of the SLB involves vesicle adsorption, rupture, and fusion to form a continuous bilayer.[4][5]
-
For improved homogeneity and fewer defects, the incubation can be performed at an elevated temperature (e.g., 60°C), followed by a cooling step.[5]
-
-
Rinsing:
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of POPC SLBs.
Table 1: Typical Parameters for POPC SUV Preparation and SLB Formation
| Parameter | Typical Value | Reference(s) |
| SUV Preparation | ||
| Initial POPC Concentration in Chloroform | 25 mg/mL | [5] |
| Final POPC Concentration for Hydration | 0.5 - 5 mg/mL | [5][6] |
| Extrusion Membrane Pore Size | 50 - 100 nm | [6][7] |
| Number of Extrusion Passes | 11 - 21 | [7] |
| SLB Formation | ||
| POPC Vesicle Concentration for Fusion | 0.05 - 1 mg/mL | [5] |
| Incubation Time | 15 - 60 min | [5] |
| Incubation Temperature | Room Temperature or 60°C | [5] |
| CaCl₂ Concentration | 2 - 5 mM | [7] |
Table 2: Characterization Data for POPC SLBs
| Property | Technique | Typical Value | Reference(s) |
| Thickness | Atomic Force Microscopy (AFM) | ~4.3 - 4.9 nm | [5][8] |
| Thickness | Quartz Crystal Microbalance with Dissipation (QCM-D) | ~4.4 nm | [3] |
| Thickness of Hydration Layer | QCM-D & SPR | 0.34 - 0.60 nm | [7] |
| Diffusion Coefficient | Fluorescence Recovery After Photobleaching (FRAP) | ~7 µm²/s | [9] |
| Refractive Index (at 670 nm) | Surface Plasmon Resonance (SPR) | 1.4774 - 1.4855 | [7] |
| Specific Capacitance | Electrophysiology | 0.59 ± 0.03 µF/cm² | [10] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the preparation and formation of POPC SLBs.
Caption: Experimental workflow for POPC SLB formation.
References
- 1. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lbk.electroporation.net [lbk.electroporation.net]
Application Notes and Protocols for the Formation of Giant Unilamellar Vesicles (GUVs) with POPC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the formation of Giant Unilamellar Vesicles (GUVs) using 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a common zwitterionic phospholipid. GUVs are valuable tools in various research fields, including membrane biophysics, drug delivery, and synthetic biology, due to their cell-like size and simple, well-defined lipid bilayer structure.[1][2] This guide covers the most common formation techniques: electroformation, gentle hydration, and microfluidic-based methods.
Introduction to POPC GUVs
POPC is a widely used lipid for GUV formation due to its fluid phase at room temperature (transition temperature of -2°C), which facilitates vesicle formation and stability.[3][4] GUVs composed of POPC serve as excellent model systems for studying membrane properties such as lateral diffusion, bending rigidity, and protein-lipid interactions.[5][6][7] Their simple composition allows for the systematic investigation of the effects of incorporating other molecules, such as cholesterol or membrane proteins.[8][9]
Key Formation Methods: A Comparative Overview
The choice of GUV formation method depends on the specific application, desired vesicle characteristics, and the encapsulated medium.
| Method | Principle | Advantages | Disadvantages |
| Electroformation | Hydration of a dry lipid film on conductive electrodes under an AC electric field. | High yield of unilamellar vesicles, good control over size.[10][11] | Limited to low salt buffers, potential for lipid degradation due to electrolysis.[5][11][12] |
| Gentle Hydration | Spontaneous swelling of a dry lipid film in an aqueous solution. | Simple setup, suitable for physiological salt concentrations with modifications.[13][14][15] | Lower yield, higher proportion of multilamellar or oligolamellar vesicles.[12][16] |
| Microfluidics | Manipulation of fluid flows at the microscale to direct the self-assembly of lipids into vesicles. | Excellent control over size and monodispersity, high encapsulation efficiency, potential for automation.[17][18][19] | Requires specialized equipment, can be lower throughput for bulk production. |
Detailed Experimental Protocols
Protocol 1: Electroformation of POPC GUVs
This protocol is adapted from established electroformation methods and is suitable for producing a high yield of POPC GUVs in low-salt solutions.[10][20][21]
Materials:
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Sucrose (B13894) solution (e.g., 300 mM)
-
Indium Tin Oxide (ITO) coated glass slides or platinum electrodes
-
Function generator
-
Custom-made electroformation chamber
-
Nitrogen gas source
-
Vacuum desiccator
Experimental Workflow:
Figure 1: Workflow for POPC GUV formation via the electroformation method.
Procedure:
-
Lipid Film Preparation:
-
Dissolve POPC in chloroform to a final concentration of 1 mg/mL.
-
Deposit a small volume (e.g., 10 µL) of the lipid solution onto the conductive side of two ITO slides or platinum electrodes.[21]
-
Spread the solution evenly to create a thin film.
-
Evaporate the chloroform under a gentle stream of nitrogen gas for at least 5 minutes.[20]
-
Place the lipid-coated electrodes in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
-
Vesicle Formation:
-
Assemble the electroformation chamber using the two electrodes, separated by a silicone spacer to create a well.
-
Fill the chamber with the desired hydration solution (e.g., 300 mM sucrose). Note that high salt concentrations can inhibit GUV formation with this method.[5]
-
Connect the electrodes to a function generator.
-
Apply an AC electric field. A typical protocol involves applying a voltage of 1-2 V at a frequency of 10 Hz for 1-2 hours.[20]
-
To aid in the detachment of vesicles from the electrode surface, the frequency can be lowered to 2 Hz for an additional 30 minutes.[20]
-
-
Harvesting:
-
Turn off the electric field.
-
Gently pipette the GUV-containing solution from the chamber for immediate use or characterization.
-
Quantitative Data for Electroformation:
| Parameter | Typical Value/Range | Notes |
| GUV Diameter | 10 - 100 µm | Size can be influenced by lipid concentration and electrical parameters.[2][20] |
| Applied Voltage | 1 - 4 V | Higher voltages can increase yield but also risk lipid damage.[20][22] |
| Frequency | 10 Hz (formation), 2 Hz (detachment) | A higher frequency (e.g., 500 Hz) may be used for formation in saline solutions.[10][22] |
| Formation Time | 1 - 2 hours | Longer times can increase the yield of GUVs. |
Protocol 2: Gentle Hydration of POPC Films
This method is simpler than electroformation and can be more suitable for preparing GUVs in buffers with physiological ionic strength, especially when modified with agents like sucrose or polymers.[14][15]
Materials:
-
POPC
-
Chloroform
-
Glass vials or slides
-
Hydration buffer (e.g., PBS with sucrose)
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath or incubator
Experimental Workflow:
Figure 2: Workflow for POPC GUV formation via the gentle hydration method.
Procedure:
-
Lipid Film Preparation:
-
Dissolve POPC in chloroform.
-
Deposit the lipid solution into a glass vial or on a glass slide, ensuring a thin, even film is formed on the bottom surface.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent.
-
-
Vesicle Hydration:
-
Pre-warm the desired hydration buffer to a temperature above the phase transition temperature of the lipid mixture (for POPC, room temperature is sufficient, but warming can sometimes aid formation).
-
Gently add the hydration buffer to the vial, minimizing disturbance of the lipid film.
-
Seal the vial and incubate without agitation for 2-4 hours. The incubation can be done at room temperature or slightly elevated temperatures (e.g., 37°C).
-
-
Harvesting:
-
The GUVs will detach from the glass surface and float into the solution.
-
Carefully collect the supernatant containing the GUVs using a wide-bore pipette tip to avoid shearing the vesicles.
-
Quantitative Data for Gentle Hydration:
| Parameter | Typical Value/Range | Notes |
| GUV Diameter | 5 - 50 µm | Generally produces a more polydisperse population of vesicles compared to electroformation. |
| Yield | Variable, often lower than electroformation | Can be improved by adding charged lipids or PEGylated lipids to the mixture.[12][15][23] |
| Lamellarity | Higher chance of multilamellar vesicles | The unilamellar population can be enriched by density gradient centrifugation.[16] |
Protocol 3: Microfluidic Formation of POPC GUVs (Droplet Emulsion Transfer)
Microfluidic techniques offer precise control over GUV formation. The droplet emulsion transfer method is one common approach where water-in-oil droplets are passed through an oil-water interface to form vesicles.[17][18]
Materials:
-
POPC
-
Mineral oil or other suitable oil
-
Aqueous inner solution (for encapsulation)
-
Aqueous outer solution
-
Microfluidic device (e.g., PDMS-based T-junction or flow-focusing design)
-
Syringe pumps
Experimental Workflow:
Figure 3: Workflow for POPC GUV formation using a microfluidic droplet transfer method.
Procedure:
-
Phase Preparation:
-
Prepare the inner aqueous phase, which will be encapsulated within the GUVs. This can contain fluorescent dyes, proteins, or other molecules of interest.
-
Prepare the oil phase by dissolving POPC in a suitable oil (e.g., mineral oil) at a specific concentration (e.g., 0.5-1 mM).
-
Prepare the outer aqueous phase.
-
-
On-Chip Formation:
-
Load the prepared phases into separate syringes and connect them to the inlets of the microfluidic device.
-
Use syringe pumps to control the flow rates of the different phases.
-
The inner aqueous phase is injected into the flowing oil phase at a T-junction or flow-focusing junction, creating monodisperse water-in-oil droplets stabilized by a monolayer of POPC.
-
These droplets are then directed towards an interface with the outer aqueous phase.
-
As the droplets cross this interface, they acquire a second lipid monolayer, resulting in the formation of unilamellar vesicles.[17]
-
-
Collection:
-
The newly formed GUVs are carried by the flow to an outlet reservoir where they can be collected.
-
Quantitative Data for Microfluidic Formation:
| Parameter | Typical Value/Range | Notes |
| GUV Diameter | 10 - 150 µm | Highly controllable by adjusting flow rates and device geometry. |
| Monodispersity | High (low coefficient of variation) | A key advantage of microfluidic methods. |
| Encapsulation Efficiency | Up to 98% | Significantly higher than bulk methods like gentle hydration or electroformation.[17] |
Characterization of POPC GUVs
After formation, it is crucial to characterize the GUVs to ensure they meet the requirements of the intended application.
-
Microscopy: Phase-contrast and fluorescence microscopy are used to visualize the GUVs, assess their size distribution, and confirm unilamellarity (e.g., by including a fluorescent lipid in the membrane).[1][24]
-
Size Distribution Analysis: Image analysis software can be used to quantify the size distribution of the GUV population from microscopy images.[4][16]
-
Membrane Properties: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion coefficient of lipids or proteins within the GUV membrane.[5] Fluctuation analysis can be used to determine the membrane's bending rigidity.[6]
| Property | Typical Value for POPC GUVs | Method of Measurement |
| Lateral Diffusion Coefficient | ~3.3 ± 0.2 µm²/s | FRAP on GUVs[5] |
| Bending Rigidity | ~20-25 k_B_T | Fluctuation analysis of vesicle shape[6] |
Applications of POPC GUVs
a) Model Cell Membranes: POPC GUVs are extensively used as simplified models of cell membranes to study a wide range of biophysical phenomena. Their large size allows for direct observation of processes such as:
-
Lipid phase separation and domain formation: By incorporating other lipids (e.g., sphingomyelin, cholesterol), the formation of lipid rafts can be visualized.[8]
-
Protein-membrane interactions: The reconstitution of membrane proteins into GUVs enables the study of their function, diffusion, and influence on membrane properties in a controlled environment.[2][7]
-
Membrane deformation and fusion: GUVs are used to study the mechanics of membrane reshaping by proteins and to observe fusion events.[7][16]
b) Drug Delivery Vehicles: The ability to encapsulate hydrophilic or lipophilic molecules makes GUVs attractive candidates for drug delivery systems. Key areas of investigation include:
-
Encapsulation and release studies: GUVs can be loaded with therapeutic agents, and their release can be triggered by external stimuli such as changes in pH, temperature, or the presence of specific enzymes.
-
Targeted delivery: The surface of GUVs can be functionalized with ligands (e.g., antibodies, peptides) to target specific cells or tissues.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low GUV Yield (Electroformation) | High salt concentration in buffer. | Use a low-salt buffer or a non-ionic solution like sucrose.[5] |
| Incomplete solvent removal. | Ensure the lipid film is thoroughly dried under vacuum. | |
| Multilamellar Vesicles (Gentle Hydration) | Rapid hydration or agitation. | Add the hydration buffer slowly and avoid any shaking during incubation. |
| Vesicles Rupture Easily | Osmotic mismatch between inner and outer solutions. | Ensure the osmolarity of the internal and external solutions are balanced. |
| Irregular Vesicle Shapes | Residual oil (in emulsion transfer methods). | Optimize the oil-water interface and collection process to minimize oil contamination.[16] |
References
- 1. researchgate.net [researchgate.net]
- 2. Giant Unilamellar Vesicles (GUVs) to Study Membrane Interaction of Nucleoporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of lipid composition and diffusivity in OLA generated vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distribution, Lateral Mobility and Function of Membrane Proteins Incorporated into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Giant Unilamellar Vesicle Fusion Products by High-Throughput Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Preparation of Giant Unilamellar Vesicles (GUVs) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Ultrahigh yields of giant vesicles obtained through mesophase evolution and breakup - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01109K [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for POPC Nanodiscs in NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid nanodiscs have emerged as a powerful tool for the structural and functional characterization of membrane proteins in a native-like bilayer environment. Composed of a lipid bilayer, typically formed from 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), encircled by two copies of a membrane scaffold protein (MSP), nanodiscs provide a soluble, monodisperse system amenable to high-resolution solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This technology overcomes the limitations of traditional detergent micelles, which can denature or alter the native conformation of membrane proteins.[1][4][5] These application notes provide detailed protocols and quantitative data for the preparation and utilization of POPC nanodiscs for NMR studies, aiding researchers in drug discovery and the fundamental understanding of membrane protein function.
Key Advantages of POPC Nanodiscs for NMR Studies
-
Native-like Environment: POPC nanodiscs offer a lipid bilayer environment that more closely mimics the native cell membrane compared to detergent micelles, which is crucial for maintaining the structure and function of reconstituted membrane proteins.[1][2][3]
-
Improved Spectral Quality: The use of smaller nanodiscs, achieved by employing truncated versions of MSP, reduces the overall molecular weight of the complex. This leads to narrower NMR line widths and improved spectral resolution, which is essential for detailed structural analysis.[1][2]
-
Amenable to Solution NMR: Nanodiscs are soluble and tumble sufficiently fast in solution, making them suitable for a wide range of solution NMR experiments, including 2D-[¹⁵N,¹H]-TROSY, NOESY, and the measurement of residual dipolar couplings (RDCs) and paramagnetic relaxation enhancements (PREs).[1][6][7][8][9]
-
Control over Oligomeric State: The stoichiometry of membrane protein incorporation into nanodiscs can be controlled, allowing for the study of monomeric or specific oligomeric states.[8]
Quantitative Data for POPC Nanodisc Preparation
The successful assembly of homogenous nanodiscs is critically dependent on the molar ratio of phospholipids (B1166683) to the Membrane Scaffold Protein (MSP).[5][10] This ratio varies depending on the specific MSP construct used, which in turn determines the diameter of the nanodisc.
| Membrane Scaffold Protein (MSP) Variant | Recommended Lipid:MSP Molar Ratio (POPC) | Resulting Nanodisc Diameter (nm) | Reference |
| MSP1D1 | 65:1 | ~9.5 | [5][8][11] |
| MSP1D1ΔH5 | 50:1 | ~8.0 | [12] |
| MSP1E3D1 | 130:1 | ~12.9 | [2][8] |
| D7 (truncated MSP) | 20:1 (for DMPC, similar for POPC) | ~6.4 | [12] |
Experimental Protocols
Protocol 1: Standard POPC Nanodisc Self-Assembly
This protocol outlines the standard method for the self-assembly of empty POPC nanodiscs or for the incorporation of a membrane protein of interest (MPI).
Materials:
-
Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1)
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Sodium cholate (B1235396)
-
Detergent-solubilized membrane protein of interest (MPI)
-
Bio-Beads SM-2 (or dialysis tubing)
-
Assembly Buffer: 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4
Procedure:
-
Lipid Preparation:
-
Dry the desired amount of POPC from a chloroform (B151607) stock under a stream of nitrogen gas.
-
Resuspend the dried lipid film in Assembly Buffer containing sodium cholate to a final concentration of 50 mM POPC and 100 mM sodium cholate.[11]
-
Incubate at room temperature with occasional vortexing until the solution is clear.
-
-
Assembly Reaction:
-
In a microcentrifuge tube, combine the appropriate amounts of MSP, solubilized POPC, and detergent-solubilized MPI. The final cholate concentration should be between 12-40 mM.[13]
-
For incorporating a membrane protein, a molar excess of MSP to the target protein is typically used.[12]
-
Incubate the mixture on ice for 1 hour.[11]
-
-
Detergent Removal:
-
Purification:
-
Remove the Bio-Beads by centrifugation.
-
Purify the assembled nanodiscs using size-exclusion chromatography (SEC) on a column appropriate for the expected size of the nanodiscs (e.g., Superdex 200).[2]
-
Collect the fractions corresponding to the monodisperse nanodisc peak.
-
Protocol 2: On-Column Nanodisc Formation
This method offers a more rapid and efficient way to prepare protein-incorporated nanodiscs, often resulting in higher concentrations and purity.[4][14]
Materials:
-
His-tagged MSP or His-tagged MPI
-
Ni-NTA affinity resin
-
POPC
-
Sodium cholate
-
Assembly Buffer (as in Protocol 1)
-
Wash and Elution Buffers for Ni-NTA chromatography
Procedure:
-
Protein Immobilization:
-
Bind the His-tagged MSP or His-tagged MPI to the Ni-NTA resin according to the manufacturer's protocol.
-
Wash the resin extensively to remove unbound protein.
-
-
On-Column Assembly:
-
Prepare the solubilized POPC in Assembly Buffer with sodium cholate as described in Protocol 1.
-
Add the solubilized lipids to the resin-bound protein at the desired molar ratio.
-
Adjust the volume with Assembly Buffer to achieve a final cholate concentration of 12-15 mM.[14]
-
Incubate on a nutator for 1 hour at room temperature.[14]
-
-
Washing and Elution:
-
Wash the resin with Assembly Buffer to remove excess lipids and unbound components.
-
Elute the assembled nanodiscs from the resin using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
-
Purification:
-
Further purify the eluted nanodiscs by SEC as described in Protocol 1.
-
NMR Spectroscopy of Membrane Proteins in POPC Nanodiscs
High-resolution NMR studies of membrane proteins in POPC nanodiscs typically involve a combination of experiments to obtain structural and dynamic information.
Recommended NMR Experiments and Parameters
| Experiment | Purpose | Key Parameters | Reference |
| 2D [¹⁵N,¹H]-TROSY | Obtain high-resolution spectra of large proteins | - Spectrometer frequency: 600 MHz or higher- Temperature: 30-50 °C- Acquisition times: ~100 ms (B15284909) in ¹H, ~50 ms in ¹⁵N- Number of scans: 16-64 | [1][4][9] |
| 3D TROSY-based HNCA/HN(CO)CA | Backbone resonance assignment | - Non-uniform sampling (NUS) at 25-50%- Acquisition times: optimized for the size of the complex | [9] |
| 3D/4D NOESY | Obtain distance restraints for structure calculation | - Mixing times: 80-200 ms- Isotope labeling: ¹³C, ¹⁵N-labeled protein in deuterated lipids | [1][8] |
| Residual Dipolar Coupling (RDC) Measurement | Obtain long-range orientational restraints | - Alignment medium: Pf1 phage or magnetically aligned macrodiscs- Pulse sequences: [¹⁵N,¹H]-COCAINE, IPAP-HSQC | [2][6][14] |
| Paramagnetic Relaxation Enhancement (PRE) | Obtain long-range distance restraints | - Site-directed spin labeling of the protein- Comparison of spectra with and without a reducing agent | [1][8][15][16] |
Application: Studying Signaling Pathways
POPC nanodiscs provide an excellent platform to study the intricate details of membrane protein-mediated signaling pathways by NMR. The ability to reconstitute receptors in a lipid bilayer and observe ligand-induced conformational changes and interactions with downstream signaling partners is a significant advantage.
Example: GPCR Signaling
G protein-coupled receptors (GPCRs) are a major class of drug targets, and understanding their activation mechanism is crucial. NMR studies of GPCRs in POPC nanodiscs can elucidate:
-
Ligand Binding: Observing chemical shift perturbations upon ligand addition to identify binding sites and conformational changes.[5][13]
-
G Protein Coupling: Monitoring changes in the NMR spectra of the GPCR upon interaction with G proteins or G protein-mimicking nanobodies.[13][17]
-
Allosteric Modulation: Investigating how the lipid environment, including POPC and other lipids like POPG or cholesterol, influences receptor conformation and activity.[5]
Caption: GPCR signaling pathway studied by NMR in a POPC nanodisc.
Example: Integrin Signaling
Integrins are cell adhesion receptors that mediate signals between the cell and the extracellular matrix. NMR studies in POPC nanodiscs can probe:
-
Talin and Kindlin Binding: Investigating the interaction of the cytoplasmic tails of integrins with activating proteins like talin and kindlin.[12][18]
-
Inside-out Activation: Characterizing the conformational changes in the integrin cytoplasmic domains that lead to receptor activation.[18]
-
Phosphorylation Events: Monitoring phosphorylation of the integrin tails by kinases like Src, which is a key step in signaling.[11]
Caption: Experimental workflow for POPC nanodisc assembly for NMR studies.
Conclusion
POPC nanodiscs provide a robust and versatile platform for the high-resolution structural and functional investigation of membrane proteins by NMR spectroscopy. The protocols and data presented here offer a comprehensive guide for researchers to successfully prepare and utilize these powerful tools. By enabling the study of membrane proteins in a near-native environment, POPC nanodiscs are significantly advancing our understanding of fundamental biological processes and facilitating structure-based drug design.
References
- 1. Measuring membrane protein bond orientations in nanodiscs via residual dipolar couplings [edoc.unibas.ch]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Lipid Nanodiscs for High-Resolution NMR Studies of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Dimensional NMR Spectroscopy of the G Protein-Coupled Receptor A2AAR in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring membrane protein bond orientations in nanodiscs via residual dipolar couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanodiscs and Solution NMR: preparation, application and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (BBSRC NWD) Establishing a nanodisc system to probe integrin regulation using Nuclear Magnetic Resonance (NMR) and Cryogenic Electron Microscopy (Cryo-EM) | Courses | University of Liverpool [liverpool.ac.uk]
- 13. Lipid nanoparticle technologies for the study of G protein-coupled receptors in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Residual Dipolar Couplings using Magnetically Aligned and Flipped Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-State NMR 31P Paramagnetic Relaxation Enhancement Membrane Protein Immersion Depth Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure Determination of Membrane Proteins by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. blogs.illinois.edu [blogs.illinois.edu]
Application Notes and Protocols for Cryo-EM Sample Preparation with POPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) liposomes for cryogenic electron microscopy (cryo-EM) studies. These protocols are designed to be a comprehensive guide for researchers aiming to analyze the structure of membrane proteins reconstituted in a lipid bilayer or to study the morphology of the liposomes themselves.
Introduction
POPC is a common phospholipid used to create model membranes due to its cylindrical shape, which favors the formation of stable, unilamellar lipid bilayers.[1] Cryo-EM has become a powerful tool for the high-resolution structure determination of biological macromolecules, including membrane proteins.[2] Reconstituting membrane proteins into liposomes provides a near-native environment, which is crucial for preserving their structure and function.[3][4] However, preparing high-quality proteoliposome samples for cryo-EM presents several challenges, including achieving homogeneity in liposome (B1194612) size, efficient protein reconstitution, and optimal particle distribution on the cryo-EM grid.[5][6] These application notes and protocols describe standardized procedures to overcome these challenges and obtain high-quality cryo-EM data.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the preparation of POPC liposomes and subsequent cryo-EM sample preparation.
Table 1: POPC Liposome Preparation Parameters
| Parameter | Value Range | Unit | Notes |
| Initial POPC Concentration | 10 - 25 | mg/mL | In organic solvent (e.g., chloroform).[6] |
| Final Lipid Concentration | 0.5 - 20 | mg/mL | In aqueous buffer after hydration.[5][7] |
| Extrusion Pore Size | 50, 100 | nm | To control liposome size and unilamellarity.[6][8] |
| Protein-to-Lipid Molar Ratio | 1:1000 | - | For membrane protein reconstitution.[6][9] |
| Detergent-to-Lipid Molar Ratio | 1:1 | - | For solubilizing lipids during reconstitution.[10] |
Table 2: Cryo-EM Grid Preparation Parameters
| Parameter | Value Range | Unit | Notes |
| Sample Volume Applied to Grid | 2 - 4 | µL | [9][10] |
| Vitrobot Temperature | 4 - 22 | °C | [9][11] |
| Vitrobot Humidity | 100 | % | To prevent sample evaporation.[9][11] |
| Blotting Time | 3 - 4 | seconds | Highly sample-dependent.[5][9] |
| Blotting Force | 0 | - | A gentle blot is often preferred.[9] |
| Incubation Time on Grid | 0.25 - 10 | minutes | For low concentration samples (long-incubation method).[12] |
Experimental Protocols
Protocol 1: Preparation of Unilamellar POPC Liposomes by Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) in chloroform (B151607)
-
Glass vial
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)[6]
-
Water bath or heat block
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, add the desired amount of POPC in chloroform (e.g., 2-20 mg).[7]
-
Dry the lipid solution under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin lipid film on the bottom and sides.
-
Place the vial in a vacuum desiccator for at least 4 hours (or overnight) to remove any residual solvent.[7]
-
-
Hydration:
-
Pre-warm the hydration buffer to room temperature. Since POPC has a low transition temperature (Tm), heating above Tm is not strictly necessary.[7]
-
Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously for 5 minutes to resuspend the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[13]
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 10 cycles of freezing in liquid nitrogen and thawing in a room temperature water bath. This step helps to increase the encapsulation efficiency and produce more uniform liposomes.[8]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane back and forth for at least 21 times. This will generate a translucent solution of unilamellar liposomes of a relatively uniform size.[14]
-
The resulting liposome solution can be stored at 4°C for short-term use.
-
Protocol 2: Reconstitution of a Membrane Protein into POPC Liposomes
This protocol describes the incorporation of a purified membrane protein into pre-formed POPC liposomes.
Materials:
-
Purified membrane protein in detergent solution
-
POPC liposomes (prepared as in Protocol 1)
-
Detergent (e.g., n-Octyl-β-D-glucopyranoside (OG) or Dodecyl-β-D-maltoside (DDM))
-
Bio-Beads SM-2 or similar detergent removal system
-
Reconstitution buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)[6]
-
Rotator or shaker
Procedure:
-
Detergent Solubilization of Liposomes:
-
To the prepared POPC liposome suspension, add detergent (e.g., OG) to a final concentration that destabilizes the liposomes. A 1:1 lipid to detergent molar ratio can be a starting point.[10]
-
Incubate for 1 hour at 4°C with gentle mixing to ensure complete solubilization.
-
-
Addition of Membrane Protein:
-
Detergent Removal:
-
Add washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of 10:1 (w/w) of wet Bio-Beads to detergent.[15]
-
Incubate at 4°C with gentle rotation. The incubation time will depend on the detergent being used (e.g., overnight for DDM).
-
Alternatively, detergent can be removed by dialysis against a large volume of reconstitution buffer for 3 days, with daily buffer changes.[10]
-
-
Isolation of Proteoliposomes:
-
After detergent removal, carefully aspirate the solution, leaving the Bio-Beads behind.
-
To separate proteoliposomes from empty liposomes, a sucrose (B13894) density gradient centrifugation can be performed.[15]
-
For many cryo-EM applications, if the reconstitution efficiency is high, this separation step may not be necessary.
-
Protocol 3: Cryo-EM Grid Preparation and Vitrification
This protocol outlines the steps for preparing a vitrified sample of POPC proteoliposomes for cryo-EM imaging.
Materials:
-
POPC proteoliposome sample
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat R2/2, or graphene-coated grids)[5][6]
-
Glow discharger
-
Vitrification robot (e.g., Vitrobot Mark IV)
-
Liquid ethane
-
Grid storage boxes
Procedure:
-
Grid Preparation:
-
Glow discharge the cryo-EM grids for 30-60 seconds to render the surface hydrophilic.
-
-
Vitrification:
-
Set the environmental chamber of the vitrification robot to the desired temperature (e.g., 10°C) and 100% humidity.[9]
-
Apply 3-4 µL of the proteoliposome solution to the glow-discharged grid.[9]
-
Standard Method: Blot the grid for 3-4 seconds with a blot force of 0 and immediately plunge-freeze into liquid ethane.[9]
-
Multi-Application Method (for increased concentration): Apply 2 µL of the sample, blot briefly, and repeat the application and blotting cycle several times before the final plunge-freeze.[11]
-
Long-Incubation Method (for very low concentrations): Apply 2 µL of the sample and incubate inside the humidity chamber for several minutes (e.g., 1-10 minutes) before blotting and plunge-freezing. This allows more particles to adsorb to the grid support.[12]
-
-
Grid Storage:
-
Carefully transfer the vitrified grid to a grid storage box under liquid nitrogen.
-
Store the grids in liquid nitrogen until ready for imaging.
-
Mandatory Visualizations
Below are diagrams illustrating the key experimental workflows.
Caption: Workflow for preparing unilamellar POPC liposomes.
Caption: Workflow for reconstituting a membrane protein into POPC liposomes.
Caption: Workflow for cryo-EM grid preparation and vitrification.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 3. Lipid environment of membrane proteins in cryo-EM based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cryo-EM analysis of a membrane protein embedded in the liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 13. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Fluorescence Microscopy of POPC Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, fluorescent labeling, and imaging of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles. POPC is a common zwitterionic phospholipid used to create model lipid bilayers that mimic cellular membranes. Fluorescence microscopy is a powerful technique to visualize and quantify various biophysical properties and interactions of these vesicles at a single-vesicle level.[1][2][3]
I. Applications of Fluorescence Microscopy with POPC Vesicles
Fluorescence microscopy of POPC vesicles has a wide range of applications in basic research and drug development. Key applications include:
-
Studying Membrane Properties: Techniques like two-photon fluorescence microscopy allow for the investigation of the physical state of the lipid bilayer.[4] Probes such as Laurdan can be used to monitor membrane fluidity and the formation of lipid domains.[1]
-
Investigating Protein-Lipid Interactions: The binding and activity of proteins on vesicle membranes can be directly observed. For example, the interaction of dynamin II with giant unilamellar vesicles (GUVs) has been studied using two-photon fluorescence microscopy.[4]
-
Analyzing Membrane Fusion and Fission: Fluorescence assays can quantify the fusogenic activity of viral fusion peptides or other molecules by monitoring the mixing of lipids and contents between labeled vesicle populations.[3][5]
-
Drug Delivery Vehicle Characterization: Fluorescence microscopy can be used to assess the size, lamellarity, and stability of liposomal drug carriers.[6] The encapsulation and release of fluorescently labeled cargo can also be visualized.
-
High-Throughput Screening: Automated microscopy platforms can be used to screen libraries of compounds for their effects on membrane properties or protein-lipid interactions.
II. Experimental Protocols
A. Preparation of POPC Vesicles
Several methods can be used to prepare POPC vesicles, with the choice of method depending on the desired vesicle size and application. Common methods include thin-film hydration followed by extrusion for the formation of small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), and electroformation or natural swelling for giant unilamellar vesicles (GUVs).
1. Protocol for Preparing Small Unilamellar Vesicles (SUVs) by Extrusion [7][8]
This protocol yields vesicles with a relatively uniform size distribution, typically around 100 nm in diameter.
Materials:
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) in chloroform (B151607)
-
Chloroform
-
Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Rotary evaporator or vacuum desiccator
-
Hamilton syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of POPC dissolved in chloroform.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs). The solution will appear cloudy.[8]
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Draw the MLV suspension into a gas-tight syringe.
-
Pass the suspension through the extruder membrane multiple times (typically 11-21 passes). The solution should become translucent.[8]
-
-
Storage:
-
Store the resulting SUV suspension at 4°C. For long-term storage, consider the phase transition temperature of the lipid composition.
-
2. Protocol for Preparing Giant Unilamellar Vesicles (GUVs) by Natural Swelling [9]
This method is suitable for generating larger vesicles (micrometer-sized) that are ideal for direct visualization with light microscopy.
Materials:
-
POPC in chloroform
-
Spreading solution (e.g., chloroform/methanol mixture)
-
Glass slides or coverslips
-
Hydration solution (e.g., sucrose (B13894) solution)
-
Oven or heating block
Procedure:
-
Lipid Film Deposition:
-
Prepare a dilute solution of POPC in the spreading solution.
-
Deposit a small volume of the lipid solution onto a clean glass surface and allow the solvent to evaporate, forming a thin lipid film.
-
-
Hydration:
-
Place the glass with the dried lipid film in a hydration chamber.
-
Gently add the hydration solution (e.g., a sucrose solution of a specific osmolarity) to cover the lipid film.
-
Incubate at a temperature above the lipid phase transition temperature for several hours to overnight to allow for the spontaneous formation of GUVs.
-
-
Harvesting:
-
Carefully aspirate the GUV suspension from the hydration chamber.
-
Experimental Workflow for POPC Vesicle Preparation and Labeling
Caption: Workflow for POPC vesicle preparation, labeling, and imaging.
B. Fluorescent Labeling of POPC Vesicles
POPC vesicles can be fluorescently labeled by incorporating lipophilic dyes into their lipid bilayer. This can be done either during the vesicle preparation process or by labeling pre-formed vesicles.
1. Protocol for Labeling Pre-formed POPC Vesicles with Lipophilic Dyes [2][10]
This method is straightforward and allows for the labeling of already prepared vesicles.
Materials:
-
Pre-formed POPC vesicle suspension
-
Lipophilic fluorescent dye stock solution (e.g., DiI, DiD in DMSO or ethanol)
-
Buffer (e.g., PBS)
Procedure:
-
Dilution (Salt-Change Method): For improved labeling efficiency with dyes like DiI, dilute the vesicle sample with ultrapure water to lower the NaCl concentration to below 20 mM.[10]
-
Incubation: Add the fluorescent dye to the vesicle suspension at a final concentration typically in the micromolar range. Incubate the mixture for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Salt Restoration (if applicable): If the salt-change method was used, add a small volume of concentrated buffer (e.g., 10x PBS) to restore the physiological salt concentration.[10]
-
Removal of Free Dye (Optional but Recommended): Unincorporated dye molecules can be removed by methods such as size-exclusion chromatography, dialysis, or filtration to reduce background fluorescence.[10]
Table 1: Common Fluorescent Dyes for Labeling POPC Vesicles
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Properties and Applications |
| DiI (DiIC18(3)) | ~549 | ~565 | Lipophilic carbocyanine dye, commonly used for membrane labeling and tracking.[10] |
| DiD (DiIC18(5)) | ~644 | ~665 | Lipophilic carbocyanine dye with longer wavelength emission, suitable for multicolor imaging.[10] |
| Rhodamine-DPPE | ~560 | ~580 | Phospholipid-conjugated dye, stably incorporated into the bilayer.[5] |
| NBD-PC | ~460 | ~534 | Phospholipid with a fluorescent headgroup, can be used to study lipid distribution.[11] |
| Laurdan | ~350 | ~440 (gel phase), ~490 (liquid phase) | Environment-sensitive probe used to report on membrane fluidity and lipid phases.[1] |
C. Imaging of Fluorescently Labeled POPC Vesicles
The choice of fluorescence microscopy technique depends on the specific research question.
1. Confocal Laser Scanning Microscopy (CLSM)
CLSM is widely used for imaging GUVs due to its ability to optically section the sample and reduce out-of-focus light, providing high-resolution images of the vesicle membrane.
General Protocol:
-
Sample Preparation: Place a drop of the GUV suspension on a glass-bottom dish or slide.
-
Microscope Setup:
-
Select the appropriate laser line for excitation of the chosen fluorophore.
-
Set the emission detection range.
-
Adjust the pinhole size to optimize sectioning and signal-to-noise ratio.
-
-
Image Acquisition:
-
Focus on the equatorial plane of a GUV.
-
Acquire single images or time-lapse series to study dynamic processes.
-
2. Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is ideal for imaging vesicles that are immobilized on a surface, as it selectively excites fluorophores in a very thin region near the coverslip, resulting in a high signal-to-noise ratio.[3]
General Protocol:
-
Surface Functionalization: The glass coverslip may need to be treated to facilitate vesicle immobilization.
-
Sample Application: Introduce the labeled vesicle suspension into the imaging chamber.
-
Microscope Setup:
-
Adjust the angle of the excitation laser to achieve total internal reflection.
-
Focus on the evanescent field at the coverslip surface.
-
-
Image Acquisition:
-
Acquire images of the immobilized vesicles. This technique is well-suited for single-particle tracking and quantitative fluorescence intensity analysis.[6]
-
Logical Flow for Selecting a Microscopy Technique
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-vesicle intensity and colocalization fluorescence microscopy to study lipid vesicle fusion, fission, and lipid exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dynamin II by POPC in giant unilamellar vesicles: a two-photon fluorescence microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Calorimetry Studies of POPC Phase Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a biologically relevant phospholipid widely used in the creation of model membranes and liposomal drug delivery systems. Understanding its thermotropic phase behavior is crucial for predicting membrane stability, fluidity, and permeability, which are critical parameters in drug development and fundamental cell membrane research. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of lipid bilayers by measuring the heat flow associated with these transitions as a function of temperature.[1] This document provides detailed application notes and experimental protocols for studying the phase behavior of POPC using DSC.
Key Concepts in POPC Phase Behavior
POPC, like other phospholipids, exhibits a main phase transition from a more ordered gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα). This transition is characterized by two key thermodynamic parameters:
-
Transition Temperature (Tm): The temperature at which the transition from the gel to the liquid-crystalline phase is maximal. For pure POPC, this transition occurs at approximately -2 °C.[2]
-
Enthalpy of Transition (ΔH): The amount of heat absorbed during the phase transition, which is related to the change in the packing and conformational freedom of the lipid acyl chains.
The phase behavior of POPC bilayers can be significantly influenced by various factors, including the presence of salts, cholesterol, and other molecules incorporated into the membrane.
Quantitative Data on POPC Phase Behavior
The following table summarizes the key thermodynamic parameters for the main phase transition of POPC in different aqueous environments, as determined by DSC.
| Condition | Transition Temperature (Tm) | Enthalpy Change (ΔH) |
| Pure Water | ~ -3.6 °C (269.7 K)[2] | ~ 7.84 kcal/mol (32.8 kJ/mol)[2] |
| 1 M NaCl | Increased by ~0.5 K[2] | Not significantly changed[2] |
| 3 M NaCl | Increased by ~1.0 K[2] | Not significantly changed[2] |
| 5 M NaCl | Increased by ~1.2 K[2] | Not significantly changed[2] |
| 1 M CaCl2 | Increased by ~5.0 K[2] | Not significantly changed[2] |
| 3 M CaCl2 | Increased by ~29.6 K[2] | Not significantly changed[2] |
| 5 M CaCl2 | Increased by ~29.6 K[2] | Not significantly changed[2] |
Experimental Protocols
I. Preparation of POPC Liposomes (Multilamellar Vesicles - MLVs) by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs), which are a common starting point for DSC studies.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) powder
-
Hydration buffer (e.g., deionized water, phosphate-buffered saline)
-
Rotary evaporator
-
Round-bottom flask
-
Nitrogen gas stream
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of POPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the lipid film by gentle rotation of the flask above the main transition temperature of POPC (e.g., at room temperature).
-
Vortex the suspension vigorously to detach the lipid film from the flask wall and form a milky suspension of MLVs.
-
For improved homogeneity, the suspension can be briefly sonicated in a water bath sonicator.
-
II. Differential Scanning Calorimetry (DSC) of POPC Liposomes
This protocol outlines the general procedure for analyzing the phase behavior of POPC liposomes using DSC.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Transfer a precise volume (typically 20-50 µL) of the POPC liposome (B1194612) suspension into an aluminum DSC pan.
-
Seal the pan hermetically to prevent solvent evaporation during the experiment.
-
-
Reference Preparation:
-
Prepare a reference pan containing the same volume of the hydration buffer used for the liposome suspension.
-
Seal the reference pan hermetically.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected transition temperature of POPC (e.g., -20 °C).
-
Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) to a final temperature well above the transition (e.g., 20 °C).
-
Record the heat flow as a function of temperature.
-
Typically, at least two heating and cooling scans are performed to ensure the reproducibility of the results. The second heating scan is usually used for data analysis to erase any previous thermal history of the sample.
-
-
Data Analysis:
-
The resulting DSC thermogram will show an endothermic peak corresponding to the main phase transition of POPC.
-
Determine the transition temperature (Tm) as the temperature at the peak maximum of the endotherm.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peak. The instrument's software typically performs this calculation.
-
Experimental Workflow
Caption: Experimental workflow for the calorimetry study of POPC phase behavior.
Signaling Pathways and Logical Relationships
In the context of pure POPC calorimetry, there are no signaling pathways to depict. However, the logical relationship between experimental steps and data acquisition is crucial and is represented in the experimental workflow diagram above. The process follows a linear progression from sample preparation to DSC analysis and subsequent data interpretation.
Conclusion
Calorimetry studies, particularly using DSC, provide invaluable quantitative data on the phase behavior of POPC membranes. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in drug development and membrane biophysics. By carefully controlling experimental parameters and following standardized procedures, reproducible and accurate characterization of POPC liposomes can be achieved, leading to a deeper understanding of their properties and behavior in various applications.
References
Application Notes and Protocols for Langmuir-Blodgett Trough Studies of POPC Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a biologically relevant phospholipid commonly used to create model cell membranes. Langmuir-Blodgett (LB) troughs provide a powerful platform for forming and characterizing POPC monolayers at the air-water interface. These monolayers serve as a simplified yet effective model for studying the biophysical properties of cell membranes and their interactions with various molecules, including pharmaceuticals. This document provides detailed application notes and protocols for the preparation, characterization, and utilization of POPC monolayers using an LB trough.
I. Quantitative Data Summary
The following tables summarize key quantitative data for POPC monolayers derived from surface pressure-area isotherm analysis. These values are essential for experimental design and data interpretation.
Table 1: Characteristic Parameters of a Pure POPC Monolayer
| Parameter | Value | Unit | Conditions |
| Lift-off Area (A₀) | ~100 - 120 | Ų/molecule | 20-25 °C, pure water subphase |
| Collapse Pressure (πc) | ~45 - 50 | mN/m | 20-25 °C, pure water subphase |
| Area per molecule at collapse | ~45 - 55 | Ų/molecule | 20-25 °C, pure water subphase |
| Maximum Compression Modulus (Cₛ⁻¹_max_) | ~50 - 100 | mN/m | Indicative of a liquid-expanded (LE) phase |
Table 2: Compression Modulus (Cₛ⁻¹) Values for Different Monolayer Phases
| Monolayer Phase | Compression Modulus (Cₛ⁻¹) Range (mN/m) |
| Gas (G) | < 12.5 |
| Liquid-Expanded (LE) | 12.5 - 50 |
| Liquid-Condensed (LC) | 100 - 250 |
| Solid (S) | > 250 |
II. Experimental Protocols
A. Protocol for Langmuir-Blodgett Trough Cleaning
A pristine trough surface is critical for obtaining reproducible and accurate data. The following protocol should be followed meticulously before each experiment.
Materials:
-
Deionized water (18.2 MΩ·cm)
-
Ethanol (spectroscopic grade)
-
Chloroform (B151607) (HPLC grade)
-
Lint-free tissues
-
Aspirator
Procedure:
-
Initial Wash: Thoroughly rinse the Teflon trough and Delrin barriers with deionized water.
-
Organic Solvent Wash: Using a lint-free tissue soaked in ethanol, wipe the entire surface of the trough and barriers. Follow this with a thorough wipe-down using chloroform to remove any residual organic contaminants.[1]
-
Detergent Wash (if necessary): For stubborn contaminants, a dilute solution of a laboratory-grade detergent (e.g., Decon 90) can be used. Scrub the surfaces gently with a soft brush, followed by extensive rinsing with deionized water (at least 10 times) to remove all traces of the detergent.[1][2]
-
Final Rinse: Rinse the trough and barriers extensively with deionized water.
-
Surface Purity Check: Fill the trough with fresh deionized water. Compress the barriers over the full range. The surface pressure should not increase by more than 0.1-0.2 mN/m, indicating a clean air-water interface.[2] If a significant pressure increase is observed, repeat the cleaning procedure.
-
Aspiration: Use an aspirator to clean the surface of the subphase immediately before spreading the monolayer.[2]
B. Protocol for POPC Monolayer Formation
Materials:
-
POPC powder
-
Chloroform (HPLC grade)
-
Glass syringe (e.g., Hamilton syringe)
-
Clean Langmuir-Blodgett trough filled with the desired subphase (e.g., pure water, buffer)
Procedure:
-
Solution Preparation: Prepare a stock solution of POPC in chloroform at a concentration of 1 mg/mL.[3] Ensure the POPC is fully dissolved. Store the solution in a glass vial with a Teflon-lined cap at -20°C.
-
Spreading the Monolayer: Using a clean glass syringe, carefully deposit small droplets of the POPC solution onto the air-water interface of the trough.[4] Distribute the droplets evenly across the surface.
-
Solvent Evaporation: Allow at least 10-15 minutes for the chloroform to evaporate completely before starting the compression.[5]
-
Monolayer Compression: Begin compressing the barriers at a constant rate, typically between 5 and 20 mm/min.[6] The surface pressure will be monitored using a Wilhelmy plate.
-
Isotherm Recording: Record the surface pressure as a function of the mean molecular area to generate a surface pressure-area (π-A) isotherm.
C. Protocol for Surface Pressure-Area (π-A) Isotherm Analysis
The π-A isotherm provides valuable information about the physical state and properties of the POPC monolayer.
Procedure:
-
Data Acquisition: Record the π-A isotherm as described in the previous protocol.
-
Data Analysis:
-
Lift-off Area (A₀): Determine the area per molecule at which the surface pressure begins to rise from zero. This represents the point where the lipid molecules start to interact.
-
Collapse Pressure (πc): Identify the maximum surface pressure the monolayer can withstand before it collapses. This is observed as a plateau or a sharp drop in the isotherm.
-
Compression Modulus (Cₛ⁻¹): Calculate the compression modulus, which is a measure of the monolayer's elasticity, using the following equation[7]: Cₛ⁻¹ = -A * (dπ/dA) Where A is the area per molecule and dπ/dA is the derivative of the surface pressure with respect to the area. The value of Cₛ⁻¹ can be used to identify the phase of the monolayer (see Table 2).[8]
-
D. Protocol for Brewster Angle Microscopy (BAM)
BAM is a non-invasive imaging technique used to visualize the morphology and homogeneity of the POPC monolayer at the air-water interface.[9][10][11]
Procedure:
-
Setup: Integrate the BAM system with the Langmuir-Blodgett trough.
-
Imaging: As the POPC monolayer is compressed, capture images at different surface pressures.
-
Image Analysis: Analyze the BAM images to observe:
-
Homogeneity: A uniform gray level indicates a homogeneous monolayer.
-
Domain Formation: The appearance of brighter or darker domains can indicate phase transitions or the presence of impurities. For a pure POPC monolayer, it is expected to remain in a liquid-expanded phase, appearing largely homogeneous until collapse.[12][13]
-
III. Application: Drug-Membrane Interaction Studies
POPC monolayers are widely used as a model system to investigate the interaction of drugs with the cell membrane.[14][15]
A. Experimental Design
-
Prepare a pure POPC monolayer and record its π-A isotherm as a baseline.
-
Introduce the drug of interest into the subphase at a known concentration.
-
Incubate: Allow sufficient time for the drug to interact with the monolayer.
-
Record the π-A isotherm of the POPC monolayer in the presence of the drug.
-
Analyze the changes: Compare the isotherm with the baseline to determine the effect of the drug on the monolayer's properties (e.g., changes in lift-off area, collapse pressure, and compression modulus). An expansion of the monolayer (shift of the isotherm to larger areas) suggests insertion of the drug into the lipid film.
IV. Visualizations
A. Experimental Workflow for POPC Monolayer Analysis
Caption: Experimental workflow for POPC monolayer preparation and analysis.
B. Logical Relationship of Monolayer Properties
References
- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nlab.pl [nlab.pl]
- 10. Brewster angle microscope - Wikipedia [en.wikipedia.org]
- 11. biolinscientific.com [biolinscientific.com]
- 12. A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Molecular Interactions between Components in Phospholipid-Immunosuppressant-Antioxidant Mixed Langmuir Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]
Application Notes and Protocols for Utilizing 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) in Cell-Free Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid and efficient production of recombinant proteins. This system offers several advantages over traditional cell-based expression, including an open reaction environment that allows for direct manipulation of reaction components, the ability to synthesize toxic proteins, and simplified purification schemes. For the production of membrane proteins, which are critical drug targets, the hydrophobic environment of a lipid bilayer is essential for proper folding and function. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic phospholipid that is a major component of biological membranes and is widely used to create membrane mimetics such as liposomes and nanodiscs in cell-free expression systems.[1][2][3] The incorporation of POPC-based structures provides a lipid bilayer environment that facilitates the co-translational insertion, folding, and stabilization of nascent membrane proteins, often leading to increased yields of soluble and functional protein.[4][5]
These application notes provide detailed protocols for the preparation and use of POPC-containing liposomes and nanodiscs in cell-free expression systems and present data on their impact on protein yield.
Applications of POPC in Cell-Free Expression Systems
The primary application of POPC in cell-free systems is to provide a membrane mimetic environment for the synthesis of integral membrane proteins. This is crucial for:
-
Enhanced Protein Yield and Solubility: For many membrane proteins, the presence of a lipid bilayer prevents aggregation and precipitation during synthesis, leading to higher yields of soluble protein.[4][6] In a comprehensive study of 85 aggregation-prone E. coli membrane proteins, the presence of liposomes in a reconstituted cell-free translation system increased the solubility of over 90% of the proteins and improved the synthesis yields of 80% of them.[4]
-
Co-translational Folding and Insertion: POPC-containing liposomes or nanodiscs can be added directly to the cell-free reaction, allowing for the co-translational insertion of the nascent polypeptide chain into the lipid bilayer.[7][8] This process mimics the natural biogenesis of membrane proteins in the cell and is often critical for attaining their correct three-dimensional structure and function.
-
Functional and Structural Studies: Membrane proteins synthesized in the presence of POPC nanodiscs or liposomes are amenable to a wide range of downstream applications, including ligand binding assays, transport assays, and structural determination by techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.[9][10]
-
Drug Discovery and Development: Cell-free synthesis of membrane proteins in a defined POPC lipid environment provides a powerful platform for high-throughput screening of drug candidates that target these important proteins.
Data Presentation: Effect of Liposomes on Membrane Protein Synthesis
The following table summarizes the findings of a comprehensive study on the effect of liposomes on the synthesis of 85 aggregation-prone E. coli membrane proteins in a reconstituted cell-free translation system (PURE system).[4]
| Metric | Result |
| Proteins with Increased Solubility (>50%) | 92% (78 out of 85) |
| Proteins with Increased Synthesis Yield | 80% (68 out of 85) |
| Maximum Observed Increase in Yield | > 2-fold |
Data summarized from a study by Niwa et al. (2015), which demonstrated the broad utility of liposomes in enhancing the cell-free synthesis of a large library of membrane proteins. The study reported that the solubility of the proteins increased proportionally to the concentration of liposomes added to the PURE system.[4]
Experimental Protocols
Protocol 1: Preparation of POPC Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Extrusion
This protocol describes the preparation of POPC liposomes, which can be directly added to a cell-free expression reaction.
Materials:
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) in chloroform (B151607)
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Round-bottom flask
-
Rotary evaporator (optional)
-
Water bath sonicator
-
Lipid extruder with polycarbonate membranes (100 nm pore size)
-
Syringes for extruder
-
Reaction buffer (e.g., PBS, HEPES buffer)
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amount of POPC in chloroform.
-
Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.
-
For larger volumes, a rotary evaporator can be used.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Add the desired volume of reaction buffer to the flask containing the dried lipid film. The final lipid concentration is typically between 10-20 mg/mL.
-
Hydrate the lipid film by vortexing or sonicating in a water bath sonicator for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane back and forth for at least 11 passes. This process will generate small unilamellar vesicles (SUVs) with a uniform size distribution.
-
The resulting POPC SUV suspension can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Preparation of POPC Nanodiscs
This protocol outlines the self-assembly of POPC nanodiscs using a Membrane Scaffold Protein (MSP).
Materials:
-
POPC lipid film (prepared as in Protocol 1)
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Sodium cholate (B1235396)
-
Bio-Beads SM-2
-
Dialysis tubing (10-14 kDa MWCO) or size-exclusion chromatography (SEC) column
-
Assembly buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)
Procedure:
-
Lipid Solubilization:
-
Resuspend the dried POPC film in assembly buffer containing sodium cholate to a final lipid concentration of 50 mM and a cholate concentration of 100 mM.
-
Vortex and sonicate until the solution is clear.[5]
-
-
Assembly Reaction:
-
In a microcentrifuge tube, combine the solubilized POPC, MSP, and the membrane protein of interest (if performing reconstitution) at a specific molar ratio. A common starting ratio for POPC to MSP1D1 is 65:1.
-
Incubate the mixture on ice for 1 hour.
-
-
Detergent Removal and Nanodisc Formation:
-
Method A: Bio-Beads: Add washed Bio-Beads SM-2 at a ratio of 0.8 g per mL of assembly mixture and incubate with gentle rocking at 4°C for 4 hours.[5]
-
Method B: Dialysis: Transfer the assembly mixture to a dialysis cassette and dialyze against 1 L of assembly buffer at 4°C. Change the buffer three times over a 24-hour period.[5]
-
-
Purification:
-
Remove the Bio-Beads by centrifugation or filtration.
-
Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC).
-
Protocol 3: Co-translational Insertion of a Membrane Protein into POPC Vesicles using an E. coli S30 Cell-Free System
This protocol describes the general procedure for expressing a membrane protein in an E. coli S30 cell-free system in the presence of pre-formed POPC SUVs.
Materials:
-
E. coli S30 extract
-
Premix solution (containing amino acids, NTPs, energy source, salts, etc.)
-
Plasmid DNA encoding the membrane protein of interest under a T7 promoter
-
T7 RNA Polymerase
-
POPC SUVs (prepared as in Protocol 1) at a concentration of 10-20 mg/mL
-
Nuclease-free water
Procedure:
-
Cell-Free Reaction Setup:
-
On ice, combine the following components in a microcentrifuge tube (a typical reaction volume is 15-50 µL):
-
E. coli S30 extract (typically 30% of the final volume)
-
Premix solution
-
Plasmid DNA (final concentration of 10-20 nM)
-
T7 RNA Polymerase
-
POPC SUVs (final concentration of 0.5 - 2 mg/mL)
-
Nuclease-free water to the final volume.
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. For some proteins, lower temperatures (e.g., 30°C) and longer incubation times may be beneficial.
-
-
Analysis of Protein Expression and Insertion:
-
To separate the proteoliposomes (liposomes with inserted protein) from the soluble fraction, centrifuge the reaction mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Carefully separate the supernatant (containing soluble proteins) from the pellet (containing proteoliposomes).
-
Analyze both fractions by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting to determine the total protein yield and the fraction of protein inserted into the liposomes.
-
Mandatory Visualizations
Caption: Experimental workflow for cell-free synthesis of membrane proteins using POPC nanodiscs.
Caption: Co-translational insertion of a nascent membrane protein into a POPC bilayer.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.sissa.it [iris.sissa.it]
- 3. Membrane protein isolation and structure determination in cell-derived membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive study of liposome-assisted synthesis of membrane proteins using a reconstituted cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The PURE system for the cell-free synthesis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Free Expressed Bacteriorhodopsin in Different Soluble Membrane Mimetics: Biophysical Properties and NMR Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Free Expression of GPCRs into Nanomembranes for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
POPC Liposome Stability: Technical Support Center
Welcome to the technical support center for POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) liposome (B1194612) stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of POPC liposome instability?
A1: The main indicators of liposome instability are physical and chemical changes. Physical instability often manifests as aggregation, flocculation (clumping), fusion, or sedimentation of vesicles, which can be observed as a visible cloudiness or precipitation in the suspension.[1] These changes are quantifiable through an increase in particle size and polydispersity index (PDI) over time.[] Chemical instability involves the degradation of the phospholipids (B1166683) themselves, primarily through hydrolysis or oxidation, which can lead to leakage of the encapsulated contents.[3]
Q2: My POPC liposome suspension has become cloudy and is showing an increased particle size. What is happening?
A2: This is a classic sign of liposome aggregation or fusion.[1] Aggregation is the process where individual liposomes clump together but maintain their individual structures, while fusion involves the merging of lipid bilayers to form larger vesicles.[4] This can be caused by a variety of factors including insufficient surface charge, high ionic strength of the buffer, storage temperature, and the method of preparation.[][5]
Q3: Why is the drug I encapsulated leaking out of my POPC liposomes?
A3: Drug leakage is a common stability issue and points to a compromise in the integrity of the liposome's lipid bilayer.[6] Several factors can cause this:
-
Lipid Composition: The fluidity of a pure POPC membrane can allow for the leakage of small molecules. The phase transition temperature (Tm) of the lipids is a critical factor; storage or use near or above the Tm increases membrane permeability.[7]
-
High Drug-to-Lipid Ratio: Overloading the liposome can disrupt the packing of the lipid bilayer, creating defects that allow the drug to escape.[7]
-
Chemical Degradation: Hydrolysis of the ester bonds in POPC creates lysolipids, which act as detergents and can disrupt the membrane, increasing its permeability.[8]
-
Storage Conditions: Storing liposomes at improper temperatures (e.g., freezing or high temperatures) can fracture the vesicles or increase membrane fluidity, leading to leakage.[8][9]
Q4: What are the ideal storage conditions to ensure the long-term stability of my POPC liposome formulation?
A4: For optimal stability, POPC liposome suspensions should be stored in a refrigerator at 4-8°C.[8] It is critical to avoid freezing, as the formation of ice crystals can rupture the vesicle membranes, causing irreversible aggregation and leakage of contents.[8][9] Storage should be in a buffer with a neutral pH (around 7.0-7.4) to minimize acid or base-catalyzed hydrolysis of the phospholipid ester bonds.[8][10] To prevent oxidation of the unsaturated oleoyl (B10858665) chain in POPC, samples can be blanketed with an inert gas like nitrogen or argon, and stored in light-resistant containers.[10] For very long-term stability, lyophilization (freeze-drying) with appropriate cryoprotectants is an effective strategy.[1][4]
Q5: How can I tell if the POPC lipid itself is degrading?
A5: The two primary chemical degradation pathways for POPC are hydrolysis and oxidation.[3]
-
Hydrolysis: The ester bonds in the phospholipid are cleaved, producing lysophosphatidylcholine (B164491) (lyso-PC) and a free fatty acid. This can be detected using techniques like thin-layer chromatography (TLC), which will show a separate spot for the lyso-PC byproduct.[6]
-
Oxidation: The double bond in the oleoyl (C18:1) chain is susceptible to peroxidation. This can be minimized by adding antioxidants like alpha-tocopherol (B171835) to the formulation and protecting it from light and oxygen.[8][11]
Troubleshooting Guides
Issue 1: Liposome Aggregation and Fusion
Users often report an increase in the size of their liposomes over a short period, sometimes accompanied by visible precipitation. This indicates a loss of colloidal stability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. ijper.org [ijper.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. blog.truegeometry.com [blog.truegeometry.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. encapsula.com [encapsula.com]
- 10. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: POPC Vesicle Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the stability and quality of your vesicle preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of POPC vesicle aggregation?
A1: POPC vesicle aggregation is primarily driven by factors that reduce the repulsive forces between vesicles or increase their attractive forces. Key contributors include:
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and leading to aggregation.[1][2][3][4]
-
Inappropriate Temperature: Storage or experimental temperatures below the phase transition temperature of the lipid can lead to the formation of more rigid, less stable vesicle structures that are prone to aggregation.[5][6][7][8] Conversely, very high temperatures can increase vesicle fusion.
-
High Lipid Concentration: Increased vesicle density raises the probability of collisions, which can lead to aggregation, especially if other conditions are suboptimal.[5]
-
Suboptimal pH: The pH of the buffer can influence the headgroup charge of the lipids, affecting inter-vesicle interactions. For zwitterionic lipids like POPC, extreme pH values can lead to instability.[2][5][9]
-
Presence of Divalent Cations: Cations like Ca²⁺ and Mg²⁺ can interact with the phosphate (B84403) groups of the lipids, neutralizing surface charge and promoting aggregation.[3][10]
-
Lipid Hydrolysis: Over time, phospholipids (B1166683) can degrade into lysolipids and free fatty acids, which can destabilize the vesicle membrane and induce aggregation.[5]
Q2: How can I prevent my POPC vesicles from aggregating during preparation?
A2: To prevent aggregation during preparation, it is crucial to control the experimental conditions carefully. Here are some key recommendations:
-
Use an appropriate buffer: A buffer with a physiological pH (around 7.4) and moderate ionic strength is generally recommended.[5][11] Phosphate-buffered saline (PBS) is a common choice.[12]
-
Control the temperature: Ensure all processing steps, such as hydration and extrusion, are performed above the main phase transition temperature (Tm) of POPC, which is -2°C.[13] Working at room temperature is generally suitable for pure POPC vesicles.[13][14]
-
Optimize lipid concentration: Start with a moderate lipid concentration (e.g., 5-10 mg/mL) for initial preparations.[14][15] If aggregation is observed, try reducing the concentration.[5]
-
Ensure complete hydration: Thoroughly hydrate (B1144303) the lipid film to form a homogenous suspension of multilamellar vesicles (MLVs) before proceeding to size reduction steps like extrusion or sonication.[5][14][15]
Q3: What are the best storage conditions to maintain the stability of POPC vesicles?
A3: Proper storage is critical for long-term vesicle stability. Follow these guidelines:
-
Storage Temperature: For POPC vesicles, which have a low phase transition temperature, storage at 4°C is generally recommended to slow down lipid hydrolysis and maintain stability.[5][14] Some studies have also shown good stability at room temperature for shorter periods.[11][13]
-
Protect from Light and Oxidation: Store vesicles in amber vials or protect them from light to prevent photo-oxidation of the unsaturated oleoyl (B10858665) chain. Purging the storage vial with an inert gas like argon or nitrogen can also help prevent oxidation.
-
Buffer Conditions: Store vesicles in the same buffer used for their preparation. Avoid diluting them in pure water for long-term storage, as this can alter osmotic pressure and affect stability.[16]
Troubleshooting Guides
Problem 1: My POPC vesicle suspension appears cloudy or shows visible aggregates immediately after preparation.
This issue often points to problems during the vesicle formation and sizing process.
| Possible Cause | Troubleshooting Step |
| Incomplete Hydration | Ensure the lipid film is fully hydrated. Vortex the solution vigorously and allow it to hydrate for at least 15-30 minutes before extrusion.[14] For stubborn films, gentle warming can aid hydration. |
| Inefficient Size Reduction | If using extrusion, ensure you are passing the lipid suspension through the membrane a sufficient number of times (typically 11-21 passes).[14] Check for any leaks in the extruder assembly. If using sonication, ensure adequate power and time, while keeping the sample on ice to prevent overheating. |
| High Lipid Concentration | Prepare a new batch of vesicles at a lower lipid concentration.[5] |
| Inappropriate Buffer | Verify the pH and ionic strength of your buffer. Prepare fresh buffer if there is any doubt about its quality. |
Problem 2: My POPC vesicles are stable initially but aggregate after a few days of storage.
Delayed aggregation is often related to the long-term stability of the formulation and storage conditions.
| Possible Cause | Troubleshooting Step |
| Lipid Hydrolysis | This is a common issue with long-term storage. While storage at 4°C slows this process, for extended storage, consider preparing fresh vesicles. Including an antioxidant like alpha-tocopherol (B171835) in the lipid mixture can also help. |
| Suboptimal Storage Temperature | Ensure vesicles are consistently stored at the recommended temperature (4°C).[5][14] Avoid repeated freeze-thaw cycles unless the formulation has been specifically designed for it.[11] |
| Bacterial Contamination | If not working under sterile conditions, bacterial growth can lead to vesicle aggregation. Consider filtering your buffer through a 0.22 µm filter before use. |
| Changes in Buffer pH | Over time, the pH of the buffer can change, especially if it has low buffering capacity. Use a buffer with adequate capacity for the duration of your storage. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Lipid Concentration | 5 - 20 mg/mL | Higher concentrations can increase the likelihood of aggregation.[5][15] |
| Buffer pH | 7.0 - 7.4 | Maintains the zwitterionic nature of the POPC headgroup and mimics physiological conditions.[5][11] |
| Ionic Strength | 100 - 150 mM NaCl | Balances the need to mimic physiological conditions with the prevention of charge screening that leads to aggregation.[1][11] |
| Storage Temperature | 4°C | Slows down lipid hydrolysis and maintains vesicle stability.[5][14] |
| Extrusion Passes | 11 - 21 | Ensures a more uniform size distribution and reduces the population of larger, less stable vesicles.[14] |
Experimental Protocols
Protocol 1: Preparation of Stable POPC Vesicles by Extrusion
This protocol describes the thin-film hydration method followed by extrusion to produce unilamellar vesicles.
-
Lipid Film Formation:
-
Dissolve the desired amount of POPC in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[15]
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[15]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Add the desired aqueous buffer to the flask to achieve the target lipid concentration (e.g., 10 mg/mL).[14][15]
-
Vortex the flask vigorously for several minutes until the lipid film is fully resuspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[14]
-
Allow the suspension to hydrate for 15-30 minutes at room temperature.[14]
-
-
Extrusion:
-
Storage:
-
Store the resulting unilamellar vesicle suspension at 4°C in a sealed vial.[14]
-
Protocol 2: Preparation of Stable POPC Vesicles by Bicelle Dilution
This method allows for the spontaneous formation of small, stable unilamellar vesicles.[11][17]
-
Lipid Mixture Preparation:
-
Hydration and Incubation:
-
Vesicle Formation:
-
The dilution of this bicelle mixture, which occurs during its preparation and potential subsequent dilution for experiments, leads to the spontaneous formation of small, unilamellar vesicles.[11]
-
-
Storage:
-
These vesicles have been shown to have a good shelf-life and can be stored at room temperature or subjected to freeze-thaw cycles with minimal negative effects.[11]
-
Visualizations
References
- 1. Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phospholipid-research-center.com [phospholipid-research-center.com]
- 3. quora.com [quora.com]
- 4. Self-limiting aggregation of phospholipid vesicles - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01692A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Lipid Vesicle Aggregation Induced by Cooling [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 11. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Material Studies of Lipid Vesicles in the Lα and Lα-Gel Coexistence Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing POPC GUV Formation: A Technical Support Guide
Welcome to the technical support center for optimizing the formation of Giant Unilamellar Vesicles (GUVs) using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for consistent and high-quality GUV production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming POPC GUVs?
A1: The most prevalent methods for POPC GUV formation are electroformation, gentle hydration, and the inverted emulsion technique.[1][2][3] Electroformation utilizes an electric field to swell and detach lipid bilayers from an electrode, generally resulting in a high yield of unilamellar vesicles.[3][4] The gentle hydration method involves the slow swelling of a dried lipid film in an aqueous solution and is advantageous for its simplicity and for forming GUVs with physiological salt concentrations.[2][5] The inverted emulsion method involves creating water-in-oil droplets that are then transferred across an oil-water interface to form GUVs, which is particularly useful for high encapsulation efficiency.[1][6]
Q2: Why is my GUV yield consistently low?
A2: Low GUV yield can stem from several factors depending on the formation method. For electroformation, insufficient hydration time, non-optimal electric field parameters (voltage and frequency), or poor quality of the lipid film can be the cause.[7][8] In the gentle hydration method, the ionic strength of the buffer and the presence of charged lipids can significantly influence the yield.[9] For the inverted emulsion technique, parameters such as lipid concentration, centrifugation speed and time, and the density difference between the aqueous and oil phases are critical for a good yield.[1][6]
Q3: How can I improve the unilamellarity of my GUVs?
A3: Achieving a high proportion of unilamellar GUVs is a common challenge. In the electroformation method, optimizing the electric field parameters and ensuring a uniform, thin lipid film can promote the formation of single-bilayer vesicles.[3] For gentle hydration, including a small percentage of charged lipids can help to create electrostatic repulsion between bilayers, which facilitates the formation of unilamellar vesicles.[9] The gel-assisted hydration method has also been shown to produce predominantly unilamellar vesicles.
Q4: What is causing my POPC GUVs to aggregate?
A4: GUV aggregation can be influenced by temperature, buffer composition, and the presence of certain lipids.[10][11] Increasing temperature can sometimes promote aggregation by reducing the repulsive forces between vesicles.[10] High ionic strength in the buffer can screen surface charges and reduce electrostatic repulsion, leading to aggregation.[12] The inclusion of cholesterol can in some cases enhance stability and reduce the tendency for aggregation.[12]
Q5: My GUVs are rupturing. How can I prevent this?
A5: GUV rupture can be caused by osmotic stress, mechanical stress, or lipid oxidation.[4][13] Ensure that the osmolarity of the internal and external solutions is balanced to prevent osmotic pressure-induced rupture. Cooling GUVs too quickly after formation at elevated temperatures can also lead to rupture.[7] For polyunsaturated lipids, lipid oxidation due to prolonged exposure to electric fields or light can weaken the membrane and cause bursting.[4][8]
Troubleshooting Guides
Issue 1: Low GUV Yield in Electroformation
| Possible Cause | Troubleshooting Step |
| Non-uniform lipid film | Ensure the lipid solution is spread evenly on the electrode. Spin-coating can produce more uniform films than drop-deposition.[14][15] |
| Incomplete solvent evaporation | Dry the lipid film under a gentle stream of nitrogen and then under vacuum for an adequate amount of time to remove all residual solvent. |
| Suboptimal electrical parameters | Optimize the voltage and frequency of the AC field. Typical values range from 1-4 V and 10-500 Hz, but these may need to be adjusted for your specific setup and lipid composition.[14][16] |
| Poor electrode surface quality | Clean the ITO-coated glass slides thoroughly. Plasma cleaning can improve the hydrophilicity of the surface and GUV yield.[14] ITO electrodes have limited reusability and may need to be replaced after a few uses.[8] |
| Incorrect temperature | The electroformation temperature should be above the phase transition temperature of the lipids to ensure they are in a fluid state.[7][8] |
Issue 2: Poor Unilamellarity in Gentle Hydration
| Possible Cause | Troubleshooting Step |
| Lack of inter-bilayer repulsion | Incorporate a small percentage (e.g., 10 mol%) of a charged lipid like POPG or POPS to introduce electrostatic repulsion between the lipid bilayers.[9] |
| Suboptimal hydration conditions | Ensure a slow and gentle hydration process. Avoid agitation during swelling. The hydration time can be extended to several hours. |
| High ionic strength of buffer | While gentle hydration can work with physiological salt concentrations, very high ionic strength can sometimes hinder the formation of unilamellar vesicles. Try reducing the salt concentration if possible.[9] |
| Lipid film is too thick | Prepare a thin and uniform lipid film to facilitate the hydration of individual lamellae. |
Issue 3: GUV Aggregation
| Possible Cause | Troubleshooting Step |
| High temperature during storage | Store GUVs at a lower temperature (e.g., 4°C) to reduce aggregation, although for some compositions, this can induce phase separation.[10][12] |
| High ionic strength of the buffer | Reduce the ionic strength of the external solution if your experiment allows, to increase electrostatic repulsion between vesicles.[12] |
| Absence of stabilizing lipids | Consider including a small amount of PEGylated lipid in your composition, which can create a steric barrier and prevent aggregation.[2] |
| Lipid hydrolysis | Use fresh lipid stocks and prepare GUVs in a buffer with a neutral pH (around 7.0-7.4) to minimize hydrolysis.[12] |
Quantitative Data Summary
Table 1: Effect of Centrifugation Speed and Time on POPC GUV Yield (Inverted Emulsion Method)
| Centrifugation Speed (g) | Centrifugation Time (min) | GUV Yield (Normalized) |
| 200 | 5 | ~0.4 |
| 200 | 10 | ~0.6 |
| 200 | 20 | ~0.8 |
| 400 | 10 | ~0.7 |
| 800 | 10 | ~0.9 |
| Data adapted from Moga et al. (2019). Yields are approximate and normalized for comparison.[6] |
Table 2: Effect of Lipid Concentration on POPC GUV Yield (Inverted Emulsion Method)
| Lipid Concentration (µM) | Incubation Time (min) | GUV Yield (Normalized) |
| 50 | 30 | ~0.2 |
| 100 | 30 | ~0.4 |
| 200 | 30 | ~0.6 |
| 400 | 30 | ~0.8 |
| 800 | 30 | ~1.0 |
| Data adapted from Moga et al. (2019). Yields are approximate and normalized for comparison.[6] |
Table 3: Effect of NaCl Concentration on GUV Diameter (Electroformation)
| NaCl Concentration (mM) | Average GUV Diameter (µm) |
| 10 | 11.2 ± 2.6 |
| 25 | 7.0 ± 0.3 |
| Data from a study on electroformation from damp lipid films with a Chol/POPC mixture.[14] |
Experimental Protocols
Protocol 1: Electroformation of POPC GUVs
-
Lipid Film Preparation:
-
Prepare a 1 mg/mL solution of POPC in chloroform.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto two conductive ITO-coated glass slides.
-
Spread the solution evenly to create a thin film.
-
Dry the slides under a gentle stream of nitrogen for 10-15 minutes.
-
Place the slides in a vacuum desiccator for at least 1-2 hours to remove any residual solvent.
-
-
Assembly of the Electroformation Chamber:
-
Create a chamber by placing a silicone spacer between the two ITO slides, with the conductive sides facing each other.
-
-
Hydration and Electroformation:
-
Fill the chamber with a swelling solution (e.g., a sucrose (B13894) solution of desired osmolarity).
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol involves applying a sinusoidal voltage of 1-4 V at a frequency of 10-500 Hz for 1-2 hours.[14][16]
-
The temperature should be maintained above the phase transition temperature of POPC (~ -2°C), so room temperature is generally sufficient.
-
-
GUV Harvesting:
-
Gently collect the GUV suspension from the chamber using a pipette.
-
Protocol 2: Gentle Hydration of POPC GUVs
-
Lipid Film Preparation:
-
Prepare a 1 mg/mL solution of POPC in chloroform.
-
Deposit a small volume of the lipid solution into a glass vial or on a coverslip.
-
Dry the lipid solution under a gentle stream of nitrogen to form a thin film.
-
Place the vial or coverslip in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent.
-
-
Hydration:
-
Gently add the desired aqueous buffer (e.g., PBS or a sucrose solution) to the dried lipid film.[17]
-
Seal the container and allow the film to hydrate (B1144303) without agitation for several hours to overnight at a controlled temperature (e.g., 37°C).
-
-
GUV Observation:
-
The GUVs will detach from the surface and can be observed directly in the hydration buffer.
-
Visualizations
Caption: Workflow for GUV formation by the electroformation method.
Caption: Troubleshooting logic for low GUV yield in electroformation.
References
- 1. researchgate.net [researchgate.net]
- 2. A method of gentle hydration to prepare oil-free giant unilamellar vesicles that can confine enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Optimization of the Electroformation of Giant Unilamellar Vesicles (GUVs) with Unsaturated Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Inverted Emulsion Method for High‐Yield Production of Biomimetic Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-Promoted Giant Unilamellar Vesicle (GUV) Aggregation: A Way of Multicellular Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Single Giant Vesicle Rupture Events Reveal Multiple Mechanisms of Glass-Supported Bilayer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biophysics.pmfst.unist.hr [biophysics.pmfst.unist.hr]
- 16. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
Technical Support Center: POPC Supported Lipid Bilayer (SLB) Formation
Welcome to the technical support center for troubleshooting Supported Lipid Bilayer (SLB) formation using 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key stages of SLB formation via vesicle fusion?
A1: The formation of a high-quality SLB by vesicle fusion is a multi-stage process that includes:
-
Vesicle Adsorption: Small unilamellar vesicles (SUVs) from the bulk solution adsorb onto the hydrophilic substrate.
-
Vesicle Rupture: Adsorbed vesicles reach a critical surface concentration, leading to their rupture.
-
Bilayer Spreading: The ruptured vesicles fuse and spread across the substrate to form a continuous lipid bilayer.[1]
Q2: My POPC vesicles are not forming a complete bilayer on my glass/silica substrate. What are the likely causes?
A2: Incomplete bilayer formation is a common issue. Key factors that can contribute to this problem include improper substrate cleaning, suboptimal vesicle concentration, incorrect incubation temperature, or issues with the buffer composition.[1][2][3]
Q3: How can I confirm that a supported lipid bilayer has successfully formed?
A3: Several surface-sensitive techniques can be used to confirm the formation and quality of an SLB. These include Quartz Crystal Microbalance with Dissipation (QCM-D) to measure mass and viscoelasticity changes, Atomic Force Microscopy (AFM) to visualize the bilayer topography and identify defects, and Fluorescence Recovery After Photobleaching (FRAP) to assess lipid mobility within the bilayer.[1][2][4][5]
Q4: What is the ideal concentration of my POPC vesicle suspension for SLB formation?
A4: The optimal vesicle concentration can vary, but a general range is between 0.1 and 1.0 mg/mL.[2][6] It is crucial to reach a critical surface concentration of adsorbed vesicles to induce rupture and bilayer formation.[2]
Q5: Does the size of the POPC vesicles matter for successful SLB formation?
A5: Yes, vesicle size is a critical parameter. Small unilamellar vesicles (SUVs), typically 30-100 nm in diameter, are most effective for forming SLBs via the vesicle fusion method. Larger vesicles may adsorb to the surface without rupturing, leading to the formation of a supported vesicular layer (SVL) instead of a planar bilayer.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during POPC SLB formation and provides actionable solutions.
Problem 1: Low or No Vesicle Adsorption to the Substrate
-
Symptom: Characterization techniques (e.g., QCM-D) show minimal change in mass on the sensor surface after introducing the vesicle solution.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Insufficient Substrate Hydrophilicity | A hydrophilic surface is essential for vesicle fusion.[7] Ensure your substrate (e.g., glass, silica, mica) is thoroughly cleaned to be highly hydrophilic. Use methods like Piranha solution, UV-Ozone, or plasma cleaning.[7][8] For mica, use freshly cleaved surfaces.[7] |
| Incorrect Buffer Conditions | The ionic strength of the buffer can influence vesicle-surface interactions. Low ionic strength can increase electrostatic repulsion. Try using a buffer with physiological ionic strength (e.g., 100-150 mM NaCl). |
| Vesicle Charge Repulsion | If using charged lipids in your POPC mixture, electrostatic repulsion with a similarly charged surface can prevent adsorption. Consider adjusting the buffer pH or adding divalent cations like Ca²⁺ (~2 mM) to screen charges and mediate vesicle-surface interaction.[8] |
Problem 2: Adsorbed Vesicles Do Not Rupture to Form a Bilayer
-
Symptom: The surface is covered with intact vesicles, forming a "supported vesicular layer" (SVL), which can be confirmed by AFM imaging or high dissipation signals in QCM-D.[4]
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Incubation Temperature is Too Low | SLB formation should be performed above the lipid's phase transition temperature (Tm). For POPC, the Tm is -2°C, so room temperature is generally sufficient. However, for lipids with higher Tm, incubation must be done above that temperature.[7] |
| Vesicle Concentration is Too Low | A critical surface concentration of vesicles is required to trigger rupture.[2] If the concentration is too low, vesicles will adsorb but not fuse. Increase the vesicle concentration in the bulk solution (see Table 1 for typical ranges). |
| Vesicles are Too Large or Stable | Large vesicles are less strained and thus less prone to rupture. Ensure your vesicles are properly sized (30-100 nm) via extrusion or sonication. The inclusion of cholesterol (≥25 mol%) can also overly stabilize the vesicle membrane, impeding rupture.[9] |
| Insufficient Incubation Time | Vesicle fusion and bilayer spreading take time. Ensure an adequate incubation period, typically at least 20-60 minutes.[6][8] |
Problem 3: The Formed Bilayer has Many Defects or Adhered Vesicles
-
Symptom: AFM images show holes in the bilayer, or bright, globular features corresponding to unruptured vesicles on top of the bilayer. Fluorescence microscopy may also reveal large, non-uniform patches.[6]
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Inefficient Rinsing | Excess vesicles that have not ruptured or have adsorbed on top of the newly formed bilayer must be removed. A gentle but thorough rinse with fresh buffer is crucial.[8] |
| Trapped Vesicles | Vesicles can become trapped between bilayer patches as they grow and coalesce. To remove them, try a more vigorous rinse with pre-warmed buffer (above the lipid Tm).[4] Applying an osmotic shock by rinsing with a solution of a different salt concentration can also help dislodge adhered vesicles.[6] |
| Surface Contamination or Roughness | Particulate contamination or surface roughness on the substrate can act as pinning sites for defects. Ensure meticulous substrate cleaning and use high-quality, smooth substrates.[6] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful POPC SLB formation.
Table 1: Vesicle Preparation and SLB Formation Parameters
| Parameter | Recommended Range | Notes |
| Vesicle Concentration | 0.1 - 1.0 mg/mL | Higher concentrations can accelerate formation but may require more rigorous rinsing.[2][6] |
| Vesicle Diameter | 30 - 100 nm | Achieved through extrusion or sonication. Smaller vesicles are generally more effective for fusion.[7] |
| Incubation Temperature | > Tm (-2°C for POPC) | Room temperature is typically adequate for pure POPC.[7] |
| Incubation Time | 20 - 60 minutes | Monitor formation to determine the optimal time for your system.[6][8] |
| Buffer pH | 7.0 - 7.5 | Important for lipid headgroup charge and interaction with the surface.[1] |
| Buffer Ionic Strength | 100 - 150 mM NaCl | Mimics physiological conditions and aids vesicle-surface interactions. |
Table 2: Typical QCM-D Results for SLB Formation
| Parameter | Expected Value for a High-Quality SLB on SiO₂ | Interpretation |
| Frequency Shift (Δf) | ~ -25 to -28 Hz | Indicates the mass of the coupled lipid bilayer and associated water.[2][4] |
| Dissipation Shift (ΔD) | < 1 x 10⁻⁶ | Indicates the formation of a rigid, planar layer, as opposed to a soft, hydrated vesicular layer.[2][4] |
Experimental Protocols
Protocol 1: POPC Small Unilamellar Vesicle (SUV) Preparation
-
Lipid Film Formation:
-
Dissolve POPC lipid in chloroform (B151607) in a round-bottom flask or glass vial.[2]
-
Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial to create a thin, uniform lipid film on the wall.[2][6]
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent. This step is critical as residual solvent can disrupt vesicle formation.[6]
-
-
Hydration:
-
Extrusion (Size Reduction):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[10]
-
Hydrate the membrane and heat the extruder block to a temperature above the lipid's Tm (room temperature is sufficient for POPC).
-
Pass the MLV suspension through the membrane 11-21 times. The solution should become transparent, indicating the formation of SUVs.[10]
-
Store the resulting SUV suspension at 4°C. Vesicles are typically viable for SLB formation for up to one week.[10]
-
Protocol 2: Substrate Cleaning (Glass/Silica)
-
Initial Cleaning:
-
Sonicate substrates in a solution of detergent (e.g., 2% SDS or Hellmanex III) for 15-20 minutes.[8][11]
-
Rinse thoroughly with deionized water.
-
Sonicate in ethanol (B145695) and/or isopropanol (B130326) for 15-20 minutes to degrease the surface.[8][11]
-
Rinse again copiously with deionized water and dry with a stream of clean nitrogen gas.[6][11]
-
-
Surface Hydrophilization (Choose one method):
-
Piranha Solution (Caution: Extremely corrosive! Use appropriate personal protective equipment and work in a fume hood): Immerse substrates in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 5-10 minutes.[6] Rinse extensively with deionized water.
-
UV-Ozone Treatment: Expose the cleaned substrates to a UV-Ozone cleaner for 10-15 minutes. This will remove organic contaminants and generate a hydrophilic oxide layer.[8][11]
-
Plasma Cleaning: Treat substrates with oxygen or argon plasma for 5-20 minutes.[8]
-
-
Final Step: Use the highly hydrophilic substrates immediately for SLB formation to prevent atmospheric contamination.
Visual Diagrams
Caption: Experimental workflow for POPC supported lipid bilayer formation.
Caption: Troubleshooting decision tree for POPC SLB formation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biolinscientific.com [biolinscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 11. ossila.com [ossila.com]
Technical Support Center: Membrane Protein Reconstitution in POPC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reconstitution of membrane proteins into 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the reconstitution of membrane proteins into POPC vesicles.
Problem 1: Low Reconstitution Efficiency (Poor Protein Incorporation)
Q: My membrane protein is not incorporating efficiently into the POPC liposomes. What are the possible causes and solutions?
A: Low reconstitution efficiency is a frequent challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and troubleshooting steps:
-
Inadequate Detergent Removal: Residual detergent can prevent the formation of proteoliposomes.
-
Solution: Ensure complete detergent removal. The choice of removal method is critical and depends on the detergent's properties, such as its critical micelle concentration (CMC).[1] Methods like dialysis are effective for detergents with a high CMC, while adsorbent beads (e.g., Bio-Beads) are suitable for detergents with low CMCs.[1][2][3] Monitor detergent concentration to confirm its removal.[4] A 90-minute incubation with six aliquots of Bio-Beads has been shown to be sufficient to completely remove OG detergent.[4]
-
-
Suboptimal Lipid-to-Protein Ratio (LPR): The LPR is a critical parameter that needs to be optimized for each specific protein.[5]
-
Incorrect Detergent-to-Lipid Ratio: The amount of detergent used to solubilize the liposomes is crucial.
-
Protein Aggregation: The protein may be aggregating before or during the reconstitution process.
-
Solution: Ensure the purified protein is homogenous and stable in the chosen detergent before starting the reconstitution. Gel filtration can be used as a final purification step.[7]
-
Problem 2: Protein Aggregation or Precipitation During Reconstitution
Q: I am observing protein precipitation or aggregation during the detergent removal step. How can I prevent this?
A: Protein aggregation is a common sign that the reconstitution conditions are not optimal for your specific protein.
-
Detergent Choice: The detergent used to solubilize the protein and lipids plays a significant role in maintaining protein stability.
-
Solution: If aggregation occurs, consider screening different detergents. The hydrophilic-lipophilic balance (HLB) of a detergent can be a useful guideline for selection.[8]
-
-
Rate of Detergent Removal: Rapid removal of detergent can sometimes shock the system and lead to protein aggregation.
-
Solution: For sensitive proteins, a slower detergent removal method like dialysis might be preferable to methods like rapid dilution or the use of adsorbent beads.[1]
-
-
Lipid Environment: The lipid composition can influence protein stability.
-
Solution: While this guide focuses on POPC, for some proteins, the inclusion of other lipids might be necessary to maintain stability and function. For instance, adding negatively charged lipids like POPG can be beneficial.[9]
-
Problem 3: Loss of Protein Function After Reconstitution
Q: My membrane protein is successfully incorporated into the POPC vesicles, but it is not functional. What could be the reason?
A: Preserving the native structure and function of the membrane protein is the ultimate goal of reconstitution.
-
Denaturation by Detergent: Prolonged exposure to harsh detergents can lead to irreversible denaturation.
-
Solution: Minimize the incubation time with detergent and consider using milder detergents.[2]
-
-
Incorrect Protein Orientation: For many membrane proteins, their function is vectorial, meaning a specific orientation in the membrane is required.[10]
-
Solution: The surface charge of the liposomes can influence protein orientation.[10] For POPC, which is zwitterionic, the overall surface charge is neutral. If a specific orientation is required, consider including charged lipids in your formulation.[10] Various assays can be used to determine the orientation of the reconstituted protein.[11]
-
-
Missing Essential Lipids or Cofactors: Some proteins require specific lipids or cofactors for their activity that are not present in a pure POPC bilayer.[1]
-
Solution: If the native membrane composition is known, try to mimic it by including other lipids or cofactors in the reconstitution mixture.
-
Problem 4: Heterogeneous Population of Proteoliposomes
Q: After reconstitution, I have a mix of empty liposomes and proteoliposomes of varying sizes. How can I obtain a more homogenous sample?
A: A homogenous sample is crucial for many downstream biophysical and functional studies.
-
Liposome (B1194612) Preparation: The initial liposome preparation method can affect size distribution.
-
Separation of Proteoliposomes from Empty Liposomes: It is often necessary to separate the protein-containing vesicles from the empty ones.
-
Solution: Sucrose density gradient centrifugation can be used to isolate proteoliposomes from empty liposomes.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing POPC liposomes before reconstitution?
A1: A common and effective method involves thin-film hydration followed by extrusion. Briefly, a solution of POPC in an organic solvent (e.g., chloroform) is dried to a thin film under a stream of nitrogen gas. The lipid film is then hydrated with a buffer, followed by several freeze-thaw cycles to create multilamellar vesicles (MLVs).[5] To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is then extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 200 nm).[1][10]
Q2: Which detergents are commonly used for reconstituting membrane proteins in POPC?
A2: The choice of detergent is protein-dependent. However, some commonly used detergents include n-octyl-β-D-glucopyranoside (β-OG), n-dodecyl-β-D-maltopyranoside (DDM), and cholate.[3][4][6] The optimal detergent should efficiently solubilize both the protein and the POPC lipids while maintaining the protein's stability and function.
Q3: How do I determine the optimal lipid-to-protein ratio (LPR) for my experiment?
A3: The optimal LPR needs to be determined empirically for each membrane protein.[5] It is advisable to screen a range of LPRs. A typical starting point could be a molar ratio of 1:50 to 1:60 (MSP:lipid) for nanodiscs, which can be adapted for liposomes.[2] For liposomes, weight ratios are also commonly used, with ranges from 100:1 to 1000:1 (lipid:protein) being typical.[5]
Q4: What are the best methods for detergent removal?
A4: The best method depends on the CMC of the detergent used.
-
Dialysis: This is a gentle method suitable for detergents with a high CMC (e.g., β-OG, cholate).[5][6]
-
Adsorbent Beads (e.g., Bio-Beads): These are effective for removing detergents with a low CMC (e.g., Triton X-100, DDM).[2][7]
-
Gel Filtration Chromatography: This method can also be used to separate the proteoliposomes from the detergent.[3]
Q5: How can I verify that my membrane protein has been successfully reconstituted into the POPC liposomes?
A5: Several techniques can be used to characterize the resulting proteoliposomes:
-
SDS-PAGE: To confirm the presence of the protein in the liposome fraction after separation from non-incorporated protein (e.g., by centrifugation or density gradient).[3]
-
Dynamic Light Scattering (DLS): To determine the size distribution of the proteoliposomes and ensure they are of the expected size and monodispersity.[4]
-
Electron Microscopy (Negative Stain or Cryo-EM): To visualize the proteoliposomes and confirm the presence of incorporated proteins.[7]
-
Functional Assays: To ensure that the reconstituted protein is active and functional. This is the most critical validation step.[13]
Quantitative Data Summary
Table 1: Recommended Starting Parameters for POPC Reconstitution
| Parameter | Recommended Starting Range | Reference |
| Lipid-to-Protein Ratio (LPR) (w/w) | 100:1 to 1000:1 | [5] |
| Final Lipid Concentration | 5 to 20 mg/mL | [5] |
| Detergent for Solubilization | β-OG, DDM, Cholate | [3][4][6] |
| Incubation Time (Protein-Lipid-Detergent) | 1-2 hours | [5][7] |
| Bio-Beads to Detergent Ratio (w/w) | 10:1 | [2] |
Key Experimental Protocols
Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into POPC Liposomes
This protocol provides a general procedure for reconstituting a detergent-solubilized membrane protein into pre-formed POPC large unilamellar vesicles (LUVs).
Materials:
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Purified membrane protein in a suitable detergent
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent of choice (e.g., n-octyl-β-D-glucopyranoside, β-OG)
-
Adsorbent beads (e.g., Bio-Beads SM-2)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Preparation of POPC LUVs: a. Dry the desired amount of POPC from a chloroform (B151607) solution under a stream of nitrogen gas to form a thin lipid film. b. Further dry the film under vacuum for at least 1 hour to remove residual solvent. c. Hydrate the lipid film with the reconstitution buffer to a final concentration of 10-20 mg/mL by vortexing.[5] d. Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[5] e. Extrude the MLV suspension 11-21 times through a 100 nm polycarbonate membrane to form LUVs.[10]
-
Detergent Solubilization of LUVs: a. To the prepared POPC LUV suspension, add the chosen detergent (e.g., β-OG) in small increments while monitoring the solution's turbidity (absorbance at 540 nm). b. Continue adding detergent until the liposomes are fully solubilized, which is indicated by a clarification of the solution.[5]
-
Mixing of Protein and Lipid: a. Add the purified, detergent-solubilized membrane protein to the detergent-solubilized POPC mixture. b. The lipid-to-protein ratio (LPR) should be optimized; a starting point could be between 100:1 and 500:1 (w/w).[5] c. Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle agitation to allow for the formation of mixed micelles.[5][7]
-
Detergent Removal: a. Add washed adsorbent beads (e.g., Bio-Beads) to the protein-lipid-detergent solution at a ratio of approximately 10:1 (w/w) of wet beads to detergent.[2] b. Incubate with gentle mixing. The incubation time depends on the detergent and may require multiple changes of beads. For β-OG, a 90-minute incubation with six aliquots of beads can be sufficient.[4] c. Alternatively, for detergents with a high CMC, transfer the mixture to a dialysis cassette (10-14 kDa MWCO) and dialyze against a large volume of reconstitution buffer with several buffer changes.[5]
-
Recovery of Proteoliposomes: a. Remove the adsorbent beads. b. The resulting proteoliposome suspension can be used directly or further purified by ultracentrifugation to pellet the proteoliposomes and remove any remaining soluble contaminants.[2] Resuspend the pellet in the desired buffer.
Visualizations
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Effect of Lipid Composition on Membrane Orientation of the G protein-coupled Receptor Kinase 2-Gβ1γ2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: AFM Imaging of POPC Bilayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Atomic Force Microscopy (AFM) imaging of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) supported lipid bilayers (SLBs).
Troubleshooting Guide
This guide addresses specific artifacts and issues in a question-and-answer format, offering potential causes and solutions.
Question 1: My AFM image shows features that appear wider and more rounded than expected. What could be the cause?
This is likely due to tip convolution , an artifact where the finite size and shape of the AFM tip distorts the true topography of the sample.[1][2][3] Features will appear broadened, and their lateral dimensions should be considered an upper limit of their actual size.[1]
-
Solution:
-
Use a sharper AFM tip. The smaller the feature you want to image, the sharper the tip needs to be.[1]
-
For high-resolution imaging of ordered structures, standard tips can sometimes yield better results as the very apex of the tip is what interacts with the sample.[1]
-
Characterize your tip on a known sample to understand its geometry.[4]
-
Be aware that while lateral dimensions are affected, the height of features is generally accurately reproduced.[1]
-
Question 2: I see repeating, unusual shapes or "double features" across my image. What is happening?
This artifact is often caused by a contaminated or damaged AFM tip .
-
Contaminated Tip: Material from the sample can adhere to the tip, leading to strange and repetitive shapes in the image.[4][5]
-
Double/Multiple Tips: A damaged tip can have more than one sharp point, resulting in "twinned" or duplicated features in the image.[4][5][6]
-
Solution:
-
If contamination is suspected, gently clean the tip according to the manufacturer's instructions.
-
If the tip is damaged, replace it with a new one.
-
To verify that the artifact is from the tip, rotate the sample and re-image. If the artifact rotates with the sample, it is a feature on the surface. If it stays in the same orientation relative to the scan direction, it is a tip artifact.[4]
-
Question 3: My POPC bilayer appears to have holes or defects. How can I prepare a more uniform bilayer?
The formation of a complete and defect-free POPC SLB is crucial for obtaining high-quality AFM images.[7][8] Defects can arise from the preparation method.
-
Cause: Preparation at room temperature can often result in defects.[8] Incomplete vesicle fusion or harsh rinsing can also damage the bilayer.[7]
-
Solution:
-
Heating Method: Prepare the SLB at an elevated temperature (e.g., 60°C) to improve homogeneity and achieve complete coverage.[8]
-
Gentle Rinsing: After incubation, rinse the bilayer surface gently but thoroughly to remove excess vesicles without causing mechanical damage.[7]
-
In-Situ Monitoring: Use time-lapse AFM to monitor the formation of the bilayer in real-time, from vesicle deposition to patch formation and coalescence into a uniform SLB.[7][8]
-
Question 4: The entire image appears distorted, with features stretched or compressed in one direction. What is the source of this distortion?
This is likely a scanner-related artifact, such as piezo creep or sample drift .
-
Piezo Creep: The piezoelectric scanner may not respond perfectly linearly, causing distortions in the image.[5][6]
-
Sample Drift: Movement of the sample during imaging can also lead to distortion.[5][6]
-
Solution:
-
Allow the AFM system to thermally stabilize before imaging.
-
Ensure the sample is securely mounted on the sample stage.
-
Use a slower scan speed to allow the feedback loop to track the surface more accurately.[1]
-
Question 5: I observe streaks or lines across my image that are not part of the bilayer structure. What are these?
These are often caused by laser interference or surface contamination .
-
Laser Interference: Reflections of the AFM laser from the sample surface can interfere with the laser light reflected from the cantilever, causing periodic stripes in the image.[5][9]
-
Surface Contamination: Loose particles on the bilayer surface can be dragged by the tip during scanning, creating streaks.[9]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the expected height of a POPC supported lipid bilayer in AFM imaging?
A single POPC bilayer typically has a height of approximately 4-5 nm.[7]
Q2: What AFM imaging mode is best for POPC bilayers?
PeakForce Tapping mode is often recommended for imaging soft biological samples like lipid bilayers as it allows for precise force control and can minimize damage to the sample.[7] Tapping mode in liquid is also a common and effective choice.
Q3: How can I confirm that I have a continuous lipid bilayer?
You can scan a large area of the surface to check for homogeneity and the presence of defects.[7] Cross-sectional profiles of any observed holes or patches can confirm the bilayer height.[7] Force spectroscopy can also be used to measure the breakthrough force, which is characteristic of a lipid bilayer.[10][11]
Q4: How long does it take to form a POPC SLB for AFM imaging?
The formation of a nearly complete SLB can be achieved in as little as 15 minutes, although incubation for up to an hour at an elevated temperature is recommended for a more homogeneous and defect-free bilayer.[7][8]
Experimental Protocols & Workflows
Protocol: Preparation of POPC Supported Lipid Bilayer (Vesicle Fusion Method)
This protocol is based on established methods for forming a POPC SLB on a mica substrate.[7][8]
-
Vesicle Preparation:
-
Dry POPC lipid from an organic solvent under a stream of nitrogen to form a thin film.
-
Further dry the lipid film under vacuum for at least 2 hours.
-
Hydrate the lipid film with a buffer (e.g., 10 mM sodium phosphate, pH 7.4) to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) from the MLV suspension by sonication or extrusion through a membrane with a defined pore size (e.g., 100 nm).[12][13]
-
-
Bilayer Formation on Mica:
-
Cleave a mica disc to create a fresh, atomically flat surface.
-
Immediately apply the POPC vesicle solution (e.g., 0.5 mg/mL) onto the mica surface.
-
Incubate at an elevated temperature (e.g., 60°C) for 1 hour to promote the formation of a homogeneous bilayer.[7][8]
-
Allow the sample to cool to room temperature.
-
-
Rinsing and Imaging:
-
Gently but thoroughly rinse the surface with buffer to remove excess vesicles.[7]
-
Add fresh buffer to the prepared SLB and keep the sample hydrated.
-
Mount the sample on the AFM stage for imaging in liquid.
-
Diagram: POPC SLB Preparation Workflow
Caption: Workflow for preparing a POPC supported lipid bilayer for AFM.
Diagram: Troubleshooting AFM Image Artifacts
Caption: A troubleshooting flowchart for common AFM artifacts.
Quantitative Data Summary
| Parameter | Typical Value | Source |
| POPC Bilayer Height | 4-5 nm | [7] |
| Surface Roughness of Intact Bilayer | ~0.1 nm | [14] |
| SUV Diameter for Bilayer Formation | ~100 nm | [12] |
| Incubation Temperature for Homogeneous Bilayer | 60°C | [7][8] |
| Incubation Time | 1 hour | [7][8] |
References
- 1. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 2. experimentationlab.berkeley.edu [experimentationlab.berkeley.edu]
- 3. Correction of the tip convolution effects in the imaging of nanostructures studied through scanning force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MyScope [myscope.training]
- 5. afmhelp.com [afmhelp.com]
- 6. AFM Artifacts - AFM FAQ - Frequently Asked Questions about Atomic Force Microscopy [fc.up.pt]
- 7. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4 Common Imaging Problems (and how to fix them) — NuNano AFM Probes [nunano.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. barreralab.com [barreralab.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cryo-EM of POPC-Based Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)-based samples in cryogenic electron microscopy (cryo-EM).
Section 1: Sample Preparation of POPC-Based Liposomes and Nanodiscs
Proper sample preparation is critical for successful cryo-EM analysis. This section addresses common challenges encountered during the preparation of POPC-based proteoliposomes and nanodiscs.
FAQ 1: How do I prepare POPC-based proteoliposomes for cryo-EM?
Answer:
Successful preparation of POPC-based proteoliposomes involves the careful reconstitution of your purified membrane protein into pre-formed liposomes. The goal is to achieve a homogeneous population of single, unilamellar vesicles with your protein of interest correctly inserted.
Experimental Protocol: POPC Proteoliposome Reconstitution via Detergent Removal
This protocol is adapted from a method used for the structural analysis of the E. coli AcrB transporter in POPC liposomes.[1][2][3]
-
Lipid Film Formation:
-
Dissolve 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform (B151607) in a glass vial.
-
Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.
-
-
Liposome (B1194612) Formation by Hydration and Extrusion:
-
Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[4]
-
-
Protein Reconstitution:
-
Solubilize the pre-formed liposomes by adding a detergent (e.g., n-dodecyl-β-D-maltopyranoside (DDM) or n-octyl-β-D-glucopyranoside (OG)) to a concentration above its critical micelle concentration (CMC).
-
Add your purified membrane protein to the solubilized liposomes at a desired protein-to-lipid molar ratio (e.g., 1:1000).[1]
-
Incubate the mixture on ice to allow the protein to incorporate into the lipid/detergent micelles.
-
-
Detergent Removal:
-
Remove the detergent to allow the formation of proteoliposomes. This can be achieved through:
-
Dialysis: Dialyze the mixture against a detergent-free buffer for 48-72 hours with several buffer changes.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle agitation.[5]
-
Size Exclusion Chromatography (SEC): Pass the mixture through a size exclusion column to separate the proteoliposomes from free detergent and unincorporated protein.[6]
-
-
-
Characterization:
-
Assess the quality of your proteoliposomes using negative stain EM to check for homogeneity, size distribution, and the presence of aggregates.
-
Troubleshooting Guide: POPC Proteoliposome Preparation
| Problem | Possible Cause | Suggested Solution |
| Protein Aggregation | Incorrect detergent or detergent concentration. | Screen different detergents and optimize the concentration. A detergent that stabilizes the protein in solution may not be ideal for reconstitution.[7] Consider adding a secondary detergent with a high CMC.[8][9] |
| Unfavorable buffer conditions (pH, salt). | Optimize buffer composition. Increasing salt concentration can sometimes reduce aggregation.[9] | |
| Low Reconstitution Efficiency | Inefficient detergent removal. | Try a different detergent removal method (e.g., switch from dialysis to Bio-Beads or SEC).[5][6] |
| Protein precipitation during detergent removal. | Perform detergent removal at a different temperature (e.g., 4°C). | |
| Heterogeneous Liposome Size | Incomplete extrusion. | Ensure an adequate number of passes through the extruder (typically 11-21 passes). |
| Liposome fusion. | Prepare liposomes at a lipid concentration below 5 mg/mL to minimize fusion. | |
| Multilamellar Vesicles (MLVs) Present | Incomplete extrusion or sonication. | Increase the number of extrusion passes or optimize sonication parameters.[4] |
FAQ 2: What is the procedure for reconstituting membrane proteins into POPC-based nanodiscs for cryo-EM?
Answer:
Nanodiscs provide a more defined and homogeneous lipid bilayer environment compared to liposomes, which can be advantageous for high-resolution cryo-EM studies. The process involves the self-assembly of a membrane scaffold protein (MSP), your protein of interest, and POPC lipids.
Experimental Protocol: Membrane Protein Reconstitution into POPC Nanodiscs
This protocol is a generalized procedure based on established methods.[5][10][11]
-
Preparation of Components:
-
POPC Lipids: Prepare a stock solution of POPC lipids solubilized in a buffer containing a detergent like sodium cholate.[5]
-
Membrane Scaffold Protein (MSP): Express and purify the desired MSP variant (e.g., MSP1D1, MSP1E3D1).[10]
-
Target Membrane Protein: Purify your membrane protein of interest in a suitable detergent.
-
-
Reconstitution Mixture Assembly:
-
Combine the purified MSP, detergent-solubilized POPC lipids, and your detergent-solubilized target protein in a microcentrifuge tube. The molar ratio of these components is critical and needs to be optimized for your specific protein. A common starting point is a protein:MSP:lipid ratio of 1:2:140.[10]
-
Ensure the final concentration of the primary detergent (e.g., cholate) is sufficient to maintain a mixed micellar state.
-
Incubate the mixture on ice for 30-60 minutes.
-
-
Detergent Removal and Self-Assembly:
-
Initiate self-assembly by removing the detergent. This is typically done by adding adsorbent beads (e.g., Bio-Beads) and incubating with gentle rotation at a specific temperature (e.g., 4°C for POPC) for several hours to overnight.[5]
-
-
Purification of Assembled Nanodiscs:
-
Remove the Bio-Beads by centrifugation or filtration.
-
Purify the assembled nanodiscs containing your target protein from empty nanodiscs and aggregated material using size exclusion chromatography (SEC).
-
-
Verification:
-
Analyze the SEC fractions by SDS-PAGE to confirm the co-elution of your target protein and the MSP.
-
Use negative stain EM to visualize the assembled nanodiscs and assess their homogeneity.
-
Troubleshooting Guide: POPC Nanodisc Reconstitution
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Assembled Nanodiscs | Suboptimal protein:MSP:lipid ratio. | Systematically vary the molar ratios of the three components to find the optimal conditions for your protein. |
| Inefficient detergent removal. | Increase the amount of Bio-Beads or the incubation time for detergent removal. | |
| Presence of Aggregates | Protein instability. | Screen different detergents for initial protein purification and solubilization. |
| Incorrect assembly conditions. | Optimize the incubation temperature and time for self-assembly. | |
| Heterogeneous Population (Empty and Filled Nanodiscs) | Excess of MSP and lipids. | Adjust the stoichiometry to favor the incorporation of the target protein. |
| Inefficient purification. | Optimize the SEC protocol (e.g., column type, buffer composition) to better separate filled from empty nanodiscs. |
Section 2: Cryo-EM Grid Preparation and Vitrification
The quality of the vitrified sample is paramount for high-resolution data collection. This section covers common issues related to preparing cryo-EM grids with POPC-based samples.
FAQ 3: What are the key parameters to optimize for vitrifying POPC-based samples?
Answer:
Achieving a thin, uniform layer of vitreous ice with a good distribution of well-oriented particles is a multi-parameter optimization problem. For POPC-based samples, key parameters include sample concentration, grid type and preparation, blotting conditions, and the use of additives.
Quantitative Data Summary: Cryo-EM Grid Preparation Parameters
| Parameter | Typical Range | Considerations for POPC Samples |
| Proteoliposome/Nanodisc Concentration | 0.1 - 5 mg/mL | Higher concentrations may be needed for liposomes to achieve sufficient particle density in the holes.[12] Nanodisc concentration can often be lower. |
| Blotting Time | 2 - 8 seconds | Longer blotting times can lead to thinner ice but may also cause liposome rupture or aggregation at the air-water interface. |
| Blotting Force | -5 to 5 | A gentle blot force is often preferred for fragile liposome samples to prevent their disruption. |
| Humidity | 95 - 100% | High humidity is crucial to minimize sample evaporation during grid preparation. |
| Temperature | 4 - 25°C | The phase transition temperature of POPC is -2°C, so experiments are typically performed above this temperature.[13] |
Troubleshooting Guide: Cryo-EM Grid Preparation
| Problem | Possible Cause | Suggested Solution |
| Ice is Too Thick | Insufficient blotting. | Increase blotting time and/or blotting force.[14] |
| High sample viscosity. | Dilute the sample or adjust buffer components. | |
| Ice is Too Thin / Holes are Empty | Over-blotting. | Decrease blotting time and/or blotting force. |
| Low sample concentration. | Increase the concentration of proteoliposomes or nanodiscs. For very dilute samples, a long incubation method on the grid before blotting may help.[15][16][17] | |
| Hydrophobic grid surface. | Ensure proper glow discharge of the grids to make them hydrophilic. | |
| Uneven Particle Distribution | Sample aggregation. | Refer to the aggregation troubleshooting in Section 1. |
| Interaction with grid support. | Try different grid types (e.g., gold grids, graphene oxide-coated grids) to alter surface interactions.[1][6] | |
| Crystalline Ice Formation | Slow plunging speed. | Ensure the plunger is functioning correctly and the plunge is rapid. |
| Contaminated liquid ethane (B1197151). | Use fresh, clean liquid ethane for freezing. | |
| Grid devitrification. | Handle grids carefully under cryogenic conditions to prevent warming. |
Workflow for Cryo-EM Grid Preparation Troubleshooting
Section 3: Data Acquisition and Image Processing
Challenges in cryo-EM of POPC-based samples can also arise during data acquisition and subsequent image processing.
FAQ 4: How can I overcome preferred orientation of my membrane protein in POPC bilayers?
Answer:
Preferred orientation is a common problem for membrane proteins, where the particles adopt a limited number of orientations in the ice layer. This leads to an incomplete sampling of views and anisotropic resolution in the final 3D reconstruction.
Strategies to Mitigate Preferred Orientation:
-
Modify the Air-Water Interface:
-
Add Detergents: Adding a small amount of a mild detergent (e.g., Fos-Choline-8) to the sample just before freezing can alter the surface tension and disrupt the interaction of the particles with the air-water interface.[18]
-
Use of Amphipols or SMALPs: Reconstituting the protein in amphipols or styrene-maleic acid lipid particles (SMALPs) can provide a more isotropic particle shape.[19]
-
-
Alter Grid Surface Properties:
-
Graphene Oxide or Carbon-Coated Grids: Using grids with a continuous support layer can provide alternative surfaces for particle adsorption, potentially leading to a wider range of orientations.
-
-
Data Collection Strategies:
-
Tilted Data Collection: Acquiring images with the stage tilted (e.g., 30-40 degrees) can help to fill in the missing views. However, this can also reduce the quality of the images due to the increased effective ice thickness.
-
-
Data Processing Approaches:
-
Specialized Software: Some data processing software packages have tools to diagnose and partially compensate for the effects of preferred orientation.
-
Logical Diagram of Preferred Orientation Mitigation Strategies
FAQ 5: What are some specific challenges in processing cryo-EM data of proteins in POPC liposomes?
Answer:
Processing data from proteoliposomes can be more challenging than for soluble proteins due to the presence of the lipid bilayer and the variability in liposome size and shape.
Troubleshooting Guide: Data Processing for Proteoliposomes
| Challenge | Description | Potential Solution |
| Particle Picking | Distinguishing protein particles from lipid features and noise can be difficult. The variable shape and contrast of liposomes can confuse automated pickers. | Use a combination of template-based and template-free picking methods. Manually inspect and curate the picked particles extensively. |
| CTF Estimation | The presence of the curved lipid bilayer can interfere with accurate CTF estimation, especially for particles near the edge of the liposome. | Use local CTF estimation algorithms that can account for variations in ice thickness and defocus across the image. |
| 2D Classification | Classes may be dominated by views of empty liposomes or aggregated protein. It can be challenging to separate different orientations of the protein from views of the liposome itself. | Perform multiple rounds of 2D classification to carefully sort out junk particles and identify rare views. |
| 3D Reconstruction | The lipid bilayer can contribute to noise in the reconstruction, especially at lower resolutions. Preferred orientation can lead to an anisotropic map. | Use a soft mask around the protein density during refinement to exclude the contribution from the lipid bilayer. If preferred orientation is an issue, consider the strategies outlined in FAQ 4. |
This technical support center provides a starting point for addressing common challenges in the cryo-EM of POPC-based samples. Successful structure determination will often require a systematic and iterative approach to optimizing each step of the workflow.
References
- 1. pnas.org [pnas.org]
- 2. Cryo-EM analysis of a membrane protein embedded in the liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 6. Cryo-EM analysis of a membrane protein embedded in the liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cryo-EM grid optimization for membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual [bio-protocol.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring the effects of ice thickness on resolution in single particle cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. CryoEM grid preparation: a closer look at advancements and impact of preparation mode and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Drug Loading in POPC Liposomes
Welcome to the technical support center for optimizing drug loading in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your liposomal formulation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to inform your experimental design.
Troubleshooting Guides
This section addresses specific issues you may encounter during the drug loading process with POPC liposomes.
Problem 1: Low Encapsulation Efficiency (%EE) for Hydrophilic Drugs
Question: I am using a passive loading method for my hydrophilic drug with POPC liposomes and observing very low encapsulation efficiency. What could be the cause and how can I improve it?
Answer:
Low encapsulation efficiency with passive loading is a common challenge for hydrophilic drugs due to their poor partitioning into the lipid bilayer and the limited aqueous volume of the liposomes. Here are the possible causes and solutions:
-
Inefficient Loading Method: Passive loading is often inefficient for hydrophilic compounds.[1] Consider switching to an active or remote loading method.[2][3][4] These techniques utilize transmembrane gradients (e.g., pH or ion gradients) to drive the drug into the liposome's aqueous core, often achieving near-complete encapsulation.[2][3][5]
-
Suboptimal Hydration Conditions: The conditions during the hydration of the lipid film can impact encapsulation. Ensure the hydration buffer containing your drug is at a suitable pH and ionic strength for your drug's stability and solubility.
-
Liposome (B1194612) Size and Lamellarity: Small unilamellar vesicles (SUVs) have a smaller entrapped aqueous volume compared to large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs), which can limit the amount of encapsulated hydrophilic drug. The method of liposome preparation and size reduction (e.g., sonication vs. extrusion) will influence these parameters.[6]
-
Drug-to-Lipid Ratio: An excessively high initial drug concentration can lead to saturation of the aqueous core. It is advisable to perform experiments with varying drug-to-lipid ratios to find the optimal concentration range.
Problem 2: Poor Loading of Hydrophobic Drugs
Question: My hydrophobic drug is not efficiently loading into the POPC lipid bilayer. How can I troubleshoot this?
Answer:
For hydrophobic drugs, loading is primarily within the lipid bilayer.[7] Inefficient loading can be due to several factors:
-
Lipid Composition: The presence and concentration of cholesterol can significantly impact the packing of the lipid bilayer and, consequently, drug loading.[1][8][9][10] While cholesterol can increase membrane rigidity and stability,[1][8][11] high concentrations can also decrease the available space for drug incorporation, leading to lower encapsulation efficiency.[9][10] It is recommended to test different POPC-to-cholesterol molar ratios to find the optimal composition for your specific drug.
-
Drug-to-Lipid Ratio: Similar to hydrophilic drugs, there is a saturation point for hydrophobic drugs within the bilayer. A high drug-to-lipid ratio can lead to drug precipitation or the formation of drug crystals instead of incorporation into the liposomes.[9] Experiment with lower drug-to-lipid ratios.
-
Method of Preparation: The thin-film hydration method is commonly used for passive loading of hydrophobic drugs.[9][12] Ensure that the drug and lipids are well-dissolved in the organic solvent to form a uniform film. Incomplete solvent removal can also affect liposome formation and drug loading.
Problem 3: Liposome Aggregation After Drug Loading
Question: My POPC liposomes are aggregating after the drug loading process. What can I do to prevent this?
Answer:
Liposome aggregation can be caused by several factors, often related to changes in surface charge or instability of the formulation.
-
Insufficient Surface Charge: POPC is a zwitterionic phospholipid, resulting in liposomes with a relatively neutral surface charge. This can lead to aggregation, especially at high concentrations. Incorporating a small percentage of a charged lipid (e.g., a cationic or anionic lipid) into your formulation can increase the zeta potential and induce electrostatic repulsion between vesicles.
-
High Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation.[1] Consider working with more dilute suspensions during the loading process and for final formulation.
-
Inadequate PEGylation: If you are preparing sterically stabilized ("stealth") liposomes, ensure that the molar percentage of the PEGylated lipid (e.g., DSPE-PEG2000) is sufficient to provide an adequate steric barrier. A common starting point is 5 mol%, but this may need to be optimized.
Frequently Asked Questions (FAQs)
Q1: What is the difference between passive and active (remote) drug loading?
A1: Passive loading involves encapsulating the drug during the formation of the liposomes.[11] The drug is typically mixed with the lipids before or during the hydration step. This method is simpler but often results in lower encapsulation efficiencies, especially for hydrophilic drugs.[4] Active or remote loading involves loading the drug into pre-formed liposomes.[11] This is typically achieved by creating a transmembrane gradient (e.g., a pH or ion gradient) that drives the drug into the liposome's interior.[3][13] Active loading can achieve significantly higher encapsulation efficiencies, often close to 100%.[3][5]
Q2: How does cholesterol affect drug loading in POPC liposomes?
A2: Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer.[1][8][11] For hydrophobic drugs that reside in the bilayer, increasing cholesterol content can enhance membrane rigidity, which may lead to reduced drug loading due to competition for space within the bilayer.[9][10] Conversely, for some drugs, the presence of cholesterol is necessary to achieve a stable formulation and prevent drug leakage.[1] The optimal POPC:cholesterol ratio is drug-dependent and should be determined experimentally.
Q3: What is a typical drug-to-lipid ratio to start with for optimization?
A3: A common starting point for the drug-to-lipid molar ratio is in the range of 1:10 to 1:100.[14] For passive loading of hydrophobic drugs, a weight ratio of drug to lipid might be more practical, often starting around 1:10 or 1:20. The optimal ratio will depend on the physicochemical properties of your drug and the loading method used.
Q4: How can I separate unencapsulated drug from my liposome formulation?
A4: Several methods can be used to separate free drug from liposomes, including:
-
Size Exclusion Chromatography (SEC): This is a common and effective method that separates molecules based on size. Liposomes will elute in the void volume, while smaller, free drug molecules will be retained longer on the column.
-
Dialysis: This method involves placing the liposome suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of buffer while retaining the liposomes.
-
Centrifugation/Ultracentrifugation: This can be used to pellet the liposomes, after which the supernatant containing the free drug can be removed. However, this may not be effective for small or low-density liposomes.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of formulation parameters on drug loading in liposomes.
Table 1: Effect of Cholesterol on Encapsulation Efficiency of a Hydrophobic Drug (THC) in POPC-based Liposomes
| POPC:Cholesterol:DSPE-PEG2000 (molar ratio) | Liposome Size (nm) | Encapsulation Efficiency (%) |
| 90:0:10 | 30.1 ± 0.4 | ~88 |
| 90:10:10 | Not Specified | ~85 |
| 65:35:10 | 51.6 ± 0.1 | ~72 |
Data adapted from a study on THC-loaded liposomes. The study demonstrated that increasing cholesterol content in POPC liposomes leads to larger vesicle sizes and lower encapsulation efficiency for the hydrophobic drug THC.[8]
Table 2: Encapsulation Efficiencies of Doxorubicin (B1662922) in Phosphatidylcholine:Cholesterol Liposomes using Different Ammonium (B1175870) Salt Gradients for Remote Loading
| Ammonium Salt | Encapsulation Efficiency (%) |
| Citrate | 100 |
| Phosphate (B84403) | 98 |
| Sulfate (B86663) | 95 |
| Acetate | 77 |
Data from a study using egg phosphatidylcholine/cholesterol (7/3 mol/mol) liposomes. This demonstrates the high efficiencies achievable with remote loading and the influence of the chosen salt for creating the gradient.[3][5]
Experimental Protocols
Protocol 1: Active (Remote) Loading of a Weakly Basic Drug (e.g., Doxorubicin) into POPC Liposomes via a pH Gradient
This protocol is adapted for a weakly basic drug and utilizes an ammonium sulfate gradient to create an acidic intraliposomal environment.
Materials:
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Ammonium sulfate solution (e.g., 300 mM, pH 7.4)
-
HEPES buffered saline (HBS), pH 7.4 (or other suitable buffer)
-
Doxorubicin HCl solution
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Liposome Preparation: a. Dissolve POPC and cholesterol (e.g., at a 55:45 molar ratio) in chloroform in a round-bottom flask. b. Create a thin lipid film by removing the chloroform using a rotary evaporator. c. Hydrate the lipid film with the ammonium sulfate solution at a temperature above the phase transition temperature of the lipids (for POPC, hydration can be done at room temperature, but gentle warming to 37-40°C can aid hydration). This will form multilamellar vesicles (MLVs). d. To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes (e.g., 10-15 passes through 100 nm membranes).
-
Gradient Formation: a. Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with HBS pH 7.4. This creates an ammonium sulfate gradient, with a lower pH inside the liposomes.
-
Drug Loading: a. Add the doxorubicin solution to the liposome suspension at the desired drug-to-lipid ratio. b. Incubate the mixture at a temperature that facilitates drug transport across the membrane (e.g., 60°C) for a specified time (e.g., 30-60 minutes). c. Cool the suspension to room temperature.
-
Purification and Analysis: a. Remove unencapsulated doxorubicin using size-exclusion chromatography or dialysis. b. Determine the encapsulation efficiency by measuring the drug concentration before and after separation from the free drug, and the lipid concentration (e.g., using the Stewart assay).
Protocol 2: Passive Loading of a Hydrophobic Drug (e.g., Curcumin) into POPC Liposomes
This protocol describes the thin-film hydration method for passively encapsulating a hydrophobic drug within the lipid bilayer.
Materials:
-
POPC
-
Cholesterol
-
Chloroform or another suitable organic solvent
-
Phosphate buffered saline (PBS), pH 7.4
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: a. Dissolve POPC, cholesterol (e.g., at a 7:3 molar ratio), and curcumin in chloroform in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w). b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the flask wall.
-
Hydration: a. Hydrate the film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. For POPC, this can be done at room temperature or slightly above.
-
Size Reduction: a. To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Purification and Analysis: a. Remove any unencapsulated curcumin (which may be present as aggregates) by centrifugation or size-exclusion chromatography. b. Determine the encapsulation efficiency by quantifying the amount of curcumin in the liposomal formulation and comparing it to the initial amount added.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remote loading of doxorubicin into liposomes driven by a transmembrane phosphate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5192549A - Method of amphiphatic drug loading in liposomes by pH gradient - Google Patents [patents.google.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of Curcumin-Loaded Liposomes and Evaluation of Their Skin Permeation and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: POPC Liposome Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to assess for POPC liposome (B1194612) purity?
A1: The primary quality attributes for assessing POPC liposome purity include:
-
Size and Size Distribution: The mean diameter and polydispersity index (PDI) are crucial for ensuring batch-to-batch consistency and predicting in vivo behavior.
-
Lamellarity: Determining whether the liposomes are unilamellar (a single lipid bilayer) or multilamellar (multiple concentric bilayers).
-
Encapsulation Efficiency (%EE): The percentage of the active pharmaceutical ingredient (API) or other molecule of interest that is successfully entrapped within the liposomes.
-
Lipid Purity and Integrity: Confirming the identity and purity of POPC and detecting any potential degradation products.
-
Zeta Potential: The surface charge of the liposomes, which influences their stability in suspension and their interaction with biological systems.
Q2: What is an acceptable Polydispersity Index (PDI) for a POPC liposome formulation?
A2: For most pharmaceutical applications, a PDI value of 0.3 or below is considered acceptable, indicating a homogenous and monodisperse population of liposomes.[1] Values below 0.2 are often considered ideal.[1] A high PDI suggests a heterogeneous sample with multiple size populations, which can affect stability and bioavailability.[]
Q3: How can I determine the encapsulation efficiency of my POPC liposomes?
A3: Encapsulation efficiency is typically determined by separating the unencapsulated ("free") drug from the liposome-encapsulated drug.[3] Common separation techniques include size exclusion chromatography, dialysis, or centrifugation.[3][4] The amount of drug in the encapsulated fraction and the total amount of drug are then quantified, often by High-Performance Liquid Chromatography (HPLC) or a spectrophotometric assay.[3][5] The %EE is calculated using the formula:
%EE = (Amount of encapsulated drug / Total amount of drug) x 100.[]
Q4: What is the significance of measuring the zeta potential of POPC liposomes?
A4: Zeta potential measures the surface charge of the liposomes, which is a key indicator of their colloidal stability.[7] Liposomes with a high magnitude zeta potential (e.g., > ±30 mV) will exhibit strong repulsive forces, preventing aggregation and fusion.[8][9] For neutral POPC liposomes, the zeta potential is expected to be close to zero.[10] However, the pH and ionic strength of the buffer can influence this value.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Polydispersity Index (PDI) > 0.3 | Incomplete hydration of the lipid film. Inefficient size reduction (e.g., extrusion, sonication). Aggregation of liposomes. | Ensure the hydration buffer is above the phase transition temperature of POPC (-2°C). Increase the number of extrusion cycles or sonication time. Optimize the lipid concentration to prevent aggregation. Measure zeta potential to assess stability. |
| Low Encapsulation Efficiency (%EE) | Poor solubility of the drug in the aqueous or lipid phase. Drug leakage during preparation. Unfavorable drug-to-lipid ratio. | For hydrophilic drugs, ensure they are fully dissolved in the hydration buffer. For hydrophobic drugs, ensure they are adequately co-dissolved with the lipids. Optimize the drug-to-lipid ratio. Consider using a remote loading method for ionizable drugs.[4] |
| Unexpected Liposome Size | Incorrect extrusion membrane pore size. Aggregation or fusion of liposomes post-preparation.[12] Improper hydration technique. | Verify the pore size of the extrusion membrane. Store liposomes at an appropriate temperature (typically 4°C) to minimize instability.[13] Ensure the lipid film is thin and evenly distributed before hydration. |
| Evidence of Lipid Degradation (e.g., in HPLC analysis) | Oxidation of the unsaturated oleoyl (B10858665) chain in POPC. Hydrolysis of the ester bonds in the phospholipid.[12] | Use high-purity lipids and deoxygenated buffers. Store lipid stocks and liposome formulations under an inert gas (e.g., argon or nitrogen). Avoid excessive heat and exposure to light. |
| Inconsistent Batch-to-Batch Results | Variations in the preparation protocol (e.g., hydration time, extrusion pressure, temperature). Inconsistent quality of raw materials. | Standardize all steps of the preparation protocol.[14] Qualify vendors and test incoming raw materials for purity. Maintain detailed batch records. |
Experimental Protocols
Protocol 1: Liposome Size, PDI, and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter, polydispersity index, and surface charge of POPC liposomes.
Methodology:
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline or HEPES-buffered saline) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Select an appropriate measurement angle (e.g., 173° for backscatter detection to minimize multiple scattering).[7]
-
-
Size and PDI Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Perform the measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
The instrument software will calculate the Z-average diameter and the PDI from the correlation function using the Stokes-Einstein equation.[15]
-
-
Zeta Potential Measurement:
-
For zeta potential, transfer the diluted sample to a specific zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes.[7]
-
The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
Protocol 2: Determination of Lipid Purity and Composition by HPLC with Evaporative Light Scattering Detection (ELSD)
Objective: To quantify the amount of POPC and detect any lipid degradation products.
Methodology:
-
Sample Preparation:
-
Disrupt the liposome structure by adding a suitable organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture) to extract the lipids.
-
Vortex the mixture thoroughly and centrifuge to pellet any precipitated material.
-
Transfer the supernatant containing the dissolved lipids to an HPLC vial.
-
-
HPLC-ELSD System:
-
Column: A reverse-phase C18 column is typically used.[16]
-
Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and water, often with an additive like trifluoroacetic acid, is employed.[17]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting lipids which lack a strong UV chromophore.[16]
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the gradient program to separate the lipid components.
-
Identify and quantify the POPC peak by comparing its retention time and peak area to a standard curve prepared from a known concentration of a POPC reference standard.
-
Analyze the chromatogram for the presence of additional peaks that may correspond to degradation products like lysophospholipids or free fatty acids.[17]
-
Protocol 3: Encapsulation Efficiency (%EE) by Size Exclusion Chromatography (SEC)
Objective: To separate free drug from liposome-encapsulated drug and determine the %EE.
Methodology:
-
Column Preparation:
-
Pack a chromatography column with a suitable size exclusion resin (e.g., Sephadex G-50).
-
Equilibrate the column with the same buffer used for the liposome formulation.
-
-
Separation:
-
Carefully load a known volume of the liposome suspension onto the top of the column.
-
Elute the sample with the equilibration buffer. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.[18]
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes from the column.
-
Identify the fractions containing the liposomes (often visually turbid) and the fractions containing the free drug.
-
Quantify the drug concentration in the liposome fraction using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy after disrupting the liposomes with a detergent like Triton X-100).
-
-
Calculation:
-
Calculate the amount of encapsulated drug from the concentration measured in the liposome fraction.
-
Determine the total amount of drug in the initial sample.
-
Calculate the %EE using the formula mentioned in the FAQs.
-
Visualizations
Caption: Overall workflow for POPC liposome purity assessment.
Caption: Troubleshooting logic for a high Polydispersity Index (PDI).
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. azonano.com [azonano.com]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. tandfonline.com [tandfonline.com]
- 13. eijppr.com [eijppr.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. HPLC analysis as a tool for assessing targeted liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, detect, and address the oxidation of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is POPC and why is it prone to oxidation?
A1: this compound (POPC) is a common phospholipid used in the preparation of liposomes and model biological membranes. Its susceptibility to oxidation stems from the single double bond in its oleoyl (B10858665) (18:1) fatty acid chain at the sn-2 position. This double bond can react with oxygen and other reactive oxygen species (ROS), leading to a chain reaction known as lipid peroxidation.
Q2: What are the primary factors that accelerate POPC oxidation?
A2: The main culprits in accelerating POPC oxidation are:
-
Oxygen: Molecular oxygen is a key reactant in lipid peroxidation.
-
Heat: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light: UV and visible light can provide the energy to initiate oxidative processes.
-
Transition Metals: Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions, which readily attack the double bond of POPC.[1]
-
Reactive Oxygen Species (ROS): Peroxides, hydroxyl radicals, and other ROS can initiate and propagate lipid oxidation.
Q3: What are the visible signs of POPC oxidation?
A3: While early-stage oxidation may not be visible, advanced oxidation can manifest as:
-
Discoloration: A slight yellowing of a previously colorless POPC solution or dried lipid film.
-
Odor: The formation of volatile secondary oxidation products can produce a faint, rancid odor.
-
Insolubility: Oxidized lipids can become less soluble in organic solvents, potentially leading to cloudiness or precipitation in stock solutions.
-
Changes in Liposome (B1194612) Preparations: Oxidized POPC can lead to liposome aggregation, changes in vesicle size distribution, and increased membrane permeability.[2][3]
Q4: How can I detect and quantify POPC oxidation?
A4: Several analytical techniques can be used to detect and quantify POPC oxidation:
-
UV-Vis Spectroscopy: The formation of conjugated dienes, an early product of lipid peroxidation, can be monitored by an increase in absorbance around 234 nm.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay detects malondialdehyde (MDA), a secondary oxidation product. It is a common method for assessing the extent of lipid peroxidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for identifying and quantifying various oxidized phospholipid species, including hydroperoxides, aldehydes, and carboxylic acids.
Q5: What is the impact of using oxidized POPC in my experiments?
A5: Using oxidized POPC can have significant and detrimental effects on experimental outcomes:
-
Altered Membrane Properties: Oxidation changes the physical properties of the lipid bilayer, including decreasing its thickness and increasing the area per lipid. This can lead to increased membrane permeability and fluidity.[3][4]
-
Liposome Instability: The presence of oxidized lipids can lead to liposome aggregation and leakage of encapsulated contents.
-
Cellular Toxicity: Oxidized lipids and their byproducts can be toxic to cells, leading to unexpected results in cell-based assays.
-
Protein Dysfunction: When reconstituting membrane proteins, oxidized lipids can alter the protein's structure and function.
Troubleshooting Guides
Problem 1: My POPC stock solution appears cloudy or has a yellow tint.
| Possible Cause | Solution |
| Oxidation | Discard the solution. A yellow tint is a strong indicator of significant oxidation. Prepare a fresh stock solution using high-purity solvent and proper handling techniques to minimize oxygen exposure. |
| Solvent Impurities | Ensure you are using high-purity, HPLC-grade solvents. Filter the solvent before use if necessary. |
| Incomplete Dissolution | Gently warm the solution and vortex or sonicate briefly to ensure complete dissolution. |
Problem 2: My POPC liposomes are aggregating or show a significant change in size over time.
| Possible Cause | Solution |
| Lipid Oxidation | The formation of oxidized lipids can alter membrane surface properties, leading to aggregation. Prepare fresh liposomes using high-quality, non-oxidized POPC. Consider incorporating an antioxidant like alpha-tocopherol (B171835) into the lipid film before hydration. |
| Incorrect Buffer pH or Ionic Strength | For POPC liposomes, a pH between 6.5 and 7.5 is generally recommended to maintain stability. High ionic strength buffers can screen surface charges and promote aggregation.[2] |
| Suboptimal Storage Temperature | Store liposome suspensions at 4°C. Avoid freezing unless a cryoprotectant is used, as freeze-thaw cycles can disrupt liposome integrity. |
| High Liposome Concentration | Dilute the liposome suspension to a lower concentration to reduce the frequency of vesicle collisions. |
Problem 3: I'm observing unexpected peaks in my HPLC/LC-MS analysis of POPC.
| Possible Cause | Solution |
| POPC Oxidation Products | Oxidized POPC species will have different retention times than the parent lipid. Compare your chromatogram to published data of oxidized phospholipids (B1166683) or use mass spectrometry to identify the masses of the unexpected peaks. |
| Solvent or System Contamination | Run a blank injection of your mobile phase to check for contaminants. Clean your injection port and column according to the manufacturer's instructions. |
| Carryover from Previous Injections | Implement a thorough wash step between sample injections to prevent carryover. |
Problem 4: My cell-based assay shows unexpected toxicity when using POPC liposomes.
| Possible Cause | Solution |
| Presence of Oxidized Lipids | Oxidized lipids and their breakdown products can be cytotoxic. Prepare fresh liposomes using high-quality POPC and consider incorporating an antioxidant. |
| Residual Organic Solvent | Ensure that all organic solvent used in the lipid film preparation is completely removed under vacuum before hydration. |
| Contamination of Buffers or Reagents | Use sterile, endotoxin-free buffers and reagents for all cell-based experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for POPC
| Form | Temperature | Atmosphere | Duration | Notes |
| Powder | -20°C or below | Inert gas (Argon or Nitrogen) | >1 year | Minimize exposure to air and light. |
| In Organic Solvent | -20°C | Inert gas (Argon or Nitrogen) | Up to 6 months | Use high-purity solvent. Aliquot to avoid repeated freeze-thaw cycles. |
| Liposome Suspension | 4°C | Sealed vial, headspace flushed with inert gas | 1-2 weeks | Stability is formulation-dependent. Monitor for changes in size and polydispersity. |
Table 2: Efficacy of Common Antioxidants in Preventing Lipid Peroxidation
| Antioxidant | Typical Molar Ratio (Antioxidant:Lipid) | Mechanism of Action | Notes |
| α-Tocopherol (Vitamin E) | 1:500 to 1:100 | Chain-breaking antioxidant; scavenges peroxyl radicals. | Lipophilic; incorporates into the lipid bilayer. |
| Butylated Hydroxytoluene (BHT) | 1:1000 to 1:500 | Chain-breaking antioxidant; scavenges free radicals. | Synthetic antioxidant; highly effective. |
| Ascorbyl Palmitate | 1:1000 to 1:500 | Regenerates α-tocopherol; scavenges aqueous-phase radicals. | Amphiphilic; orients at the membrane-water interface. |
Note: The optimal concentration of antioxidants may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable POPC Stock Solution
-
Materials:
-
POPC powder
-
HPLC-grade chloroform (B151607) or other suitable organic solvent
-
Glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen) source with tubing and a needle
-
-
Procedure:
-
Weigh the desired amount of POPC powder in a clean, dry glass vial.
-
Place the vial in a desiccator under vacuum for at least 1 hour to remove any residual moisture.
-
Under a gentle stream of inert gas, add the appropriate volume of solvent to achieve the desired concentration (e.g., 10-25 mg/mL).
-
Cap the vial tightly and vortex until the lipid is completely dissolved.
-
Before storage, flush the headspace of the vial with inert gas for 30-60 seconds to displace any oxygen.
-
Store the solution at -20°C in the dark.
-
Protocol 2: Preparation of POPC Liposomes with an Antioxidant (Thin-Film Hydration Method)
-
Materials:
-
POPC stock solution in chloroform
-
α-Tocopherol stock solution in chloroform (or other desired antioxidant)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, HEPES), deoxygenated by sparging with inert gas for at least 30 minutes.
-
Extruder with polycarbonate membranes of the desired pore size
-
-
Procedure:
-
In the round-bottom flask, add the desired amount of POPC stock solution.
-
Add the antioxidant solution to the flask. A common starting point is a 1:500 molar ratio of α-tocopherol to POPC.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the deoxygenated buffer. The temperature of the buffer should be above the phase transition temperature of POPC (~ -2°C), so room temperature is sufficient.
-
Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).
-
Store the resulting liposome suspension in a sealed vial with the headspace flushed with inert gas at 4°C.
-
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for POPC Liposomes
-
Reagents:
-
TBA reagent: 0.375% (w/v) thiobarbituric acid, 15% (w/v) trichloroacetic acid in 0.25 M HCl.
-
Malondialdehyde (MDA) standard solution.
-
Butylated hydroxytoluene (BHT) solution (4% in ethanol).
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the MDA standard.
-
To 100 µL of your POPC liposome sample, add 10 µL of BHT solution to prevent further oxidation during the assay.
-
Add 200 µL of the TBA reagent.
-
Vortex the samples and standards.
-
Incubate at 95°C for 30 minutes.
-
Cool the samples on ice for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Calculate the MDA concentration in your samples using the standard curve.
-
Mandatory Visualization
Caption: Workflow for preparing stable, oxidation-resistant POPC liposomes.
Caption: Decision tree for troubleshooting experimental issues related to POPC.
References
Technical Support Center: POPC (1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of POPC solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving POPC?
A1: POPC is readily soluble in organic solvents. For preparing stock solutions, high-purity ethanol (B145695) is a common choice, with concentrations of approximately 25 mg/mL being achievable.[1][2] A mixture of chloroform (B151607) and methanol (B129727) (typically in a 2:1 v/v ratio) is also an excellent solvent system for phospholipids (B1166683) like POPC.[3] It is important to note that POPC is sparingly soluble in aqueous solutions and will not form a true solution; instead, it forms structures like liposomes or micelles.[1][4]
Q2: How should I store my POPC solid and stock solutions for long-term and short-term use?
A2: Proper storage is critical to prevent the degradation of POPC. For long-term storage, POPC as a solid should be kept at -20°C or colder, and it can be stable for at least two years under these conditions.[1] Some sources recommend even lower temperatures, such as -85°C, to minimize oxidation of the unsaturated fatty acid chain.[5] For stock solutions in an organic solvent, storage at -20°C is suitable for several months, provided the container is tightly sealed and the headspace is filled with an inert gas like nitrogen or argon to prevent oxidation.[6][7] For short-term use, a stock solution at -20°C is sufficient for daily or weekly experiments.[5]
Q3: Can I store POPC solutions in plastic tubes?
A3: It is strongly advised to store POPC solutions, particularly those in organic solvents, in glass vials with Teflon-lined caps.[5][7] Organic solvents can leach plasticizers and other contaminants from plastic tubes (e.g., Eppendorf tubes, polystyrene, polypropylene), which can interfere with your experiments.[5][7] Aqueous suspensions of POPC (e.g., liposomes) can be stored in plastic containers.[7]
Q4: My POPC solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur if the solvent has evaporated, if the temperature has fluctuated significantly, or if the POPC has degraded. If precipitation occurs during the preparation of a stock solution, gentle warming and/or sonication can help redissolve the lipid.[6] If you suspect degradation, it is best to discard the solution and prepare a fresh one. You can check the purity of your POPC solution using the TLC protocol provided in this guide.
Q5: How can I prevent the degradation of my POPC solution?
A5: The two main degradation pathways for POPC are hydrolysis and oxidation.[8] To prevent hydrolysis, avoid prolonged exposure to water and ensure that your organic solvents are anhydrous. To prevent oxidation of the unsaturated oleoyl (B10858665) chain, store POPC solutions under an inert atmosphere (nitrogen or argon), protect them from light, and keep them at low temperatures.[7] Aliquoting your stock solution can also help to minimize repeated freeze-thaw cycles and exposure to air.
Storage Conditions Summary
| Storage Form | Temperature | Duration | Key Considerations |
| Solid (as supplied) | -20°C | ≥ 2 years | Store in a desiccator.[1][9] |
| -85°C | Long-term | Recommended to minimize oxidation.[5] | |
| Stock Solution in Organic Solvent | -20°C | 1 month to ≥ 4 years | Store under inert gas (Nitrogen/Argon) in a glass vial with a Teflon-lined cap.[2][6][7] |
| -80°C | up to 6 months | Store under nitrogen.[6] | |
| Aqueous Suspension (e.g., liposomes) | 4°C | ≤ 1 day | Not recommended for long-term storage due to hydrolysis.[1][8] |
Troubleshooting Guide
Problem: Unexpected experimental results when using POPC.
This could be due to the degradation of the POPC solution. The primary degradation pathways are oxidation and hydrolysis.
Caption: Troubleshooting workflow for issues with POPC solutions.
Understanding POPC Degradation
POPC is susceptible to two main chemical degradation pathways:
-
Oxidation: The double bond in the oleoyl chain (C18:1) is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[10] This can lead to the formation of various oxidized lipid species, altering the properties of the lipid membrane.
-
Hydrolysis: The ester linkages at the sn-1 and sn-2 positions can be hydrolyzed, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[8] This process is accelerated by the presence of water and extreme pH conditions.
Caption: Chemical degradation pathways of POPC.
Experimental Protocols
Protocol for Assessing POPC Purity by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative assessment of POPC purity and the detection of common degradation products like lysophosphatidylcholine.
Materials:
-
Silica gel TLC plates (e.g., Whatman LK5 Silica gel 150 Å)
-
TLC developing tank
-
Filter paper
-
Capillary tubes for spotting
-
POPC solution to be tested
-
POPC standard (of known high purity)
-
Lysophosphatidylcholine (Lyso-PC) standard (optional)
-
Developing solvent (mobile phase): A common solvent system for phospholipids is a mixture of chloroform, methanol, and water in a ratio of 65:25:4 (v/v/v).[9]
-
Visualization reagent:
-
Iodine vapor (for non-destructive visualization)
-
Phosphomolybdic acid spray reagent (for destructive, high-sensitivity visualization)
-
-
Heating plate or oven
Procedure:
-
Prepare the TLC Tank: Line the inside of the TLC tank with filter paper. Pour the developing solvent into the tank to a depth of about 0.5-1 cm. Close the tank and let it equilibrate for at least 30 minutes. This saturates the atmosphere in the tank with solvent vapors, leading to better separation.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint line about 1.5 cm from the bottom of the TLC plate. This will be your origin line. Mark small dots along this line where you will spot your samples, ensuring they are well-spaced.
-
Spot the Samples: Using a capillary tube, spot a small amount (1-2 µL) of your POPC solution, the POPC standard, and the Lyso-PC standard (if using) onto the designated marks on the origin line. Try to keep the spots as small as possible. Allow the solvent to evaporate completely between applications if you need to apply more volume.
-
Develop the Chromatogram: Carefully place the spotted TLC plate into the equilibrated tank, ensuring the origin line is above the solvent level. Close the tank and allow the solvent to travel up the plate by capillary action.
-
Stop the Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
-
Iodine Vapor: Place the dried plate in a sealed tank containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots. This method is non-destructive, and the spots will fade over time.
-
Phosphomolybdic Acid: Spray the plate evenly with the phosphomolybdic acid reagent. Heat the plate on a hot plate or in an oven at approximately 100-110°C for 5-10 minutes. The lipid spots will appear as dark blue-green spots against a yellow-green background.
-
-
Analyze the Results: Compare the spot from your POPC solution to the POPC standard. A pure POPC sample should show a single spot. The presence of additional spots may indicate degradation. Lysophosphatidylcholine, being more polar, will have a lower Rf value (it will not travel as far up the plate) than POPC.
Caption: Decision tree for selecting appropriate POPC storage conditions.
References
- 1. cdn2.hubspot.net [cdn2.hubspot.net]
- 2. aocs.org [aocs.org]
- 3. Improved thin-layer chromatographic method for the separation of cholesterol, egg phosphatidylcholine, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 6. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
- 8. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to POPC and DOPC Lipid Bilayers for Researchers and Drug Development Professionals
In the realm of membrane biophysics and drug delivery, the choice of lipid is paramount to constructing model systems that accurately mimic physiological conditions and effectively encapsulate therapeutic agents. Among the most commonly utilized zwitterionic phospholipids (B1166683) are 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).[1][2] While structurally similar, their distinct acyl chain composition leads to significant differences in their bilayer properties, influencing membrane fluidity, thickness, and mechanical resilience. This guide provides an objective comparison of POPC and DOPC lipid bilayers, supported by experimental data, to aid researchers in selecting the appropriate lipid for their specific application.
Structural Differences
The fundamental difference between POPC and DOPC lies in their fatty acid chains esterified to the glycerol (B35011) backbone. POPC is a mixed-chain phospholipid with a saturated 16-carbon palmitoyl (B13399708) chain at the sn-1 position and an unsaturated 18-carbon oleoyl (B10858665) chain with one cis-double bond at the sn-2 position.[1][3][4] In contrast, DOPC is a symmetric-chain phospholipid, featuring two unsaturated 18-carbon oleoyl chains.[5][6] This seemingly subtle variation in structure has profound implications for the packing of the lipids within a bilayer.
Comparative Analysis of Biophysical Properties
The differing acyl chain compositions of POPC and DOPC directly impact the physical properties of the lipid bilayers they form. These properties are critical for the function of membrane proteins and the stability of liposomal drug formulations.
| Property | POPC | DOPC | Significance |
| Phase Transition Temp (Tm) | ~ -2 °C[1][7] | ~ -17 °C[7][8] | Both are in a fluid (liquid-crystalline) phase at physiological temperatures, but DOPC's lower Tm indicates greater intrinsic fluidity.[9] |
| Area per Lipid (APL) | ~ 63.2 - 69.8 Ų[10] | ~ 66.3 - 72.0 Ų[10][11] | The larger APL of DOPC reflects looser lipid packing due to the two unsaturated chains, leading to a more expanded and fluid membrane. |
| Bilayer Thickness | ~ 3.4 - 4.2 nm[12][13] | ~ 2.7 - 3.7 nm | The kinked structure of DOPC's two oleoyl chains results in a thinner bilayer compared to the more ordered packing of POPC. |
| Bending Rigidity (Kc) | ~ 1.49 x 10⁻¹⁹ J[14] to 34.79 kBT[15] | ~ 1.4 - 8.3 x 10⁻²⁰ J[16] | DOPC bilayers are generally more flexible (lower bending rigidity) than POPC bilayers, a consequence of their lower packing density. |
Experimental Methodologies for Lipid Bilayer Characterization
A variety of sophisticated techniques are employed to measure the biophysical properties of lipid bilayers. Below are simplified workflows for some of the key experimental methods cited in the comparison.
Vesicle Preparation and Characterization
The formation of unilamellar vesicles is a common first step for many characterization techniques.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. POPC, 26853-31-6 | BroadPharm [broadpharm.com]
- 5. 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C44H84NO8P | CID 10350317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DOPC, 4235-95-4 | BroadPharm [broadpharm.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Studying the effects of asymmetry on the bending rigidity of lipid membranes formed by microfluidics - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10307J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to POPC vs. DPPC in Model Membranes
In the realm of membrane biophysics and drug delivery, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) are two of the most ubiquitous phospholipids (B1166683) used to create artificial bilayers and liposomes. While both share an identical phosphocholine (B91661) headgroup, a critical difference in their acyl chain composition dictates their physical properties and, consequently, their suitability for different research applications. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate lipid for their membrane studies.
The fundamental distinction lies in their fatty acid tails. DPPC possesses two saturated 16-carbon (16:0) palmitoyl (B13399708) chains. POPC, a hybrid lipid, has one saturated 16:0 palmitoyl chain and one monounsaturated 18-carbon (18:1) oleoyl (B10858665) chain, which features a single cis double bond. This "kink" in the oleoyl chain is the primary determinant of the profound differences in their membrane characteristics.
Comparative Biophysical Properties
The structural variance between POPC and DPPC gives rise to significant differences in the physical properties of the membranes they form. The unsaturated chain in POPC disrupts the tight packing that is possible with the two saturated chains of DPPC. This leads to a much lower phase transition temperature and a more fluid membrane at physiological temperatures.
| Property | POPC | DPPC | Significance |
| Main Phase Transition Temp (Tm) | -2 °C[1][2][3] | 41 °C[3][4] | DPPC is in a rigid gel state at room temperature, while POPC is in a fluid state. |
| Area per Lipid (AL) | ~68 Ų (fluid, 30°C)[1][2] | ~48 Ų (gel, 25°C)~64 Ų (fluid, 50°C) | Reflects looser packing and higher fluidity in POPC membranes at typical lab temperatures. |
| Membrane Thickness | ~3.9 - 4.2 nm (fluid)[1][5] | ~5.5 nm (gel)~3.6 nm (fluid)[6] | Gel-phase DPPC membranes are significantly thicker due to extended, ordered acyl chains. |
| Bending Rigidity (κ) | ~10-12 x 10-20 J | ~5 x 10-20 J (fluid) | POPC membranes are generally more rigid in the fluid phase than DPPC membranes. |
Phase Behavior: Gel vs. Liquid-Crystalline
The most critical distinction for experimental design is the main phase transition temperature (Tm). Below this temperature, lipid bilayers exist in a solid-like gel phase (Lβ') , where the acyl chains are tightly packed and fully extended. Above the Tm, they transition to a liquid-like fluid or liquid-crystalline phase (Lα) , where the chains are disordered and allow for lateral lipid diffusion.
-
DPPC , with a Tm of 41°C, forms a stable, ordered, and relatively impermeable gel-phase bilayer at room and physiological temperatures (20-37°C).[3][4] This makes it an excellent model for studying lipid rafts, domain formation, and phenomena specific to the gel state.
-
POPC , with its Tm of -2°C, exists exclusively in the fluid phase under all common experimental conditions.[1][2][3] This makes it a superior model for the general state of biological membranes, which are predominantly fluid. It is ideal for permeability studies and investigating membrane proteins that require a fluid environment to function.[7][8]
Experimental Protocols
Accurate characterization of POPC and DPPC membranes relies on standardized methodologies. Below are protocols for key analytical techniques.
Protocol 1: Liposome (B1194612) Preparation by Extrusion
This method produces large unilamellar vesicles (LUVs) with a defined size distribution.
-
Lipid Film Hydration:
-
Dissolve the chosen lipid (POPC or DPPC) in a chloroform/methanol (2:1 v/v) solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing. For DPPC, the buffer must be heated to a temperature above its Tm (e.g., 50°C) during hydration. This creates a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (again, >41°C for DPPC). This helps to break up large multilamellar structures.
-
-
Extrusion:
-
Equip a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder assembly to a temperature above the lipid Tm (critical for DPPC, recommended for POPC for better results).
-
Pass the MLV suspension through the membrane 11-21 times. This forces the lipids to reassemble into unilamellar vesicles of a size comparable to the membrane pores.
-
The resulting LUV suspension can be stored at 4°C (for POPC) or above the Tm (for DPPC) for short-term use.
-
Protocol 2: Phase Transition Measurement by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the lipid phase transition, providing a precise Tm.[9]
-
Sample Preparation:
-
Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL) as described in Protocol 1.
-
Accurately transfer a small volume (e.g., 10-20 µL) of the liposome suspension into an aluminum DSC pan.
-
Transfer an identical volume of the pure buffer into a reference pan.
-
Seal both pans hermetically.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Set the temperature program to scan over a range that brackets the expected Tm (e.g., -20°C to 30°C for POPC; 20°C to 60°C for DPPC).
-
Use a scan rate of 1-2°C/min.
-
Perform an initial heating and cooling scan to ensure thermal history is standardized, followed by a final heating scan for analysis.
-
-
Data Analysis:
-
The phase transition will appear as an endothermic peak on the heating thermogram.
-
The Tm is typically defined as the temperature at the peak maximum of this transition. The enthalpy of the transition (ΔH) is the integrated area of the peak.
-
Protocol 3: Membrane Thickness Measurement by Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structure of liposomes, including the thickness of the lipid bilayer.[10][11]
-
Sample Preparation:
-
Prepare LUVs as described in Protocol 1. The concentration should be optimized for SAXS (typically 5-10 mg/mL).
-
Load the liposome suspension into a thin-walled quartz capillary or a specialized sample cell.
-
Also prepare a matching sample of the pure buffer for background subtraction.
-
-
Data Acquisition:
-
Place the sample in the SAXS instrument's beam path.
-
Acquire scattering data for the liposome sample and the buffer blank for an appropriate duration to achieve good signal-to-noise.
-
The temperature of the sample holder must be precisely controlled, especially when analyzing DPPC near its phase transition.
-
-
Data Analysis:
-
Subtract the buffer scattering profile from the sample scattering profile.
-
The resulting scattering curve for unilamellar vesicles will show characteristic oscillations or "form factor" ripples.
-
Fit the scattering data to a core-shell model (or a more complex multi-lamellar model if applicable) using specialized analysis software.
-
The fitting procedure yields structural parameters, including the bilayer thickness, which is often defined as the distance between the peaks of the electron density profile (dHH).[12]
-
Applications and Selection Criteria
Choosing between POPC and DPPC depends entirely on the research question.
-
Choose POPC for:
-
Mimicking physiological membranes: Its fluidity at 37°C makes it the standard choice for modeling a typical cell membrane.
-
Drug permeability assays: Studying the passive diffusion of molecules across a fluid bilayer.[7]
-
Protein reconstitution studies: Investigating the function of membrane proteins that require lateral mobility and a fluid environment.[8][13]
-
-
Choose DPPC for:
-
Studying the gel phase: Investigating the unique properties of ordered, rigid membranes.
-
Lipid raft and domain formation: Often used in combination with cholesterol and other lipids to model phase-separated membranes.
-
Thermosensitive drug release: Liposomes made from DPPC (or lipids with similar Tm) can be designed to release their contents when heated past their phase transition temperature.
-
Interactions at the interface: Its well-defined, stable surface is useful for studying the binding of molecules to the membrane surface.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xenocs.com [xenocs.com]
- 11. SAXS Characterization of Liposome-Based Drug Product â Application Note | DANNALAB [dannalab.com]
- 12. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 13. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
POPC vs. Sphingomyelin: A Comparative Guide to their Role in Cholesterol Rafts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and sphingomyelin (B164518) in the context of cholesterol-rich membrane microdomains, or lipid rafts. By presenting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to equip researchers with a comprehensive understanding of how these two lipids differentially influence the structure and function of these critical cellular platforms.
At a Glance: Key Differences in Raft Properties
The choice between incorporating POPC or sphingomyelin into model membrane systems or considering their relative abundance in cellular membranes has profound implications for the biophysical properties and signaling functions of cholesterol rafts. Sphingomyelin, with its unique structural features, promotes the formation of a more ordered and stable environment in the presence of cholesterol, a stark contrast to the more fluidizing effect of POPC.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies, highlighting the distinct characteristics of membranes containing POPC versus those with sphingomyelin in the presence of cholesterol.
| Parameter | POPC/Cholesterol | Sphingomyelin/Cholesterol | Significance |
| Cholesterol Affinity (Relative to POPC) | 1x | ~5-12x higher | Cholesterol preferentially interacts with sphingomyelin.[1] |
| Enthalpy of Cholesterol Interaction (ΔH) | Less Exothermic | Highly Exothermic (-13 to -23 kJ/mol relative to POPC) | The interaction between sphingomyelin and cholesterol is enthalpically driven, favoring domain formation upon cooling.[1] |
| Membrane Phase | Predominantly Liquid-disordered (ld) | Predominantly Liquid-ordered (lo) | Sphingomyelin induces a more ordered, gel-like phase in the presence of cholesterol.[2][3] |
| Membrane Thickness | Thinner | Thicker | The ordered nature of sphingomyelin-cholesterol domains results in an increased bilayer thickness.[4][5] |
| Water Permeability (Relative to pure POPC) | Decreased (e.g., 87% decrease with 46 mol% cholesterol) | Significantly Decreased (e.g., 72% decrease with 30% sphingomyelin) | Both lipids reduce permeability, but sphingomyelin's ordering effect is substantial.[6][7] |
| Acyl Chain Order | Less Ordered | More Ordered | Cholesterol has a more pronounced ordering effect on the saturated acyl chain of sphingomyelin.[2] |
Molecular Interactions: A Closer Look
The distinct behaviors of POPC and sphingomyelin in cholesterol rafts can be attributed to their fundamental molecular differences.
POPC , a glycerophospholipid, has a kinked unsaturated oleoyl (B10858665) chain that creates more packing defects in the membrane. Its interaction with cholesterol is primarily through weaker van der Waals forces.
Sphingomyelin , a sphingolipid, possesses a saturated acyl chain and a sphingoid backbone. This structure allows for tighter packing with cholesterol. A key interaction is the potential for a hydrogen bond to form between the 3-hydroxyl group of cholesterol and the amide group of sphingomyelin, an interaction absent with POPC. This hydrogen bond further stabilizes the complex and contributes to the formation of a more ordered membrane environment.[8]
Experimental Protocols
To facilitate the replication and further investigation of the properties of POPC and sphingomyelin-containing membranes, detailed protocols for key experimental techniques are provided below.
Liposome Preparation by Extrusion
This method is used to create unilamellar vesicles of a defined size, which serve as model membranes.
-
Lipid Film Formation:
-
Co-dissolve the desired lipids (e.g., POPC, sphingomyelin, cholesterol) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.[9]
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the hydrated lipid suspension into one of the extruder's syringes.
-
Force the suspension back and forth through the membrane for a defined number of passes (typically 11-21 passes) to generate unilamellar vesicles of a uniform size.[3][9][10]
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the thermodynamics of cholesterol binding to lipid vesicles.
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC or POPC/sphingomyelin mixtures) as described above.
-
Prepare a solution of cholesterol solubilized by methyl-β-cyclodextrin.
-
-
Titration:
-
Load the lipid vesicle suspension into the ITC syringe and the cholesterol-cyclodextrin solution into the sample cell.
-
Perform a series of injections of the lipid vesicles into the cholesterol solution while monitoring the heat changes.
-
-
Data Analysis:
Solid-State 2H NMR Spectroscopy
This technique provides information on the order and dynamics of lipid acyl chains.
-
Sample Preparation:
-
Synthesize or purchase lipids with deuterated acyl chains (e.g., POPC-d31 or PSM-d31).
-
Prepare multilamellar vesicles (MLVs) or oriented lipid bilayers containing the deuterated lipids and cholesterol.
-
-
NMR Spectroscopy:
-
Acquire 2H NMR spectra at a specific temperature.
-
-
Data Analysis:
Förster Resonance Energy Transfer (FRET)
FRET can be used to detect and characterize the size of lipid domains.
-
Probe Incorporation:
-
Prepare lipid vesicles containing a FRET pair of fluorescently labeled lipids. One probe (donor) is typically chosen to partition into the liquid-disordered phase (e.g., a probe with unsaturated acyl chains), and the other (acceptor) into the liquid-ordered phase (e.g., a probe with saturated acyl chains).
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission of the donor and acceptor fluorophores.
-
-
FRET Efficiency Calculation:
-
Calculate the FRET efficiency based on the quenching of the donor fluorescence in the presence of the acceptor. Low FRET efficiency suggests the segregation of the probes into separate domains, indicating phase separation. The size of the domains can be estimated based on the Fret efficiency and the known Förster distance of the probe pair.[14][15]
-
Impact on Cellular Signaling Pathways
The distinct biophysical environments created by POPC and sphingomyelin in cholesterol rafts have significant consequences for cellular signaling. Lipid rafts serve as platforms that concentrate or exclude specific proteins, thereby regulating their interactions and downstream signaling cascades.
T-Cell Receptor (TCR) Signaling
The activation of T-cells upon antigen recognition is critically dependent on the integrity of lipid rafts. Sphingomyelin- and cholesterol-rich rafts are essential for the spatial organization of signaling molecules, including the TCR and the Src-family kinase Lck.
In sphingomyelin-rich rafts, the ordered environment facilitates the co-localization of the TCR and Lck while excluding the phosphatase CD45.[1][6] This spatial organization is crucial for the initiation of the phosphorylation cascade that leads to T-cell activation. In a more fluid, POPC-rich environment, this segregation is less pronounced, potentially leading to aberrant signaling.
Epidermal Growth Factor Receptor (EGFR) Signaling
The localization of EGFR in lipid rafts is also critical for its signaling activity. The composition of these rafts can influence receptor dimerization and subsequent downstream pathways.
Sphingomyelin-cholesterol rafts can promote the clustering and stabilization of EGFR dimers upon ligand binding, leading to sustained downstream signaling.[5][16][17] In contrast, in a more fluid POPC-containing membrane, EGFR dimerization may be more transient, resulting in a different signaling output.
Experimental Workflow: A Comparative Approach
The following diagram outlines a logical workflow for comparing the effects of POPC and sphingomyelin on cholesterol raft properties.
Conclusion
The evidence overwhelmingly indicates that sphingomyelin is a more potent promoter of ordered, stable, and less permeable cholesterol-rich domains than POPC. This is a direct consequence of its favorable thermodynamic interactions with cholesterol and its molecular structure, which allows for tighter packing. These biophysical differences have profound implications for the function of lipid rafts as signaling platforms, influencing the spatial organization and activity of key receptor systems like the TCR and EGFR. For researchers investigating the role of lipid rafts in cellular processes or developing therapeutics that target membrane-associated events, a thorough understanding of the distinct roles of sphingomyelin and POPC is paramount. The choice of lipid composition in model systems should be carefully considered to accurately reflect the biological question at hand.
References
- 1. rupress.org [rupress.org]
- 2. Lipid raft domains and protein networks in T-cell receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Roles of Specific Membrane Lipid Domains in EGF Receptor Activation and Cell Adhesion Molecule Stabilization in a Developing Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid rafts and the initiation of T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 9. avantiresearch.com [avantiresearch.com]
- 10. liposomes.ca [liposomes.ca]
- 11. Interactions of Cholesterol with Lipid Membranes and Cyclodextrin Characterized by Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Solid-State NMR Spectroscopic Approaches to Investigate Dynamics, Secondary Structure and Topology of Membrane Proteins [scirp.org]
- 14. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]
- 16. Acid sphingomyelinase mediates 50-Hz magnetic field-induced EGF receptor clustering on lipid raft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EGF Receptors Are Localized to Lipid Rafts that Contain a Balance of Inner and Outer Leaflet Lipids: A Shotgun Lipidomics Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to POPC Force Fields for Molecular Dynamics Simulations
For researchers, scientists, and drug development professionals, the accuracy of molecular dynamics (MD) simulations is paramount. This guide provides an objective comparison of commonly used force fields for simulating 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayers, a crucial component of model cell membranes.
The choice of a force field can significantly impact the structural and dynamic properties of simulated lipid bilayers. Therefore, validating these force fields against experimental data is a critical step in ensuring the reliability of MD simulations. This guide focuses on the performance of several popular all-atom and united-atom force fields in reproducing key experimental observables for POPC bilayers.
Performance Comparison of POPC Force Fields
The following tables summarize the performance of various force fields in reproducing key experimental properties of POPC bilayers, including the area per lipid (APL), bilayer thickness (D_HH), and deuterium (B1214612) order parameters (S_CD). These parameters are fundamental indicators of the structural integrity and fluidity of the simulated membrane.
| Force Field | APL (Ų) | Bilayer Thickness (D_HH, Å) | S_CD (sn-1, C10) | S_CD (sn-2, C10) |
| Experimental | 64.0 ± 1.0 | 37.5 ± 1.0 | ~0.15-0.20 | ~0.10-0.15 |
| CHARMM36 | 64.9 | 37.8 | 0.18 | 0.13 |
| Slipids | 65.2 | 37.2 | 0.19 | 0.14 |
| Lipid14 | 62.1 | 39.5 | 0.22 | 0.17 |
| GROMOS 54A7 | 68.3 | 35.1 | 0.14 | 0.09 |
| OPLS3e | 65.1 | 37.6 | 0.18 | 0.13 |
| Berger | 68.0 | 35.5 | 0.15 | 0.10 |
Table 1: Comparison of Area per Lipid, Bilayer Thickness, and Acyl Chain Order Parameters. The values presented are averages from multiple studies and may vary slightly depending on simulation conditions. Experimental values are provided as a benchmark.
| Force Field | Lateral Diffusion Coefficient (10⁻⁷ cm²/s) |
| Experimental | ~1.0 - 1.5 |
| CHARMM36 | 1.2 |
| Slipids | 1.1 |
| Lipid14 | 0.9 |
| GROMOS 54A7 | 1.8 |
| OPLS3e | 1.3 |
| Berger | 1.7 |
Table 2: Comparison of Lateral Diffusion Coefficients. This parameter reflects the fluidity of the lipid bilayer.
Key Observations:
-
CHARMM36 and Slipids generally show excellent agreement with experimental data across multiple parameters, making them popular choices for POPC bilayer simulations.[1][2]
-
Lipid14 tends to produce more ordered bilayers with a smaller area per lipid and a larger thickness.[1]
-
GROMOS 54A7 and Berger lipids , both united-atom force fields, tend to result in more fluid bilayers with larger areas per lipid and smaller thicknesses compared to experiments.[1][3][4]
-
OPLS3e demonstrates good performance, comparable to CHARMM36, in reproducing structural properties of POPC bilayers.[5][6][7][8]
-
It is important to note that no single force field consistently outperforms others across all properties and conditions.[9][10][11][12] The choice of force field should be guided by the specific research question and the properties of interest.
Experimental Protocols for Force Field Validation
The validation of lipid force fields relies on a rigorous comparison between simulation results and experimental data. The following outlines a typical workflow for this process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure of POPC Lipid Bilayers in OPLS3e Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields' Descriptions of POPC-Cholesterol Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Characterizing POPC Liposome Size Distribution by Dynamic Light Scattering (DLS)
For researchers, scientists, and drug development professionals, accurately characterizing the size distribution of liposomes is a critical step in ensuring product quality, stability, and efficacy. This guide provides a comparative overview of methodologies for characterizing 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes using Dynamic Light Scattering (DLS), a widely adopted technique for nanoparticle size analysis.
This publication delves into common preparation techniques for POPC liposomes—extrusion and ethanol (B145695) injection—and compares the size distribution analysis using two prevalent DLS instruments: the Malvern Zetasizer series and the Wyatt DynaPro series. Experimental data from various studies are presented to offer a comprehensive understanding of expected outcomes.
Principles of Dynamic Light Scattering (DLS) for Liposome (B1194612) Sizing
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles in suspension, typically in the sub-micron range.[1] The fundamental principle of DLS lies in the analysis of the Brownian motion of particles in a liquid medium. Smaller particles diffuse more rapidly than larger ones, causing faster fluctuations in the intensity of scattered light. By measuring the rate of these fluctuations, the hydrodynamic diameter of the particles can be determined using the Stokes-Einstein equation.[2] The key parameters obtained from DLS analysis are the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.[3]
Experimental Methodologies
Detailed protocols for both the preparation of POPC liposomes and their subsequent analysis by DLS are crucial for obtaining reproducible and reliable results. Below are representative protocols for the extrusion and ethanol injection methods.
POPC Liposome Preparation by Extrusion
The extrusion method is a popular technique for producing unilamellar liposomes with a controlled size distribution.[4]
Protocol:
-
Lipid Film Hydration: A chloroform (B151607) solution of POPC is dried under a stream of nitrogen gas to form a thin lipid film. The film is then placed under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
Hydration: The dried lipid film is hydrated with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs).[5]
-
Freeze-Thaw Cycles: The MLV suspension is subjected to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and reduce the lamellarity of the vesicles.[5]
-
Extrusion: The suspension is then repeatedly passed (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[5][6] This process forces the MLVs to break down and re-form into smaller, unilamellar vesicles with a diameter close to the pore size of the membrane.
POPC Liposome Preparation by Ethanol Injection
The ethanol injection method is a rapid and simple technique for preparing small unilamellar vesicles.[1][7]
Protocol:
-
Lipid Solution Preparation: POPC is dissolved in ethanol to create a lipid-ethanol solution.[2][8]
-
Injection: The lipid-ethanol solution is rapidly injected into a stirred aqueous buffer.[7][8] The rapid dilution of ethanol in the aqueous phase causes the phospholipids (B1166683) to precipitate and self-assemble into liposomes.[9]
-
Solvent Removal: The residual ethanol is typically removed from the liposome suspension by dialysis or rotary evaporation.[8]
Comparative DLS Analysis of POPC Liposomes
The choice of DLS instrument can influence the specifics of the measurement process and data analysis. This section compares the general workflow and reported performance for the Malvern Zetasizer and Wyatt DynaPro instruments.
Malvern Zetasizer Series
The Malvern Zetasizer is a widely used DLS instrument that often incorporates Non-Invasive Backscatter (NIBS) technology, allowing for measurements of a broad range of sample concentrations.[10] The Zetasizer Ultra model also offers Multi-Angle DLS (MADLS), which can provide higher resolution size distributions and particle concentration measurements.[3][11]
Typical Measurement Protocol:
-
Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.[11]
-
Instrument Setup: Select an appropriate cuvette and allow the instrument to equilibrate to the desired temperature (e.g., 25°C).[11]
-
Measurement Parameters: In the software (e.g., ZS Xplorer), define the material properties (refractive index and absorption of POPC) and dispersant properties (viscosity and refractive index of the buffer).[11]
-
Data Acquisition: Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility. The software automatically analyzes the correlation function to provide the Z-average diameter and PDI.[11]
Wyatt DynaPro Series
The Wyatt DynaPro series, including the Plate Reader models, are also popular for DLS measurements and are known for their high-throughput capabilities.[12] These instruments can perform both DLS for size and Static Light Scattering (SLS) for molecular weight determination.
Typical Measurement Protocol:
-
Sample Preparation: Prepare the liposome sample in a compatible microplate or cuvette. Ensure the sample is free of air bubbles.[12]
-
Instrument Setup: Power on the instrument and launch the DYNAMICS software.[12]
-
Measurement Parameters: In the software, define the experiment type, sample parameters, and acquisition settings.[13]
-
Data Acquisition: The instrument acquires data and the DYNAMICS software analyzes the autocorrelation function to determine the hydrodynamic radius (Rh), which is then converted to diameter, and the polydispersity (%Pd).[5]
Data Presentation and Comparison
The following tables summarize representative DLS data for POPC liposomes prepared by different methods and analyzed with different DLS instruments, as reported in the literature. It is important to note that these results are not from a direct head-to-head comparison and experimental conditions may vary.
Table 1: DLS Data for Extruded POPC Liposomes
| DLS Instrument | Pore Size (nm) | Z-Average Diameter (nm) | PDI / %Pd | Reference |
| Malvern Zetasizer | 100 | ~115 | < 0.1 | [14] |
| DynaPro-MSXTC | 80 | ~88 (diameter) | 19.9% | [5] |
| Not Specified | 100 | ~120-140 | < 0.1 | [4] |
Table 2: DLS Data for POPC Liposomes Prepared by Ethanol/Methanol Injection
| DLS Instrument | Preparation Method Details | Z-Average Diameter (nm) | PDI | Reference |
| Not Specified | Methanol Injection | 40 - 70 | Monomodal | [15] |
| Not Specified | Ethanol Injection | ~100 | < 0.2 | [16] |
| Not Specified | Ethanol Injection | ~80 - 170 | Not Specified | [17] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing POPC liposome size distribution by DLS, from sample preparation to data analysis.
Conclusion
Both the extrusion and ethanol injection methods are effective for producing POPC liposomes suitable for various research and drug delivery applications. The extrusion method offers precise size control, while the ethanol injection method provides a simpler and more rapid preparation process.
Dynamic Light Scattering is an indispensable tool for characterizing the size distribution of these liposomes. While different DLS instruments like the Malvern Zetasizer and Wyatt DynaPro have their own specific features and software, both are capable of providing accurate and reproducible measurements of Z-average diameter and Polydispersity Index. The choice of instrument may depend on specific laboratory needs, such as sample throughput and the requirement for additional measurements like particle concentration or zeta potential.
For optimal results, it is crucial to follow standardized protocols for both liposome preparation and DLS analysis, and to carefully consider factors such as sample concentration and dispersant properties. This guide provides a foundational comparison to aid researchers in selecting and implementing the appropriate methods for their specific needs in characterizing POPC liposomes.
References
- 1. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. mdpi.com [mdpi.com]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size and charge of Liposomes | Malvern Panalytical [malvernpanalytical.com]
- 11. Characterising the Size and Concentration of Liposomes - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 13. wyatt.com [wyatt.com]
- 14. researchgate.net [researchgate.net]
- 15. Size distribution of spontaneously formed liposomes by the alcohol injection method. [sonar.ch]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
Assessing POPC Bilayer Integrity: A Comparative Guide to Fluorescence Leakage and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
The integrity of lipid bilayers is a critical parameter in various research and development areas, from fundamental biophysics to drug delivery system design. For formulations utilizing 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a common zwitterionic phospholipid, accurately assessing bilayer integrity is paramount. This guide provides a comprehensive comparison of the widely used fluorescence leakage assay with alternative methods, offering insights into their principles, protocols, and the quantitative data they yield.
Fluorescence Leakage Assays: A Sensitive Reporter of Membrane Permeability
Fluorescence leakage assays are a cornerstone for assessing the integrity of liposomal bilayers. These assays rely on the encapsulation of a fluorescent dye at a self-quenching concentration or a fluorescent dye with its quencher. Disruption of the bilayer integrity leads to the release of the encapsulated contents, resulting in a measurable increase in fluorescence intensity upon dilution in the external buffer.
Calcein (B42510) Leakage Assay
The calcein leakage assay is a classic and widely adopted method. Calcein, a highly water-soluble and membrane-impermeable fluorescent dye, is encapsulated in POPC liposomes at a concentration high enough to cause self-quenching.[1][2] Any perturbation that compromises the bilayer's integrity allows calcein to leak out, leading to its dequenching and a quantifiable increase in fluorescence.
ANTS/DPX Leakage Assay
This assay utilizes a dye/quencher pair: 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) as the fluorophore and p-xylene-bis-pyridinium bromide (DPX) as the quencher.[3][4] When co-encapsulated within POPC liposomes, the close proximity of ANTS and DPX results in efficient fluorescence quenching. Leakage from the liposomes separates the dye and quencher, leading to a significant increase in ANTS fluorescence.[5][6]
Quantitative Comparison of Fluorescence Leakage Assays
| Feature | Calcein Leakage Assay | ANTS/DPX Leakage Assay |
| Principle | Self-quenching of encapsulated calcein | Collisional quenching of ANTS by DPX |
| Typical Encapsulation | 50-100 mM Calcein | 12.5 mM ANTS / 45 mM DPX[3] |
| Excitation/Emission (nm) | ~495 / ~515 | ~351 / ~520 |
| Reported Leakage (%) | Peptide-induced leakage in POPG/POPC vesicles: <20% after 10 mins, ~40% after 2 hours.[7] | Peptide-induced leakage in POPC vesicles (LIC50): 1:200 to 1:1000 peptide-to-lipid ratio.[6] |
| Advantages | Single component encapsulation, well-established. | High quenching efficiency, sensitive. |
| Disadvantages | Potential for dye-lipid interactions. | Requires co-encapsulation of two components. |
Alternative Methods for Assessing Bilayer Integrity
While fluorescence leakage assays are powerful, a multi-faceted approach employing alternative techniques can provide a more comprehensive understanding of POPC bilayer integrity.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a suspension.[8] While it doesn't directly measure leakage, it is an excellent tool for monitoring the colloidal stability of liposome (B1194612) populations. Changes in vesicle size, aggregation, or the appearance of smaller fragments can indicate a loss of bilayer integrity.[7][9]
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM provides direct visualization of liposomes in their near-native, hydrated state.[10] This high-resolution imaging technique allows for the detailed morphological assessment of POPC bilayers, revealing features such as lamellarity, shape, and the presence of defects or pores that signify compromised integrity.[11][12]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that measures the heat changes associated with molecular interactions.[13] When a substance that perturbs the bilayer is titrated into a suspension of POPC liposomes, the resulting heat changes can provide quantitative information about the binding affinity, enthalpy, and entropy of the interaction, indirectly reporting on the disruption of the bilayer structure.[5]
Comparison of Alternative Integrity Assessment Methods
| Feature | Dynamic Light Scattering (DLS) | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures particle size distribution based on Brownian motion. | Direct imaging of vitrified samples. | Measures heat changes upon molecular interaction. |
| Information Provided | Vesicle size, aggregation, polydispersity. | Vesicle morphology, lamellarity, bilayer defects. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). |
| Advantages | Non-invasive, rapid, provides information on colloidal stability. | High-resolution visualization of bilayer structure. | Label-free, provides a complete thermodynamic profile of interaction. |
| Disadvantages | Indirect measure of leakage, less sensitive to small pores. | Requires specialized equipment and expertise, can be time-consuming. | Indirect measure of integrity, requires a binding event that produces heat change. |
Experimental Protocols
Calcein Leakage Assay Protocol
-
Liposome Preparation: Prepare POPC large unilamellar vesicles (LUVs) by the extrusion method. Hydrate the POPC lipid film with a self-quenching concentration of calcein solution (e.g., 50 mM calcein in buffer).
-
Purification: Remove unencapsulated calcein by size-exclusion chromatography.
-
Fluorescence Measurement:
-
Dilute the calcein-loaded liposomes in a cuvette to a suitable concentration.
-
Record the baseline fluorescence (F₀).
-
Add the agent suspected of compromising bilayer integrity (e.g., peptide, drug).
-
Monitor the increase in fluorescence over time (F).
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and record the maximum fluorescence (Fₘₐₓ).
-
-
Calculation of Leakage: The percentage of leakage is calculated using the formula: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100.[7]
Dynamic Light Scattering (DLS) Protocol
-
Sample Preparation: Dilute the POPC liposome suspension to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the instrument parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the sample in the instrument and initiate the measurement. The instrument software will analyze the fluctuations in scattered light to determine the size distribution and polydispersity index (PDI).
-
Analysis: Compare the size distribution and PDI of the treated sample to a control sample to assess for changes in vesicle size or aggregation.
Cryo-Transmission Electron Microscopy (Cryo-TEM) Protocol
-
Grid Preparation: Apply a small aliquot of the POPC liposome suspension to a TEM grid.
-
Vitrification: Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preserving the native structure of the liposomes.
-
Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.
-
Analysis: Analyze the images to assess the morphology, lamellarity, and integrity of the POPC liposomes.[12]
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Place the POPC liposome suspension in the sample cell of the calorimeter and the interacting substance in the injection syringe. Ensure both are in the same buffer to minimize heats of dilution.
-
Titration: Inject small aliquots of the substance from the syringe into the liposome suspension while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat peaks to obtain the enthalpy change for each injection. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5]
Visualizing the Workflow: Diagrams
Caption: Workflow for the Calcein Leakage Assay.
Caption: Workflow for Dynamic Light Scattering Analysis.
Caption: Workflow for Cryo-Transmission Electron Microscopy.
Caption: Workflow for Isothermal Titration Calorimetry.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. AFM, ESEM, TEM, and CLSM in liposomal characterization: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 7. perso.esiee.fr [perso.esiee.fr]
- 8. mdpi.com [mdpi.com]
- 9. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. biorxiv.org [biorxiv.org]
A Researcher's Guide to the Calorimetric Validation of POPC Phase Transition
For researchers and professionals in drug development and life sciences, accurate characterization of lipid bilayer phase behavior is paramount. The phase transition of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a common phospholipid in model membranes, is a key benchmark for understanding membrane fluidity, permeability, and the interaction with therapeutic agents. Differential Scanning Calorimetry (DSC) stands as a gold standard for this analysis, offering direct thermodynamic data. This guide provides a comprehensive comparison of DSC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Comparing the Techniques: A Quantitative Overview
The selection of an analytical method for studying lipid phase transitions depends on the specific research question, available instrumentation, and the nature of the sample. While DSC provides direct thermodynamic measurements, other techniques offer complementary information on the structural and dynamic changes within the lipid bilayer.
| Technique | Parameter Measured | POPC Main Phase Transition Temperature (Tm) | Enthalpy (ΔH) | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Heat capacity change | ~ -2 °C to -3 °C[1] | ~ 32.8 kJ/mol[2] | Direct measurement of thermodynamic parameters, high sensitivity and reproducibility[3][4]. | Requires relatively high sample concentration, potential for artifacts from sample preparation[5][6]. |
| Fluorescence Spectroscopy (e.g., with Laurdan) | Changes in local environment polarity and rotational mobility of a fluorescent probe[7][8]. | Inferred from spectral shifts or changes in anisotropy. | Not directly measured. | High sensitivity, suitable for dilute samples, provides information on membrane microdomains[7][9]. | Indirect measurement, probe partitioning can be complex, potential for probe-induced membrane perturbations[9]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in nuclear spin relaxation times and chemical shifts, reflecting molecular mobility and order[10][11][12]. | Inferred from changes in spectral linewidths or intensities. | Not directly measured. | Provides detailed information on molecular structure, dynamics, and orientation of lipids[10][12][13]. | Lower sensitivity, requires specialized equipment and expertise, longer acquisition times[14][15]. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in vibrational frequencies of specific chemical bonds (e.g., C-H, C=O) indicating conformational changes[16]. | Inferred from shifts in vibrational band positions. | Not directly measured. | Non-invasive, no probe required, provides information on specific molecular groups[3][16]. | Indirect measurement of transition, lower sensitivity for subtle transitions, potential for overlapping bands[17]. |
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable data acquisition hinges on meticulous experimental execution. Below are detailed protocols for the preparation of POPC liposomes and their analysis using DSC and alternative techniques.
Preparation of POPC Liposomes (Thin-Film Hydration Method)
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be further processed to form unilamellar vesicles (LUVs) if required[2][18][19][20].
-
Lipid Film Formation:
-
Dissolve a known quantity of POPC in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask[2][18].
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask[2].
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent[18].
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer) by adding the buffer to the flask. The final lipid concentration is typically in the range of 1-10 mg/mL[2].
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs)[18]. The hydration temperature should be above the phase transition temperature of the lipid to ensure proper vesicle formation. For POPC, this can be done at room temperature[2].
-
-
(Optional) Vesicle Sizing (Extrusion for LUVs):
-
For a more homogeneous population of vesicles, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device[21]. This process is typically repeated 10-20 times.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat difference between a sample and a reference as a function of temperature, allowing for the determination of the temperature and enthalpy of phase transitions[3][22].
-
Sample and Reference Preparation:
-
Accurately pipette the POPC liposome (B1194612) suspension into a DSC sample pan.
-
Use the same buffer used for liposome hydration as the reference.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transition of POPC (e.g., -15°C).
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) through the phase transition region up to a temperature well above the transition (e.g., 10°C)[23].
-
Record the differential heat flow as a function of temperature. Multiple heating and cooling scans are often performed to check for reversibility and thermal history effects.
-
-
Data Analysis:
-
The main phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak[24].
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps involved in the preparation of POPC liposomes and their analysis by DSC.
Caption: Workflow for preparing multilamellar POPC vesicles.
Caption: Experimental workflow for DSC analysis of POPC liposomes.
Alternative Methodologies: A Closer Look
Fluorescence Spectroscopy
This technique utilizes fluorescent probes, such as Laurdan, whose spectral properties are sensitive to the polarity of their microenvironment[7][8]. During a phase transition, the change in lipid packing alters the water content in the bilayer, which is detected as a shift in the probe's emission spectrum[25].
Experimental Protocol:
-
Probe Incorporation: The fluorescent probe is co-dissolved with POPC in the organic solvent during the liposome preparation process, typically at a lipid-to-probe molar ratio of 200:1 to 500:1[25][26].
-
Spectra Acquisition: The fluorescence emission spectrum of the Laurdan-labeled liposomes is recorded over a range of temperatures spanning the phase transition.
-
Data Analysis: The extent of the spectral shift is often quantified using the Generalized Polarization (GP) value, which is calculated from the fluorescence intensities at two characteristic wavelengths. A plot of GP versus temperature will show a sigmoidal change, with the inflection point corresponding to the Tm[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can monitor the mobility of different parts of the lipid molecule. The transition from the more rigid gel phase to the fluid liquid-crystalline phase is accompanied by a significant increase in molecular motion, which leads to a narrowing of the NMR signals[10][11][12].
Experimental Protocol:
-
Sample Preparation: POPC liposomes are prepared as described above, often using a deuterated buffer to minimize the solvent signal.
-
NMR Data Acquisition: 1H, 13C, or 31P NMR spectra are acquired at various temperatures across the phase transition.
-
Data Analysis: The Tm is identified as the temperature at which the maximum change in the linewidth or intensity of a specific resonance (e.g., the choline (B1196258) group in the headgroup or the acyl chain methylene (B1212753) groups) occurs[16].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of specific chemical bonds. The frequency of the CH2 stretching vibrations in the lipid acyl chains is particularly sensitive to the conformational order of the bilayer[16].
Experimental Protocol:
-
Sample Preparation: A concentrated sample of POPC liposomes is placed in a temperature-controlled sample cell.
-
FTIR Spectra Acquisition: Infrared spectra are recorded as a function of temperature.
-
Data Analysis: The frequency of the symmetric or asymmetric CH2 stretching band is plotted against temperature. A sharp increase in frequency indicates the transition from the ordered gel phase to the disordered liquid-crystalline phase, with the midpoint of this transition corresponding to the Tm.
Conclusion
The calorimetric validation of the POPC phase transition by DSC provides direct and reliable thermodynamic information. However, a comprehensive understanding of membrane behavior often benefits from the complementary insights offered by techniques such as fluorescence spectroscopy, NMR, and FTIR. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to best address their specific scientific questions in the fields of drug delivery, membrane biophysics, and materials science.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase fluctuation in phospholipid membranes revealed by Laurdan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad lipid phase transitions in mammalian cell membranes measured by Laurdan fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. NMR spectroscopy of lipidic cubic phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ucm.es [ucm.es]
- 25. rrp.nipne.ro [rrp.nipne.ro]
- 26. par.nsf.gov [par.nsf.gov]
Unveiling the Molecular Blueprint of POPC: A Comparative Guide to Structural Confirmation by NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous structural confirmation of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a critical checkpoint in ensuring the quality, consistency, and biological relevance of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate details of POPC's molecular architecture. This guide provides an objective comparison of NMR spectroscopy with alternative analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive window into the chemical environment of each atom within the POPC molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides definitive structural information, from the conformation of the phosphocholine (B91661) headgroup to the precise location of the double bond in the oleoyl (B10858665) chain.
Comparative Analysis of Analytical Techniques for POPC Structural Confirmation
While NMR is a powerful tool, other techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) also play vital roles in the characterization of POPC. Each method offers distinct advantages and limitations in terms of the information they provide, their sensitivity, and their application in purity assessment versus detailed structural elucidation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information on the proton environment, confirming the presence of key functional groups (e.g., choline (B1196258) headgroup, glycerol (B35011) backbone, acyl chains, double bonds). Can be used for quantitative purity assessment.[1][2][3][4] | High resolution, non-destructive, quantitative.[2][4] | Signal overlap can be an issue in complex mixtures without 2D techniques. Lower sensitivity compared to MS. |
| ¹³C NMR | Details the carbon skeleton of the molecule, with distinct signals for each carbon atom in the POPC structure, including the carbonyls of the ester linkages and the carbons of the unsaturated oleoyl chain. | Provides unambiguous confirmation of the carbon framework. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times compared to ¹H NMR. |
| ³¹P NMR | Specifically probes the phosphorus atom in the phosphate (B84403) headgroup, providing information on the chemical environment, phase behavior (e.g., bilayer, micelle), and headgroup dynamics.[5][6][7] | Highly sensitive for phosphorus-containing molecules, excellent for studying membrane organization.[6] | Provides information only on the phosphate headgroup. |
| Mass Spectrometry (MS) | Determines the molecular weight of the entire POPC molecule with high accuracy, confirming its elemental composition. Fragmentation patterns can provide information on the constituent fatty acids.[8][9][10] | Extremely high sensitivity, excellent for identifying molecular species and detecting impurities.[10] | Does not provide detailed information on the 3D structure or conformation in solution/bilayer. Isomeric differentiation can be challenging without chromatography. |
| HPLC-ELSD | Separates POPC from other lipids and impurities based on polarity, allowing for purity assessment and quantification.[11][12][13][14] | Robust and sensitive method for quantitative analysis of compounds lacking a UV chromophore.[11] Well-suited for purity analysis and quality control.[11] | Does not provide direct structural information beyond chromatographic behavior. |
Quantitative Data Presentation
The following tables summarize key quantitative data obtained from different analytical techniques for the structural confirmation of POPC.
Table 1: Representative ¹H NMR Chemical Shifts for POPC
| Assignment | Chemical Shift (ppm) in CDCl₃ |
| N(CH₃)₃ (Choline headgroup) | ~3.40 |
| -CH₂-N- (Choline headgroup) | ~3.85 |
| -CH₂-O-P- (Choline headgroup) | ~4.30 |
| Glycerol CH₂O | ~4.15 & ~4.40 |
| Glycerol CHO | ~5.25 |
| Olefinic CH=CH (Oleoyl chain) | ~5.35 |
| α-CH₂ (Palmitoyl & Oleoyl chains) | ~2.30 |
| Allylic CH₂ (Oleoyl chain) | ~2.00 |
| -(CH₂)n- (Acyl chains) | ~1.25 |
| Terminal CH₃ (Acyl chains) | ~0.88 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[1]
Table 2: Representative ¹³C NMR Chemical Shifts for POPC
| Assignment | Chemical Shift (ppm) in CDCl₃ |
| N(CH₃)₃ (Choline headgroup) | ~54.5 |
| -CH₂-N- (Choline headgroup) | ~66.5 |
| -CH₂-O-P- (Choline headgroup) | ~59.5 |
| Glycerol CH₂O | ~62.5 & ~63.0 |
| Glycerol CHO | ~70.5 |
| Olefinic CH=CH (Oleoyl chain) | ~129.8 & ~130.0 |
| C=O (Ester carbonyls) | ~173.0 & ~173.4 |
| Acyl chain CH₂ | 22.7 - 34.2 |
| Terminal CH₃ (Acyl chains) | ~14.1 |
Note: Precise chemical shifts can vary based on solvent and temperature.
Table 3: Representative ³¹P NMR Chemical Shift for POPC
| Sample Condition | Chemical Shift (ppm) | Interpretation |
| POPC in CDCl₃ | ~ -0.8 | Isotropic signal indicating soluble, monomeric lipid. |
| POPC vesicles (lamellar phase) | Anisotropic powder pattern (high-field peak, low-field shoulder) | Characteristic of lipids in a bilayer organization with restricted motion.[5][6] |
Table 4: Mass Spectrometry Data for POPC
| Ion | Calculated m/z | Observed m/z | Technique |
| [POPC + H]⁺ | 760.5856 | ~760.6 | ESI-MS |
| [POPC + Na]⁺ | 782.5675 | ~782.6 | ESI-MS |
Note: Observed m/z values are from positive ion mode electrospray ionization mass spectrometry.[8]
Experimental Protocols
¹H NMR Spectroscopy for POPC Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the POPC sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-3 seconds, spectral width of 12-16 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals corresponding to the different proton groups of POPC.
-
-
Analysis: Compare the chemical shifts and integration values to known values for POPC to confirm its structure and assess purity.
High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) for POPC Purity Analysis
-
Sample Preparation: Prepare a stock solution of POPC at a concentration of 1 mg/mL in a mixture of chloroform and methanol (B129727) (2:1, v/v).[11]
-
HPLC System:
-
Column: Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Hexane/Isopropanol (e.g., 80:20 v/v).
-
Mobile Phase B: Hexane/Isopropanol/Water (e.g., 50:40:10 v/v/v).
-
Gradient: A linear gradient from 100% A to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
ELSD Detector Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
-
Injection: Inject 10-20 µL of the sample solution.
-
Data Analysis: The purity of POPC is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (ESI-MS) for POPC Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of POPC (e.g., 10 µg/mL) in a solvent mixture compatible with electrospray ionization, such as methanol/chloroform (2:1, v/v) with the addition of a small amount of ammonium (B1175870) acetate (B1210297) or sodium acetate to promote ion formation.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150°C.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Acquisition: Acquire the mass spectrum in the m/z range of 100-1000.
-
Analysis: Identify the molecular ions corresponding to [POPC + H]⁺ and/or [POPC + Na]⁺ to confirm the molecular weight.
Mandatory Visualizations
Caption: Workflow for POPC structural confirmation using NMR spectroscopy.
Caption: Comparison of analytical methods for POPC characterization.
References
- 1. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. ir.amolf.nl [ir.amolf.nl]
- 10. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of POPC Lipid Composition
For researchers, scientists, and drug development professionals, the accurate analysis of lipid composition is paramount. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous phospholipid in biological membranes, and its precise characterization is crucial for understanding membrane dynamics, cellular signaling, and the development of lipid-based drug delivery systems. This guide provides a comprehensive comparison of three prominent mass spectrometry-based techniques for the analysis of POPC: Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison
| Parameter | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Soft ionization of analytes in solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. | Chromatographic separation followed by mass analysis. |
| Limit of Detection (LOD) | Low picomole (pmol) to femtomole (fmol) range.[1] | Low picomole (pmol) range. | Femtomole (fmol) to attomole (amol) range. |
| Limit of Quantitation (LOQ) | Picomole (pmol) range. | Picomole (pmol) range. | Femtomole (fmol) to picomole (pmol) range. |
| Reproducibility (RSD) | Typically <15%. | Can be variable (>20%) due to matrix heterogeneity, but can be improved.[2] | Typically <15%.[2] |
| Structural Information | Excellent for fatty acid composition and head group identification through tandem MS (MS/MS). | Good for molecular weight determination; fragmentation can provide structural details.[2] | Excellent for isomer separation and detailed structural elucidation through MS/MS. |
| Sample Throughput | High (direct infusion) to moderate (with LC). | High. | Moderate to high, depending on the chromatographic method. |
| Ion Suppression Effects | Prone to ion suppression, especially in complex mixtures. | Less prone to ion suppression from salts, but matrix background can interfere. | Minimized through chromatographic separation. |
| Strengths | Soft ionization, suitable for fragile molecules, easily coupled to liquid chromatography.[3] | High tolerance to salts and buffers, rapid analysis, suitable for imaging.[4] | High sensitivity, specificity, and ability to resolve isomers. |
| Weaknesses | Susceptible to ion suppression, may require sample cleanup. | "Sweet spot" phenomenon can affect reproducibility, matrix interference in low mass range.[4][5] | Longer analysis time per sample compared to direct infusion methods. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results in lipid analysis. Below are representative protocols for the analysis of POPC using ESI-MS, MALDI-MS, and LC-MS/MS.
Electrospray Ionization Mass Spectrometry (ESI-MS) of POPC
This protocol outlines the direct infusion analysis of POPC using ESI-MS for rapid screening and structural confirmation.
1. Sample Preparation:
- Dissolve the POPC standard or lipid extract in a suitable solvent system, such as chloroform/methanol (1:1, v/v) or methanol/water (1:1, v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.
- The final concentration should be in the range of 1-10 µM.
2. Instrument Setup:
- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive and/or negative ion mode. In positive ion mode, POPC is typically detected as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts. In negative ion mode, it can be detected as [M+Cl]⁻ or [M+CH₃COO]⁻ adducts.
- Capillary Voltage: 3.0-4.5 kV.
- Sheath Gas and Auxiliary Gas Flow Rate: Optimize for stable spray (e.g., 10-20 L/min).
- Capillary Temperature: 250-350 °C.
- Mass Range: m/z 150-1000.
3. Data Acquisition:
- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- Acquire full scan mass spectra to identify the molecular ions of POPC.
- For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of POPC (e.g., m/z 760.6 for [M+H]⁺). A characteristic fragment at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of POPC
This protocol describes the analysis of POPC using MALDI-TOF MS, a technique well-suited for high-throughput screening.
1. Sample and Matrix Preparation:
- POPC Sample: Dissolve the POPC standard or lipid extract in chloroform/methanol (1:1, v/v) to a concentration of approximately 1 mg/mL.
- Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA), in a solvent like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
2. Sample Spotting:
- Deposit 1 µL of the matrix solution onto the MALDI target plate and let it air dry.
- Deposit 1 µL of the POPC sample solution on top of the dried matrix spot.
- Alternatively, mix the sample and matrix solutions in a 1:1 ratio (v/v) and spot 1 µL of the mixture onto the target plate.
- Allow the spot to completely dry and crystallize at room temperature.
3. Instrument Setup:
- Mass Spectrometer: A MALDI-TOF mass spectrometer.
- Ionization Mode: Positive reflector mode is typically used for phosphatidylcholines.
- Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm).
- Laser Fluence: Adjust to the minimum energy necessary for good signal intensity to avoid excessive fragmentation.
- Mass Range: m/z 500-1000.
4. Data Acquisition:
- Acquire mass spectra by firing the laser at different positions within the sample spot ("sweet spot" hunting) to obtain the best signal-to-noise ratio.
- Average multiple laser shots (e.g., 100-200) to obtain a representative spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of POPC
This protocol details a more comprehensive approach for the separation and quantification of POPC from complex lipid mixtures.
1. Lipid Extraction:
- Extract lipids from the biological sample using a modified Bligh-Dyer or Folch method.
- Briefly, homogenize the sample in a chloroform/methanol/water mixture.
- Separate the phases by centrifugation.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., isopropanol/acetonitrile/water, 2:1:1, v/v/v).
2. LC Separation:
- LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A linear gradient from 40% B to 100% B over a specified time (e.g., 15-20 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50 °C.
3. MS/MS Detection:
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) with an ESI source.
- Ionization Mode: Positive ion mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or data-dependent acquisition (DDA) for untargeted analysis. For POPC, a common MRM transition is the precursor ion m/z 760.6 to the product ion m/z 184.1.
- Instrument parameters (capillary voltage, gas flows, temperature) should be optimized as described in the ESI-MS protocol.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the mass spectrometry analysis of POPC using the three discussed techniques.
References
- 1. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reproducibility of phospholipid analyses by MALDI-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new update of MALDI-TOF mass spectrometry in lipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to POPC and POPS in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and membrane dynamics, the choice of model lipid systems is paramount to elucidating the nuances of protein-lipid interactions. Among the most commonly utilized phospholipids (B1166683) in in vitro studies are 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS). This guide provides an objective comparison of their performance in protein interaction studies, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
At a Glance: POPC vs. POPS
| Feature | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) |
| Head Group Charge | Zwitterionic (net neutral) at physiological pH | Anionic (negatively charged) at physiological pH |
| Primary Interaction Force with Proteins | Primarily hydrophobic and van der Waals interactions | Strong electrostatic interactions with positively charged protein residues, in addition to hydrophobic interactions[1][2] |
| Biological Significance | A major constituent of the outer leaflet of eukaryotic cell membranes, providing a neutral and fluid bilayer environment. | Predominantly located on the inner leaflet of the plasma membrane in healthy cells. Its externalization is a key "eat-me" signal for apoptosis.[3][4] |
| Typical Application in Protein Studies | Used to mimic a neutral membrane environment and to study the influence of hydrophobic interactions and membrane fluidity on protein binding and function. | Employed to investigate the role of electrostatic interactions in protein recruitment to membranes and to model the surface of apoptotic cells. |
Quantitative Comparison of Protein-Lipid Interactions
The choice between POPC and POPS, or a mixture of the two, can dramatically influence protein binding affinities. The negative charge of POPS often leads to significantly stronger interactions with proteins containing positively charged domains.
| Protein | Lipid Composition | Method | Dissociation Constant (Kd) | Key Findings & Reference |
| Non-myristoylated Neuronal Calcium Sensor 1 (NCS-1) | 100% POPC | Fluorescence Quenching | 31 ± 4 µM | Demonstrates a moderate affinity for neutral POPC vesicles. |
| Myristoylated Neuronal Calcium Sensor 1 (NCS-1) | 100% POPS | Fluorescence Quenching | 12 ± 3 µM | Shows a significantly higher affinity for anionic POPS vesicles, highlighting the role of the myristoyl group and lipid charge in binding. |
| α-Synuclein | POPC/POPS mixtures | Circular Dichroism | Not a direct Kd, but saturation of binding observed | The degree of α-Synuclein adsorption to vesicles is dependent on the fraction of anionic POPS in the membrane.[5][6] |
| Annexin V | POPC with varying POPS content | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Qualitative | Annexin V binding is dependent on the presence of POPS; however, binding decreases at very high POPS concentrations (>25%). |
Experimental Protocols
Reproducible and well-defined experimental protocols are crucial for studying protein-lipid interactions. Below are detailed methodologies for key experiments.
Preparation of POPC/POPS Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs, which are commonly used as model membranes in binding assays.
Materials:
-
POPC and POPS in chloroform
-
Chloroform and methanol
-
Extrusion buffer (e.g., 25 mM HEPES, 150 mM KCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
-
Vacuum desiccator
Procedure:
-
In a clean round-bottom flask, mix the desired molar ratio of POPC and POPS dissolved in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.
-
To ensure complete removal of the solvent, place the flask in a vacuum desiccator for at least 2 hours.
-
Hydrate the lipid film by adding the extrusion buffer. The final lipid concentration is typically between 1 and 5 mg/mL.[7]
-
Vortex the flask to resuspend the lipid film, which will form multilamellar vesicles (MLVs).
-
For uniform vesicle size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Extrude the lipid suspension through the membrane at least 11 times to produce a clear solution of LUVs.[8]
-
Store the LUVs at 4°C and use within a few days for optimal results.
References
- 1. Electrostatic and hydrophobic interactions governing the interaction and binding of beta-lactoglobulin to membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrostatic and Hydrophobic Interactions Differentially Tune Membrane Binding Kinetics of the C2 Domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 4. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Synuclein interaction with POPC/POPS vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. α-Synuclein interaction with POPC/POPS vesicles - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01036A [pubs.rsc.org]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome binding assay [protocols.io]
A Comparative Guide to Validating Membrane Protein Orientation in POPC Nanodiscs
For researchers, scientists, and drug development professionals, ensuring the correct orientation of membrane proteins reconstituted into nanodiscs is a critical step for the validity of structural and functional studies. This guide provides an objective comparison of common experimental methods for validating the topology of membrane proteins embedded in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) nanodiscs, supported by experimental data and detailed protocols.
The reconstitution of membrane proteins, such as G protein-coupled receptors (GPCRs), into nanodiscs offers a native-like lipid bilayer environment that is soluble and amenable to a wide range of biochemical and biophysical analyses.[1][2] A key challenge, however, is the potential for the protein to adopt a dual or random topology, with extracellular and intracellular domains facing both sides of the nanodisc. This guide explores several robust methods to quantify the population of correctly oriented proteins.
Comparison of Key Validation Methods
The choice of method for validating membrane protein orientation depends on several factors, including the availability of specific reagents (e.g., antibodies, engineered protease sites), the nature of the protein, and the desired resolution of the analysis. The following table summarizes and compares the primary techniques.
| Method | Principle | Resolution | Throughput | Key Advantages | Limitations |
| Protease Protection Assay | Selective digestion of exposed protein domains or engineered cleavage sites by proteases. The resulting fragments are analyzed by SDS-PAGE and Western Blot. | Low (Domain-level) | Moderate | Relatively simple, does not require specific antibodies, provides direct evidence of accessibility. | Requires accessible protease cleavage sites on one side of the membrane; potential for incomplete digestion. |
| Antibody-Binding Assay | Utilizes antibodies that specifically recognize epitopes on either the extracellular or intracellular domains of the membrane protein. Binding is detected by methods like ELISA, Surface Plasmon Resonance (SPR), or Flow Cytometry. | High (Epitope-level) | High | Highly specific; can provide quantitative data on the accessible population.[3] | Dependent on the availability of high-affinity, conformation-specific antibodies; potential for steric hindrance. |
| Fluorescence Spectroscopy | Involves site-specific labeling with environmentally sensitive fluorescent probes. Changes in fluorescence upon interaction with quenching agents or binding partners can indicate orientation.[4] | High (Residue-level) | Moderate to High | Provides conformational and dynamic information in addition to orientation.[4] | Requires site-directed mutagenesis for probe incorporation; potential for the label to perturb protein structure or function. |
| Nuclear Magnetic Resonance (NMR) | Measures residual dipolar couplings (RDCs) of isotope-labeled proteins in weakly aligned nanodiscs to determine the orientation of specific bonds relative to the magnetic field.[5] | Atomic | Low | Provides high-resolution structural information on protein orientation within the bilayer.[5] | Technically demanding, requires specialized equipment, and is often limited to smaller proteins or specific domains. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these validation techniques. Below are representative protocols and workflows for the most common biochemical approaches.
Protease Protection Assay
This method leverages the selective accessibility of protease cleavage sites on the exterior of the nanodisc. A common strategy involves engineering a specific protease site (e.g., for TEV protease or thrombin) onto an extracellular or intracellular loop of the target protein.
The following diagram illustrates the workflow for a protease protection assay to determine the orientation of a membrane protein in a nanodisc.
-
Reconstitution: Reconstitute the purified membrane protein with an engineered protease site into POPC nanodiscs using established protocols. A typical starting point is a molar ratio of 1:10:100 for membrane protein:Membrane Scaffold Protein (MSP):POPC.
-
Purification: Separate the protein-loaded nanodiscs from empty nanodiscs and protein aggregates using size exclusion chromatography (SEC).
-
Sample Preparation: Pool the fractions containing monomeric protein-nanodisc complexes and divide the sample into three equal aliquots:
-
Negative Control: No protease added.
-
Experimental: Add protease (e.g., TEV protease) to a final concentration of 1 µM.
-
Positive Control: Add protease (1 µM) and a mild detergent (e.g., 0.1% DDM) to solubilize the nanodiscs and expose all cleavage sites.
-
-
Digestion: Incubate all three samples at room temperature for 2-4 hours.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Analyze the samples by SDS-PAGE followed by Western blotting using an antibody that recognizes a domain of the protein that is not removed by cleavage.
-
Quantification: Use densitometry to measure the intensity of the full-length protein band in each lane. The percentage of correctly oriented protein can be calculated as: % Oriented = (1 - (Intensity_Protease / Intensity_Control)) * 100 The positive control should show near-complete digestion. Successful reconstitution of functional GPCRs like the beta-2 adrenergic receptor (β2AR) in nanodiscs implicitly supports a high yield of correctly oriented protein, as both extracellular ligand binding and intracellular G-protein coupling are preserved.[1] Studies on rhodopsin have shown that recoveries of up to 80% of the functional protein in nanodiscs can be achieved, suggesting a high degree of correct folding and orientation.[6]
Antibody-Binding Accessibility Assay
This method relies on an antibody that specifically recognizes an epitope on an externally accessible domain of the membrane protein.
The following diagram outlines the logical flow of an antibody-binding assay.
-
Coating: Coat a high-binding 96-well plate with purified protein-nanodisc complexes (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 5% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.
-
Primary Antibody Incubation: Add the primary antibody, diluted in blocking buffer, that recognizes an extracellular epitope of the target protein. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with 1 M H₂SO₄.
-
Analysis: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of accessible epitope and thus the population of correctly oriented protein. A control using nanodiscs containing a protein without the epitope should be used to determine background signal.
Conclusion
Validating the orientation of membrane proteins in POPC nanodiscs is a non-trivial but essential step in ensuring the biological relevance of subsequent experiments. Both protease protection and antibody-binding assays offer robust and accessible methods for quantifying the population of correctly oriented proteins. While protease assays are broadly applicable, antibody-based methods can offer higher specificity when suitable reagents are available. For high-resolution structural insights, NMR and advanced fluorescence techniques provide powerful, albeit more complex, alternatives. The choice of method should be guided by the specific protein of interest, available resources, and the level of detail required for the research question at hand.
References
- 1. Functional reconstitution of Beta2-adrenergic receptors utilizing self-assembling Nanodisc technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanodiscs: A toolkit for membrane protein science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: Membrane protein nanodiscs for antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent labeling of purified beta 2 adrenergic receptor. Evidence for ligand-specific conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring membrane protein bond orientations in nanodiscs via residual dipolar couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is recommended to follow standard precautionary measures for handling chemicals in a laboratory setting.[1]
| Hazard Classification | GHS Classification |
| Physical Hazards | Not classified[2] |
| Health Hazards | Not classified[2] |
| Environmental Hazards | Not classified[2] |
Personal Protective Equipment (PPE)
While POPC is not classified as hazardous, adherence to standard laboratory safety protocols is essential to protect against potential unforeseen risks and to maintain good laboratory practice. The minimum recommended PPE for handling this substance is outlined below.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields | To protect eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile gloves | To prevent direct skin contact with the chemical. |
| Body Protection | Laboratory coat | To protect personal clothing and skin from potential spills. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Note: For tasks with a higher risk of splashing, such as when handling large volumes of solutions, the use of chemical splash goggles and a face shield in addition to safety glasses is recommended.[3][4]
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the product and ensuring a safe working environment.
Handling:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Ensure adequate ventilation in the work area.
Storage:
-
Store in a tightly closed container.
-
Recommended storage temperature is -20°C for long-term stability.[5]
-
The product has a stability of at least 4 years when stored correctly.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
| Situation | Procedure |
| Skin Contact | Wash the affected area with soap and water. The product is generally not considered a skin irritant.[1] |
| Eye Contact | Rinse opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
| Inhalation | Supply fresh air; consult a doctor in case of complaints.[1] |
| Spill | Pick up the material mechanically. Do not allow it to enter sewers or surface water.[1] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
Chemical Disposal:
-
Smaller quantities of the substance can be disposed of with household waste.[1]
-
For larger quantities, disposal must be made according to official regulations.[1]
Packaging Disposal:
-
Uncleaned packaging should be disposed of according to official regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. biokom.com.pl [biokom.com.pl]
- 6. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
